3,5-Dimethyl-3-hexanol
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95422. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
3,5-dimethylhexan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-5-8(4,9)6-7(2)3/h7,9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMGJWCKWKKMPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871288 | |
| Record name | 3,5-Dimethyl-3-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4209-91-0 | |
| Record name | 3,5-Dimethyl-3-hexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4209-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hexanol, 3,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004209910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethyl-3-hexanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hexanol, 3,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Dimethyl-3-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethylhexan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Understanding a Branched Tertiary Alcohol
An In-Depth Technical Guide to the Chemical Properties of 3,5-Dimethyl-3-hexanol
This compound is a tertiary alcohol characterized by a branched eight-carbon skeleton.[1][2][3] Its structure, featuring a hydroxyl group on a quaternary carbon, is fundamental to its distinct chemical properties, reactivity, and potential applications. Unlike primary or secondary alcohols, the steric hindrance around the hydroxyl group and the absence of a hydrogen atom on the alpha-carbon significantly influence its behavior in chemical reactions. This guide offers a comprehensive exploration of this compound, designed for researchers, chemists, and drug development professionals who require a deep, functional understanding of this compound for synthesis, analysis, or as a chemical intermediate.
Core Molecular and Physical Properties
A compound's utility in a laboratory or industrial setting begins with a firm grasp of its fundamental physical and chemical identifiers. These properties dictate storage conditions, solvent choices, and analytical approaches.
Molecular Structure and Identifiers
The systematic IUPAC name for this compound is 3,5-dimethylhexan-3-ol.[2][4] Its structure consists of a hexane chain with methyl groups at positions 3 and 5, and a hydroxyl group at position 3.
Caption: Molecular Structure of this compound.
Physicochemical Data Summary
The quantitative properties of this compound are essential for experimental design, from reaction stoichiometry to purification methods. The data below has been aggregated from authoritative chemical databases.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈O | [1][2][3][4] |
| Molecular Weight | 130.23 g/mol | [1][2][3][4] |
| CAS Registry Number | 4209-91-0 | [1][2][4] |
| Appearance | Colorless to almost colorless clear liquid | [1][3] |
| Density | 0.823 g/mL | [5] |
| Boiling Point | 152 °C | [5] |
| Refractive Index | 1.424 | [5] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| Predicted pKa | 15.38 ± 0.29 | [1] |
| XLogP3-AA (Lipophilicity) | 2.4 | [1] |
Expert Insight: The boiling point of 152 °C is influenced by two competing factors. The hydroxyl group allows for hydrogen bonding, which elevates the boiling point compared to a non-polar alkane of similar molecular weight. However, the significant branching of the carbon chain reduces the effectiveness of van der Waals forces, making its boiling point lower than that of a straight-chain isomer like 1-octanol (~195 °C).
Spectroscopic and Analytical Characterization
Accurate identification of this compound is paramount. Spectroscopic methods provide a definitive fingerprint of the molecule's structure.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is a destructive technique that provides information on the molecular weight and fragmentation pattern. The molecular ion peak (M+) for C₈H₁₈O is expected at m/z 130.[6] However, for tertiary alcohols, this peak is often weak or absent due to the facile cleavage of the C-C bond adjacent to the oxygen atom.
Key Fragmentation Pathways:
-
Alpha-Cleavage: The most significant fragmentation involves the loss of an alkyl group attached to the tertiary carbon. Loss of an ethyl group (C₂H₅•) results in a prominent peak at m/z 101 . Loss of an isobutyl group (C₄H₉•) leads to a base peak at m/z 73 .[6]
-
Dehydration: Loss of a water molecule (H₂O) from the molecular ion can produce a peak at m/z 112 .
A representative mass spectrum shows a base peak at m/z 73, confirming the stability of the resulting oxonium ion.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the presence of the hydroxyl functional group.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |
| ~3600-3200 | O-H stretch (hydrogen-bonded) | Strong, Broad | Definitive evidence of the alcohol functional group. |
| ~2960-2850 | C-H stretch (sp³ hybridized) | Strong | Indicates the aliphatic nature of the carbon backbone. |
| ~1200-1100 | C-O stretch | Strong | Characteristic of alcohols; its exact position can help distinguish between primary, secondary, and tertiary alcohols. |
The presence of a strong, broad absorption band in the 3200-3600 cm⁻¹ region is a primary indicator for the successful synthesis or identification of this alcohol.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide the most detailed map of the molecule's carbon-hydrogen framework.
-
¹H NMR: The spectrum will be complex due to the diastereotopic protons in the CH₂ groups. Key expected signals include:
-
A singlet for the O-H proton (variable chemical shift).
-
Multiple signals (triplets, quartets, multiplets) for the various CH₃, CH₂, and CH protons in the ethyl and isobutyl groups.
-
-
¹³C NMR: The ¹³C spectrum is more straightforward and highly informative.
-
A key signal for the quaternary carbon (C3) bonded to the hydroxyl group, expected around 70-80 ppm. This peak will be of lower intensity due to the lack of an attached proton.
-
Distinct signals for the eight unique carbon atoms in the molecule.
-
Synthesis and Reactivity
Understanding how this compound is synthesized and how it reacts is crucial for its application as a building block in more complex molecules.
Synthetic Protocol: Grignard Reaction
A robust and common method for synthesizing tertiary alcohols is the Grignard reaction.[7] This involves the nucleophilic addition of a Grignard reagent to a ketone. For this compound, the reaction of ethylmagnesium bromide with 4-methyl-2-pentanone is a logical and efficient pathway.
Caption: Workflow for the Grignard synthesis of this compound.
Detailed Experimental Protocol:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure the entire system is under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the Grignard reagent by atmospheric moisture.
-
Grignard Reagent Formation (if not commercially sourced): Place magnesium turnings in the flask. Add a solution of ethyl bromide in anhydrous diethyl ether to the dropping funnel. Add a small portion of the ethyl bromide solution to the magnesium. If the reaction does not initiate (indicated by bubbling), gently warm the flask. Once initiated, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.
-
Reaction with Ketone: Cool the prepared Grignard reagent solution in an ice bath. Add a solution of 4-methyl-2-pentanone in anhydrous diethyl ether to the dropping funnel.
-
Addition: Add the ketone solution dropwise to the stirred, cooled Grignard reagent. The rate of addition should be controlled to keep the reaction temperature below 10 °C.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour.
-
Work-up (Quenching): Cool the reaction mixture in an ice bath. Slowly and cautiously add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and hydrolyze the magnesium alkoxide intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent via rotary evaporation. The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Trustworthiness Insight: The use of anhydrous solvents and an inert atmosphere is not merely a suggestion but a critical requirement. Grignard reagents are potent bases and nucleophiles that react violently with water. The slow, dropwise addition of reagents and temperature control are essential safety measures to manage the exothermic nature of the reaction.
Chemical Reactivity
The reactivity of this compound is dominated by its tertiary alcohol nature.
-
Oxidation: It is resistant to oxidation under mild conditions that would readily oxidize primary or secondary alcohols (e.g., PCC, Swern oxidation). Strong oxidizing agents under harsh conditions (e.g., hot, acidic KMnO₄) will cause cleavage of the carbon-carbon bonds.
-
Dehydration: Like other tertiary alcohols, it undergoes dehydration readily when treated with a strong acid (e.g., H₂SO₄, H₃PO₄) and heat, leading to the formation of alkenes via an E1 mechanism. The major product would be the most substituted (Zaitsev) alkene.
-
Substitution: The hydroxyl group can be converted to a good leaving group (e.g., by protonation with HBr) and subsequently replaced by a nucleophile in an Sₙ1 reaction.
Applications and Relevance
While not a widely commercialized chemical, this compound and similar branched alcohols serve important roles in several areas:
-
Fragrance and Flavor Intermediates: Its structure can be a precursor for synthesizing more complex molecules used in the fragrance industry.[8]
-
Organic Synthesis: It serves as a model compound for studying the reactivity of tertiary alcohols and can be used as a starting material or intermediate in multi-step organic synthesis.[8]
-
Potential in Drug Development: As an organic building block, it could be incorporated into larger molecules during the synthesis of new chemical entities (NCEs). Its lipophilic nature (XLogP3-AA of 2.4) can influence the pharmacokinetic properties of a parent molecule.[1][8]
Safety, Handling, and Toxicology
Proper handling of any chemical is essential for laboratory safety.
-
Hazard Identification: this compound is classified as causing serious eye damage.[1][4] Some classifications also indicate it may cause skin irritation.[4]
-
GHS Hazard Statements: H318 (Causes serious eye damage).[1][4]
-
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Keep away from heat, sparks, and open flames.[9][10]
-
Storage: Store in a cool, dry, well-ventilated place in tightly closed containers.[1][9]
-
Toxicological Data: Comprehensive toxicological data is limited. The toxicological properties have not been fully investigated.[9][10] No components are listed as known or probable carcinogens by IARC.[11]
References
- 1. Page loading... [wap.guidechem.com]
- 2. 3-Hexanol, 3,5-dimethyl- [webbook.nist.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C8H18O | CID 98266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [stenutz.eu]
- 6. This compound(4209-91-0) MS [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound [myskinrecipes.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. lgcstandards.com [lgcstandards.com]
An In-depth Technical Guide to 3,5-Dimethylhexan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Tertiary Alcohols
In the landscape of modern medicinal chemistry and organic synthesis, the tertiary alcohol moiety stands out as a critical structural motif. Its incorporation into molecular frameworks can significantly influence physicochemical properties, offering a pathway to enhanced metabolic stability and improved pharmacokinetic profiles.[1] Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation, a common metabolic pathway, thereby reducing the likelihood of forming inactive or potentially toxic metabolites. 3,5-Dimethylhexan-3-ol serves as an exemplary model for understanding the synthesis, characterization, and strategic application of this important functional group. This guide provides a comprehensive technical overview of 3,5-Dimethylhexan-3-ol, from its systematic naming to its synthesis and detailed spectral analysis.
Section 1: Nomenclature and Structural Elucidation
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring clarity and precision. For the compound in focus, the IUPAC name is 3,5-dimethylhexan-3-ol .[2]
The naming convention is derived as follows:
-
Identify the longest carbon chain containing the hydroxyl (-OH) group: In this case, it is a six-carbon chain, hence the parent name "hexan".
-
Number the carbon chain: Start numbering from the end that gives the hydroxyl group the lowest possible number. In this molecule, numbering from either end results in the hydroxyl group being on carbon 3.
-
Identify and number the substituents: There are two methyl (-CH₃) groups, one on carbon 3 and the other on carbon 5.
-
Assemble the name: The substituents are listed alphabetically (in this case, both are methyl). The locants (positions) of the methyl groups are given, separated by a comma, followed by a hyphen. The prefix "di-" indicates two methyl groups. The position of the hydroxyl group is indicated by the number before the "-ol" suffix.
Thus, the systematic name is 3,5-dimethylhexan-3-ol .
Key Structural and Physical Properties
A summary of the key physical and chemical properties of 3,5-dimethylhexan-3-ol is presented in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 3,5-dimethylhexan-3-ol | [2] |
| Molecular Formula | C₈H₁₈O | [3] |
| Molecular Weight | 130.23 g/mol | [3] |
| CAS Number | 4209-91-0 | [4] |
| Boiling Point | 63 °C at 21.8 mmHg | [3] |
| Density | 0.83 g/cm³ | [3] |
| Refractive Index | 1.4250-1.4270 | [3] |
| Flash Point | 56.6 °C | [3] |
Section 2: Synthesis of 3,5-Dimethylhexan-3-ol via Grignard Reaction
The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it an ideal choice for the synthesis of tertiary alcohols like 3,5-dimethylhexan-3-ol.[5] The synthesis involves the nucleophilic addition of a Grignard reagent to a ketone. For 3,5-dimethylhexan-3-ol, the logical precursors are 4-methyl-2-pentanone and ethylmagnesium bromide .
Reaction Scheme:
Caption: Synthesis of 3,5-Dimethylhexan-3-ol.
Mechanism of the Grignard Reaction
The reaction proceeds through a nucleophilic attack of the carbanionic ethyl group from the Grignard reagent on the electrophilic carbonyl carbon of 4-methyl-2-pentanone. This is followed by protonation of the resulting alkoxide during the acidic workup to yield the tertiary alcohol.
References
An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-3-hexanol
This guide provides an in-depth exploration of the synthesis of 3,5-dimethyl-3-hexanol, a tertiary alcohol with applications as an intermediate in the fragrance and flavor industries.[1] Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the underlying principles, justify methodological choices, and provide a robust, reproducible protocol grounded in established organometallic chemistry.
Strategic Approach: Retrosynthesis via Grignard Reaction
The molecular architecture of this compound, a tertiary alcohol, strongly indicates the Grignard reaction as the most efficacious and convergent synthetic pathway. This cornerstone of carbon-carbon bond formation allows for the precise construction of the target molecule from smaller, readily available carbonyl and organohalide precursors.[2][3]
A retrosynthetic analysis of the target molecule reveals two primary disconnection points at the carbon atom bearing the hydroxyl group. This leads to two logical synthetic routes:
-
Route A: Disconnecting the ethyl group suggests a reaction between isobutylmagnesium bromide and 2-butanone.
-
Route B: Disconnecting the isobutyl group points to a reaction between ethylmagnesium bromide and 4-methyl-2-pentanone.
While both routes are chemically sound, Route B is often preferred in a laboratory setting due to the commercial availability and ease of handling of the starting materials, 4-methyl-2-pentanone (also known as methyl isobutyl ketone, MIBK) and ethyl bromide. This guide will focus on the execution of Route B.
The Grignard Reaction: Mechanism and Rationale
The Grignard reaction is a nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of a ketone or aldehyde.[2][4] The reaction proceeds in two distinct stages: the nucleophilic attack to form a magnesium alkoxide intermediate, followed by an acidic workup to yield the final alcohol.[4][5]
The carbon-magnesium bond in the Grignard reagent is highly polarized, imparting significant carbanionic character to the carbon atom. This makes it a potent nucleophile, readily attacking the electron-deficient carbonyl carbon.[2] The entire process must be conducted under strictly anhydrous (water-free) conditions, as the Grignard reagent is a strong base and will be readily quenched by any protic source, such as water or alcohols, to form an alkane, thus terminating the desired reaction.[2]
Below is a diagram illustrating the reaction mechanism.
Caption: Reaction mechanism for the Grignard synthesis.
Experimental Protocol
This protocol details the synthesis of this compound from ethyl bromide and 4-methyl-2-pentanone. All glassware must be rigorously dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Part I: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (containing CaCl₂ or CaSO₄), and a pressure-equalizing dropping funnel.
-
Initiation: Place magnesium turnings into the flask. Add a small crystal of iodine; its disappearance from purple vapor to colorless indicates the activation of the magnesium surface.
-
Reagent Addition: Add a solution of ethyl bromide in anhydrous diethyl ether to the dropping funnel. Add a small portion (approx. 10%) of the ethyl bromide solution to the magnesium. The reaction is initiated when the solution becomes cloudy and begins to gently boil.
-
Reaction: Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux. The use of anhydrous ether is critical as it solvates and stabilizes the Grignard reagent.[6]
-
Completion: After the addition is complete, continue to stir the mixture and reflux gently for an additional 30 minutes to ensure all the magnesium has reacted. The resulting dark grey or brown solution is the ethylmagnesium bromide reagent.
Part II: Synthesis of this compound
-
Cooling: Cool the prepared Grignard reagent solution in an ice-water bath.
-
Ketone Addition: Add a solution of 4-methyl-2-pentanone in anhydrous diethyl ether to the dropping funnel. Add this solution dropwise to the cold, stirred Grignard reagent. This is an exothermic reaction, and a slow addition rate is crucial to control the temperature and minimize side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour. The reaction mixture will typically become a thick, gelatinous precipitate of the magnesium alkoxide salt.
Part III: Workup and Purification
-
Quenching: Cool the reaction flask again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and hydrolyze the magnesium alkoxide. This is preferred over strong acid to avoid potential dehydration of the tertiary alcohol product.
-
Extraction: Transfer the mixture to a separatory funnel. The product will be in the ether layer. Separate the layers and extract the aqueous layer two more times with diethyl ether to ensure complete recovery of the product.
-
Washing & Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄).
-
Isolation & Purification: Filter off the drying agent and remove the diethyl ether solvent using a rotary evaporator. The resulting crude oil is then purified by fractional distillation under reduced pressure to yield pure this compound.[7]
Visualization of the Synthetic Workflow
The following diagram outlines the complete experimental workflow.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data and Physicochemical Properties
Table 1: Reagent and Reaction Parameters (Illustrative Scale)
| Parameter | Reagent/Condition | Value | Moles | Molar Ratio |
| Reactants | Magnesium Turnings | 2.67 g | 0.11 mol | 1.1 |
| Ethyl Bromide | 10.9 g (7.3 mL) | 0.10 mol | 1.0 | |
| 4-Methyl-2-pentanone | 10.0 g (12.4 mL) | 0.10 mol | 1.0 | |
| Solvent | Anhydrous Diethyl Ether | ~200 mL | - | - |
| Conditions | Reaction Temperature | 0°C to RT | - | - |
| Reaction Time | ~3 hours | - | - | |
| Product | Theoretical Yield | 13.02 g | 0.10 mol | - |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O | [8][9][10] |
| Molecular Weight | 130.23 g/mol | [8][9][10] |
| CAS Number | 4209-91-0 | [8][9][10] |
| Appearance | Colorless Liquid | [10][11] |
| Boiling Point | 75-77 °C at 40 mmHg | [12] |
| Purity (Typical) | >99.0% (GC) | [11] |
Concluding Remarks
The synthesis of this compound via the Grignard reaction is a robust and reliable method that exemplifies a critical transformation in organic synthesis. Success hinges on the meticulous exclusion of atmospheric moisture and careful control of reaction parameters. The protocol and principles detailed in this guide provide a comprehensive framework for the successful synthesis, purification, and characterization of this and other tertiary alcohols, empowering researchers to construct complex molecular targets from simple precursors.
References
- 1. This compound [myskinrecipes.com]
- 2. Grignard reaction - Wikipedia [en.wikipedia.org]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-Hexanol, 3,5-dimethyl- [webbook.nist.gov]
- 9. This compound | C8H18O | CID 98266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. guidechem.com [guidechem.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to the Physical Constants of 3,5-Dimethyl-3-hexanol
Introduction
3,5-Dimethyl-3-hexanol (CAS No. 4209-91-0) is a tertiary alcohol with the molecular formula C8H18O.[1][2] Its branched structure, featuring methyl groups at the 3 and 5 positions, imparts specific physicochemical properties that make it a subject of interest in various chemical applications. This guide provides a comprehensive overview of its core physical constants, spectroscopic profile, and essential laboratory protocols, designed for researchers, scientists, and professionals in drug development and chemical synthesis. Understanding these fundamental properties is critical for its effective handling, characterization, and application in experimental design. The compound is also utilized as an intermediate in the synthesis of fragrances and flavor compounds.[3]
Physicochemical Properties
The physical characteristics of this compound define its behavior in different laboratory and industrial settings. These constants are crucial for purification procedures, reaction condition selection, and safety assessments. A summary of these properties is presented below.
| Physical Constant | Value | Reference(s) |
| Molecular Formula | C8H18O | [1][2] |
| Molecular Weight | 130.23 g/mol | [1][4] |
| Appearance | Colorless to Almost Colorless Clear Liquid | [5] |
| Boiling Point | 152 °C (at standard pressure); 63 °C (at 21.8 mmHg) | [6][7] |
| Melting Point | -61.15°C (estimate) | [7][8] |
| Density | 0.823 - 0.83 g/cm³ | [6][8] |
| Refractive Index | 1.424 - 1.427 (at 20°C) | [6][7] |
| Flash Point | 56.6 - 57 °C | [4][7] |
| Vapor Pressure | 1.3 ± 0.6 mmHg (at 25°C, Predicted) | [7] |
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is indispensable for confirming the molecular structure of this compound, ensuring sample purity and identity.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides key information about its functional groups. The most prominent feature is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. Additional significant peaks corresponding to C-H stretching and bending vibrations are also observed. The NIST Chemistry WebBook is an authoritative source for reference spectra.[2][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers detailed insight into the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum would display distinct signals corresponding to the different types of protons in the molecule. Key features would include signals for the methyl, methylene, and methine protons, with chemical shifts and splitting patterns confirming their connectivity.
-
¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon environments. For this compound, distinct signals for the eight carbon atoms would be expected, with the carbon atom bonded to the hydroxyl group appearing at a characteristic downfield shift.
Reference spectra for both IR and NMR can be found in databases such as the AIST Spectral DB (SDBS).[4]
Experimental Procedures
The following protocols outline standard laboratory methods for the synthesis and purification of tertiary alcohols like this compound, as well as the determination of a key physical constant.
Synthesis via Grignard Reaction
A common and effective method for synthesizing tertiary alcohols is the Grignard reaction. This involves the reaction of a Grignard reagent with a ketone. For this compound, this can be achieved by reacting isobutylmagnesium bromide with 2-butanone.
Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), combine magnesium turnings and anhydrous diethyl ether. Slowly add isobutyl bromide dropwise to initiate the formation of the Grignard reagent.
-
Reaction with Ketone: Cool the Grignard reagent in an ice bath. Add a solution of 2-butanone in anhydrous diethyl ether dropwise. The rate of addition should be controlled to maintain a gentle reflux.
-
Workup: After the reaction is complete, quench the mixture by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent like magnesium sulfate. Remove the solvent under reduced pressure to yield the crude product.
The causality behind this choice of reaction lies in its efficiency in forming new carbon-carbon bonds, directly leading to the desired tertiary alcohol structure.[10]
Purification by Fractional Distillation
Due to its liquid nature and defined boiling point, fractional distillation is the preferred method for purifying this compound.
Protocol:
-
Setup: Assemble a fractional distillation apparatus, ensuring all glassware is dry.
-
Distillation: Place the crude product in the distillation flask. Heat the flask gently.
-
Fraction Collection: Collect the fraction that distills at the literature boiling point (adjusting for atmospheric pressure if necessary). Discard the initial and final fractions, which may contain impurities.
This method is chosen for its ability to separate compounds with different volatilities, effectively removing unreacted starting materials and byproducts.
Workflow for Synthesis and Purification
The following diagram illustrates the logical flow from synthesis to a purified final product.
Caption: Synthesis and Purification Workflow for this compound.
Safety and Handling
This compound is classified as a flammable liquid and vapor.[4] It is also known to cause skin irritation and serious eye irritation or damage.[1][11]
Precautionary Measures:
-
Handling: Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[11] Keep away from heat, sparks, open flames, and other ignition sources.[4]
-
Storage: Store in a cool, well-ventilated place. Keep the container tightly closed.[4][11]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water and seek medical advice.[11]
Always consult the full Safety Data Sheet (SDS) before handling this chemical.[11]
Conclusion
This guide has provided a detailed overview of the essential physical constants, spectroscopic characteristics, and key laboratory protocols for this compound. By synthesizing data from authoritative sources with practical, field-proven insights, this document serves as a reliable resource for researchers and scientists. Adherence to the described protocols and safety measures is paramount for successful and safe experimentation.
References
- 1. This compound | C8H18O | CID 98266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hexanol, 3,5-dimethyl- [webbook.nist.gov]
- 3. This compound [myskinrecipes.com]
- 4. This compound | 4209-91-0 | TCI AMERICA [tcichemicals.com]
- 5. This compound | 4209-91-0 | TCI EUROPE N.V. [tcichemicals.com]
- 6. This compound [stenutz.eu]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound CAS#: 4209-91-0 [m.chemicalbook.com]
- 9. 3-Hexanol, 3,5-dimethyl- [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Mass Spectrum Analysis of 3,5-Dimethyl-3-hexanol
This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrum of 3,5-dimethyl-3-hexanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the fragmentation of this tertiary alcohol, offering field-proven insights into spectral interpretation and experimental design.
Introduction
This compound (C8H18O, MW: 130.23 g/mol ) is a tertiary alcohol with significant applications as an intermediate in organic synthesis, particularly in the fragrance and flavor industries.[1] Its structural elucidation is a critical aspect of quality control and research, for which mass spectrometry stands as a powerful analytical tool. Understanding the fragmentation patterns is paramount for the unambiguous identification of this compound in complex matrices. This guide will dissect the characteristic fragmentation pathways of this compound under electron ionization, providing a robust framework for its analysis.
Core Principles of Tertiary Alcohol Fragmentation in Mass Spectrometry
Under electron ionization, alcohols undergo characteristic fragmentation, primarily through two major pathways: alpha-cleavage and dehydration.[2][3][4] The structural nature of the alcohol—primary, secondary, or tertiary—profoundly influences the prevalence and characteristics of these fragmentation patterns.[2] For tertiary alcohols like this compound, the molecular ion peak is often very small or entirely absent due to the high instability of the initial radical cation.[5][6]
Alpha-Cleavage (α-Cleavage)
This is the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon). This pathway is highly favored as it leads to the formation of a resonance-stabilized oxonium ion.[2][3] The stability of the resulting cation often makes the corresponding fragment the base peak in the spectrum.
Dehydration
This process involves the elimination of a water molecule (18 amu), resulting in an alkene radical cation.[3][4] While common for many alcohols, the prominence of the [M-18] peak can vary.
Fragmentation Analysis of this compound
The structure of this compound dictates its specific fragmentation behavior. The molecular ion, formed by the removal of an electron from the oxygen atom, is highly unstable and readily undergoes fragmentation.
Caption: Primary fragmentation pathways of this compound.
Detailed Fragmentation Pathways:
-
Formation of the Molecular Ion: The initial step is the bombardment of the this compound molecule with high-energy electrons, leading to the ejection of an electron and the formation of the molecular ion radical cation, [C8H18O]+•, with a theoretical m/z of 130. As is characteristic for tertiary alcohols, this peak is often not observed or is of very low intensity.[5][6]
-
α-Cleavage Pathways:
-
Loss of an Ethyl Radical: Cleavage of the bond between the α-carbon and the ethyl group results in the loss of an ethyl radical (•C2H5, 29 amu). This forms a stable tertiary oxonium ion with an m/z of 101. This is often a significant peak in the spectrum.
-
Loss of an Isobutyl Radical: Cleavage of the bond between the α-carbon and the isobutyl group leads to the loss of an isobutyl radical (•C4H9, 57 amu). This generates a resonance-stabilized oxonium ion with an m/z of 73. Due to the formation of a highly stabilized cation, this fragment often corresponds to the base peak.
-
-
Dehydration Pathway:
-
Loss of Water: The molecular ion can undergo dehydration, losing a molecule of water (H2O, 18 amu) to form an alkene radical cation with an m/z of 112.[7]
-
The interplay of these fragmentation pathways gives rise to the characteristic mass spectrum of this compound.
Summary of Characteristic Mass Spectrum Data
| m/z | Proposed Fragment Ion | Fragmentation Pathway | Relative Abundance |
| 130 | [C8H18O]+• | Molecular Ion | Very Low / Absent |
| 112 | [C8H16]+• | Dehydration (Loss of H2O) | Low |
| 101 | [C6H13O]+ | α-Cleavage (Loss of •C2H5) | Moderate to High |
| 73 | [C4H9O]+ | α-Cleavage (Loss of •C4H9) | Base Peak |
| 55 | [C4H7]+ | Further fragmentation | Moderate |
Experimental Protocol for Mass Spectrum Acquisition
This protocol outlines a self-validating system for the acquisition of the electron ionization mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
I. Sample Preparation
-
Solvent Selection: Choose a high-purity, volatile solvent in which this compound is soluble (e.g., methanol, dichloromethane).
-
Sample Dilution: Prepare a dilute solution of this compound (approximately 100 ppm) in the selected solvent. This prevents column overloading and saturation of the detector.
-
Standard Preparation: Prepare a standard solution of a known concentration for quantitative analysis if required.
II. GC-MS Instrumentation and Parameters
-
Gas Chromatograph (GC) Conditions:
-
Injection Port Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Split (e.g., 50:1 split ratio) to prevent overloading.
-
Injection Volume: 1 µL.
-
GC Column: A non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-200.
-
Solvent Delay: Set a solvent delay to prevent the filament from being exposed to the solvent peak (e.g., 3 minutes).
-
III. Data Acquisition and Analysis
-
System Blank: Inject a sample of the pure solvent to ensure there are no interfering peaks from the solvent or the system.
-
Sample Injection: Inject the prepared this compound solution.
-
Data Processing:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from this peak.
-
Identify the key fragment ions (m/z 112, 101, 73) and the absence or low abundance of the molecular ion at m/z 130.
-
Compare the acquired spectrum with a reference spectrum from an authoritative database, such as the NIST Mass Spectral Library, for confirmation.
-
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
The mass spectrum of this compound is characterized by the absence of a significant molecular ion peak and the presence of prominent fragment ions resulting from α-cleavage and dehydration. The base peak is typically observed at m/z 73, with another significant peak at m/z 101. A smaller peak at m/z 112 indicates the loss of water. A thorough understanding of these fragmentation pathways, coupled with a robust experimental protocol, enables the confident identification and analysis of this compound in various scientific and industrial applications.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. GCMS Section 6.10 [people.whitman.edu]
- 6. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]
- 7. Solved Consider the MS spectra for this compound | Chegg.com [chegg.com]
1H NMR spectrum of 3,5-Dimethyl-3-hexanol
An In-depth Technical Guide to the ¹H NMR Spectrum of 3,5-Dimethyl-3-hexanol
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. For professionals in pharmaceutical research and chemical sciences, a deep understanding of spectral interpretation is paramount for structural elucidation and verification. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a tertiary alcohol. We will deconstruct its molecular architecture to predict the corresponding ¹H NMR spectral features, discuss the nuanced behavior of the hydroxyl proton, and present a validated experimental protocol for acquiring a high-quality spectrum. This document is designed to serve as a practical reference, blending foundational principles with field-proven methodologies.
Structural Analysis: Unveiling Proton Environments
The first step in interpreting any NMR spectrum is to analyze the molecule's structure for symmetry and identify all chemically non-equivalent protons. Each set of non-equivalent protons will produce a distinct signal in the spectrum.
The structure of this compound is as follows:
A detailed examination reveals six distinct sets of non-equivalent protons, labeled 'a' through 'f' for clarity:
-
Protons (a): The three protons of the terminal methyl group on the ethyl substituent.
-
Protons (b): The two protons of the methylene group on the ethyl substituent.
-
Protons (c): The three protons of the methyl group attached directly to the tertiary carbon (C3).
-
Protons (d): The two protons of the methylene group at C4. These protons are diastereotopic due to the adjacent chiral center at C5, meaning they are chemically non-equivalent and can exhibit complex splitting.
-
Protons (e): The single proton (methine) at the chiral center C5.
-
Protons (f): The six protons of the two methyl groups attached to C5. These two methyl groups are equivalent due to free rotation around the C5-C6 bond.
-
Hydroxyl Proton (OH): The single proton of the alcohol group.
The number of signals in a spectrum directly corresponds to the number of these unique proton environments.[1] Therefore, we anticipate observing seven distinct signals for this compound.
Predicted ¹H NMR Spectrum: A Detailed Interpretation
Based on established principles of chemical shifts, spin-spin coupling, and integration, we can predict the key features of the ¹H NMR spectrum. The electron-withdrawing effect of the oxygen atom deshields nearby protons, shifting their signals downfield (to a higher ppm value).[2][3]
Spin-Spin Splitting and the N+1 Rule
The multiplicity, or splitting pattern, of a signal is governed by the number of adjacent non-equivalent protons ('n') and follows the n+1 rule .[4] A proton signal is split into n+1 peaks by its neighbors.
Predicted Spectral Data
The predicted data for each proton environment in this compound is summarized below. Chemical shifts are estimated for a standard deuterated chloroform (CDCl₃) solvent.
| Proton Label | Chemical Environment | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Protons |
| OH | Hydroxyl | 1H | 1.0 - 5.0 (variable) | Broad Singlet | None (typically) |
| a | -CH₃ (Ethyl) | 3H | ~0.9 | Triplet (t) | Protons (b) |
| b | -CH₂- (Ethyl) | 2H | ~1.5 | Quartet (q) | Protons (a) |
| c | -CH₃ (on C3) | 3H | ~1.2 | Singlet (s) | None |
| d | -CH₂- (on C4) | 2H | ~1.4 | Doublet of doublets (dd) or Multiplet (m) | Proton (e) |
| e | -CH- (on C5) | 1H | ~1.8 | Multiplet (m) | Protons (d), (f) |
| f | 2 x -CH₃ (on C5) | 6H | ~0.9 | Doublet (d) | Proton (e) |
The Enigmatic Hydroxyl Proton
The signal for the hydroxyl (-OH) proton in an alcohol is unique and requires special consideration.
-
Chemical Shift Variability: Its chemical shift is highly dependent on sample concentration, temperature, and the solvent used, often appearing anywhere between 1 and 5 ppm for aliphatic alcohols.[3][5][6] This variability is due to the extent of hydrogen bonding.
-
Signal Broadening: The -OH proton signal is typically a broad singlet rather than a sharp, split peak.[7] This is because it undergoes rapid chemical exchange with other alcohol molecules or trace amounts of acidic or basic impurities in the sample.[2][8] This exchange happens faster than the NMR timescale, effectively decoupling the -OH proton from its neighbors.
-
Confirmation with D₂O: The identity of an -OH peak can be unequivocally confirmed by a "D₂O shake."[9] Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum will cause the -OH signal to disappear.[8] The labile -OH proton is replaced by a deuterium atom (-OD), which is not observed in ¹H NMR.
Experimental Protocol: A Validated Workflow
Acquiring a clean, interpretable spectrum requires a robust experimental methodology. The following protocol is a self-validating system for analyzing this compound.
Materials and Reagents
-
This compound (≥98% purity)
-
Deuterated Chloroform (CDCl₃, 99.8 atom % D) containing 0.03% v/v Tetramethylsilane (TMS)
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
NMR Tubes (5 mm, high precision)
-
Pipettes and Vials
Step-by-Step Procedure
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.
-
Add ~0.7 mL of CDCl₃ with TMS to the vial. TMS serves as the internal standard, with its signal defined as 0.0 ppm.[8]
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Initial Spectrum Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).
-
-
D₂O Exchange for -OH Confirmation:
-
Remove the NMR tube from the spectrometer.
-
Add one drop of D₂O to the tube.
-
Cap the tube and gently invert it several times to mix the contents thoroughly. A slight cloudiness may appear, which should settle.
-
Re-insert the sample into the spectrometer.
-
Re-lock and re-shim the instrument as necessary.
-
Acquire a second ¹H NMR spectrum using the same parameters.
-
-
Data Analysis:
-
Process both spectra (Fourier transform, phase correction, baseline correction).
-
Calibrate the first spectrum by setting the TMS peak to 0.0 ppm.
-
Integrate all signals, setting the integral of a well-resolved signal (e.g., the singlet for protons 'c') to its known value (3H) to determine the relative integrals of all other signals.[4]
-
Compare the two spectra. The signal corresponding to the hydroxyl proton in the first spectrum will be absent or significantly diminished in the second, confirming its assignment.[9]
-
Visualization of the Analytical Workflow
The logical flow from molecular structure to final, validated spectral interpretation can be visualized as follows.
Caption: Workflow for the analysis of this compound via ¹H NMR.
Conclusion
The ¹H NMR spectrum of this compound is a clear illustration of fundamental spectroscopic principles. By systematically analyzing the molecular structure, one can confidently predict and interpret the resulting spectrum, including the number of signals, their chemical shifts, integrations, and coupling patterns. The characteristic behavior of the hydroxyl proton, while sometimes complicating interpretation, also provides a definitive method for its identification via D₂O exchange. The workflow presented here provides a reliable and scientifically rigorous approach for the structural elucidation of this and similar molecules, underscoring the power of NMR spectroscopy in modern chemical and pharmaceutical sciences.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. acdlabs.com [acdlabs.com]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. Proton NMR Table [www2.chemistry.msu.edu]
- 7. reddit.com [reddit.com]
- 8. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Infrared Spectroscopy of 3,5-Dimethyl-3-hexanol
Introduction: The Role of Infrared Spectroscopy in Structural Elucidation
Infrared (IR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing invaluable insights into the molecular structure of compounds. By measuring the interaction of infrared radiation with a sample, we can identify the specific functional groups present. Each functional group absorbs IR radiation at a characteristic frequency, corresponding to the energy required to induce a specific molecular vibration (e.g., stretching or bending of bonds). This results in a unique spectral "fingerprint" for each molecule. For researchers and professionals in drug development, IR spectroscopy serves as a rapid, non-destructive method for structural confirmation, purity assessment, and reaction monitoring.
This guide provides a detailed examination of the IR spectrum of 3,5-Dimethyl-3-hexanol (C₈H₁₈O), a tertiary alcohol. We will explore the theoretical basis for its spectral features, present a robust experimental protocol for data acquisition, and offer a comprehensive analysis of the resulting spectrum.
Molecular Structure and Predicted Spectral Features of this compound
The structure of this compound contains several key functional groups that give rise to distinct and identifiable peaks in its IR spectrum:
-
Hydroxyl (-OH) Group: As a tertiary alcohol, the hydroxyl group is central to its chemical identity.
-
Alkyl (C-H) Groups: The molecule has a saturated aliphatic backbone with numerous methyl (CH₃) and methylene (CH₂) groups.
-
Carbon-Oxygen (C-O) Bond: The single bond connecting the hydroxyl group to the tertiary carbon.
Based on established principles of IR spectroscopy, we can predict the characteristic absorption bands for this molecule.
The O-H Stretching Vibration
The most prominent feature in the IR spectrum of an alcohol is typically the O-H stretching band.[1][2][3] For a neat (undiluted) liquid sample of this compound, this peak is expected to be strong and broad , appearing in the region of 3500-3200 cm⁻¹ .[1][2][4]
-
Causality (Expertise & Experience): The significant broadening of this peak is a direct consequence of intermolecular hydrogen bonding.[5] In the liquid state, the hydrogen atom of one hydroxyl group forms a weak bond with the oxygen atom of a neighboring molecule. This interaction creates a variety of bonding environments, causing the O-H bonds to vibrate at a wide range of frequencies, which merge into a single, broad absorption band.[3][5] In a very dilute solution using a non-polar solvent, this intermolecular bonding is minimized, and a sharper, "free" O-H stretch would appear at a higher frequency (around 3650-3600 cm⁻¹).[6][7]
The C-H Stretching and Bending Vibrations
The aliphatic C-H bonds of the methyl and methylene groups will produce strong absorption peaks just below 3000 cm⁻¹. Specifically, these are found in the 2960-2850 cm⁻¹ region.[8] Additional bending vibrations for these groups (scissoring, rocking, and twisting) will appear in the fingerprint region, typically around 1470-1365 cm⁻¹ .
The C-O Stretching Vibration
The stretching vibration of the C-O single bond provides a key diagnostic peak for identifying the class of alcohol. For tertiary alcohols like this compound, this peak is expected to be strong and appear in the 1200-1100 cm⁻¹ range .[3]
-
Causality (Expertise & Experience): The position of the C-O stretch is sensitive to the substitution pattern of the carbon atom it's attached to. Primary alcohols typically show this peak around 1050 cm⁻¹, secondary alcohols around 1100 cm⁻¹, and tertiary alcohols shift to a higher wavenumber (1150-1200 cm⁻¹).[3][7] This shift is due to the coupling of the C-O stretch with adjacent C-C bond vibrations, with increased substitution leading to a higher frequency absorption.
Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR
Attenuated Total Reflectance (ATR) is the preferred method for analyzing liquid samples like this compound due to its minimal sample preparation and ease of use.[9][10]
Instrumentation and Materials
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
-
Sample: this compound (liquid).
-
Cleaning Supplies: Isopropanol and Kimwipes or other lint-free wipes.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum Acquisition (Self-Validation):
-
Clean the ATR crystal surface thoroughly with a Kimwipe soaked in isopropanol to remove any residues. Allow the solvent to evaporate completely.
-
Lower the ATR press arm to apply pressure to the clean, empty crystal.
-
Acquire a background spectrum. This critical step measures the absorbance of the ambient environment (e.g., atmospheric CO₂ and water vapor) and the ATR crystal itself. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only data from the sample.[9]
-
-
Sample Application:
-
Raise the ATR press arm.
-
Place 1-2 drops of this compound directly onto the center of the diamond crystal, ensuring the crystal surface is fully covered.[9]
-
-
Data Acquisition:
-
Lower the press arm to bring it into contact with the liquid sample.
-
Set the instrument parameters. For a standard analysis, the following are recommended:
-
Initiate the sample scan.
-
-
Post-Measurement Cleanup:
-
Raise the press arm and clean the sample from the ATR crystal using isopropanol and a Kimwipe.
-
Confirm the crystal is clean by taking a new background and ensuring no sample peaks are present.
-
Caption: Workflow for acquiring an ATR-FTIR spectrum of a liquid sample.
Spectral Analysis and Interpretation
The IR spectrum of this compound, as recorded in the NIST Chemistry WebBook database, confirms the predicted absorptions.[13] A summary of the key peaks is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Peak & Characteristics |
| Hydroxyl (-OH) | Stretch, H-Bonded | 3500 - 3200 | Strong, very broad peak centered ~3400 cm⁻¹ |
| Alkyl (C-H) | Stretch | 3000 - 2850 | Strong, sharp peaks centered ~2960 cm⁻¹ |
| Alkyl (C-H) | Bend (Scissoring/Deformation) | 1470 - 1365 | Medium intensity peaks |
| Tertiary Alcohol (C-O) | Stretch | 1200 - 1100 | Strong, sharp peak centered ~1150 cm⁻¹ |
Data compiled from multiple sources and is representative.[3][4][14][15]
Caption: Key molecular vibrations of this compound and their IR regions.
Detailed Interpretation
-
The ~3400 cm⁻¹ Peak (O-H Stretch): This broad, intense absorption is the most unambiguous indicator of the alcohol functional group. Its breadth is a classic sign of the extensive hydrogen bonding present in the liquid sample.[5]
-
The ~2960 cm⁻¹ Peaks (C-H Stretch): This cluster of strong, sharp peaks confirms the presence of the saturated aliphatic hydrocarbon structure. These are characteristic of sp³-hybridized carbon-hydrogen bonds.[8]
-
The ~1150 cm⁻¹ Peak (C-O Stretch): This strong, relatively sharp peak is highly diagnostic. Its position, higher than that for primary or secondary alcohols, provides authoritative evidence that this compound is a tertiary alcohol.[7]
-
The Fingerprint Region (<1500 cm⁻¹): This region contains a complex pattern of peaks resulting from C-H bending and C-C stretching vibrations.[4] While individual peak assignment is complex, the overall pattern is unique to the molecule's specific structure and serves as a "fingerprint" for identification when compared against a reference spectrum from a database like the NIST Chemistry WebBook.[16][17]
Conclusion
The infrared spectrum of this compound is characterized by three primary regions of interest: a strong, broad O-H stretching band around 3400 cm⁻¹, strong, sharp C-H stretching bands near 2960 cm⁻¹, and a strong, diagnostic C-O stretching band around 1150 cm⁻¹. These features, interpreted in the context of established spectroscopic principles, allow for the unambiguous confirmation of its structure as a saturated, tertiary alcohol. The ATR-FTIR methodology presented provides a reliable, efficient, and self-validating protocol for obtaining high-quality spectral data, making it an indispensable tool for researchers in chemical synthesis and pharmaceutical development.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. m.youtube.com [m.youtube.com]
- 3. adichemistry.com [adichemistry.com]
- 4. allsubjectjournal.com [allsubjectjournal.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]
- 7. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 8. prezi.com [prezi.com]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. azom.com [azom.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. 3-Hexanol, 3,5-dimethyl- [webbook.nist.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. Welcome to the NIST WebBook [webbook.nist.gov]
- 17. pubs.acs.org [pubs.acs.org]
Foreword: A Proactive Approach to Chemical Safety
An In-Depth Technical Guide to the Safety and Hazards of 3,5-Dimethyl-3-hexanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical research and pharmaceutical development, a comprehensive understanding of the safety and hazards of every compound is not merely a regulatory formality but a cornerstone of scientific integrity and responsible innovation. This guide provides a detailed examination of this compound (CAS No: 4209-91-0), a tertiary alcohol. While this compound has specific industrial applications, its toxicological profile is not yet fully elucidated. This document, therefore, serves as a technical resource for senior scientists and researchers, emphasizing a proactive approach to risk assessment. It moves beyond a simple recitation of known data to explain the chemical principles underlying its hazards and to provide methodologies for safety evaluation in the laboratory.
Chemical and Physical Identity
A foundational aspect of any chemical safety assessment is the clear identification of its physical and chemical properties. These parameters govern its behavior under various laboratory conditions and are critical for predicting its potential hazards.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈O | [1][2][3] |
| Molecular Weight | 130.23 g/mol | [1][2][3] |
| CAS Number | 4209-91-0 | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [1][3] |
| Boiling Point | 63 °C at 21.8 mmHg | [4] |
| Density | 0.823 - 0.83 g/cm³ | [5] |
| Flash Point | 56.6 - 57 °C | [6] |
| Vapor Pressure | 1.3 ± 0.6 mmHg at 25°C (Predicted) | |
| Refractive Index | 1.4250 - 1.4270 | [4] |
| Solubility | Insoluble in water |
GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[4][7]
-
Flammable Liquid, Category 3 (H226): Flammable liquid and vapor.[7]
-
Skin Irritation, Category 2 (H315): Causes skin irritation.[7]
-
Serious Eye Irritation, Category 2 (H319) / Serious Eye Damage, Category 1 (H318): Causes serious eye irritation or damage.[1][7][8]
-
Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[9]
Caption: GHS Hazard Classifications for this compound.
Toxicological Profile: Understanding the Health Hazards
A significant challenge in the safety assessment of this compound is the absence of comprehensive toxicological data. Safety Data Sheets repeatedly note that the toxicological properties have not been fully investigated.[9] This data gap requires a cautious approach, relying on the observed GHS classifications and an understanding of the chemical properties of similar substances.
Acute Toxicity: There is no specific LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) data available for this compound. Therefore, its acute toxicity upon ingestion, dermal contact, or inhalation has not been quantitatively determined. All handling should proceed with the assumption of potential toxicity.
Skin and Eye Irritation: The classification as a skin and eye irritant is a key health hazard. The mechanism of skin irritation by alcohols is generally attributed to two primary actions:
-
Dehydration: Alcohols can hygroscopically draw water out of the stratum corneum, the outermost layer of the skin, leading to dryness and irritation.[10]
-
Defatting: Alcohols can dissolve and strip away the natural lipids and oils from the skin. This disrupts the skin's protective barrier, increasing its permeability to other irritants and leading to an inflammatory response.
The serious eye irritation/damage classification underscores the necessity of mandatory eye protection, as splashes can cause significant and potentially irreversible harm.
Respiratory Irritation: The classification for specific target organ toxicity (single exposure) indicates that inhalation of vapors or mists may cause respiratory tract irritation.[9] This is consistent with the behavior of many volatile organic compounds. Adequate ventilation, such as working within a certified chemical fume hood, is essential to minimize this risk.
Chronic Exposure: There is no available data on the carcinogenic, mutagenic, or reproductive effects of this compound. In the absence of such data, exposure should be minimized to the greatest extent possible.
Flammability and Reactivity Profile
Flammability: With a flash point of approximately 57°C, this compound is classified as a flammable liquid.[6] This means that at or above this temperature, it can release enough vapor to form an ignitable mixture with air. It is crucial to keep this chemical away from open flames, sparks, hot surfaces, and other potential ignition sources. There is no available data for its autoignition temperature or its upper and lower explosive limits (UEL/LEL).
Caption: The Fire Triangle applied to this compound.
Reactivity: As a tertiary alcohol, this compound exhibits characteristic reactivity. A key feature is its resistance to oxidation by common strong oxidizing agents like potassium dichromate or potassium permanganate.[11][12][13] This is because the carbon atom attached to the hydroxyl group does not have a hydrogen atom that can be removed to form a carbon-oxygen double bond.[12][13] This stability distinguishes it from primary and secondary alcohols, which are readily oxidized.[14]
However, it is incompatible with strong oxidizing agents under certain conditions and may react vigorously. It is also incompatible with alkali metals and nitrides. General good practice dictates storing it away from such materials.
Protocols for Prudent Handling and Storage
Given the known hazards, the following protocols are essential for the safe handling and storage of this compound:
Engineering Controls:
-
Always handle this chemical within a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before each use.
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron and additional protective clothing may be necessary.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Store away from heat, sparks, open flames, and strong oxidizing agents.
-
Ensure containers are grounded and bonded during transfer to prevent static discharge.
Experimental Protocols for Safety Parameter Determination
For a compound with incomplete safety data, in-house experimental determination of key parameters may be warranted. The following are standardized, citable methodologies.
Protocol 1: Flash Point Determination (Pensky-Martens Closed Cup Method)
This protocol is based on the ASTM D93 standard.[12][14][15] It is used to determine the lowest temperature at which the vapors of the liquid will ignite.
Objective: To determine the flash point of this compound.
Apparatus: Pensky-Martens closed-cup tester (manual or automated), thermometer.
Methodology:
-
Sample Preparation: Fill the test cup of the Pensky-Martens apparatus with this compound to the marked filling line. Ensure no air bubbles are present.
-
Apparatus Assembly: Place the lid on the cup, ensuring a tight seal. Insert the thermometer to the correct depth.
-
Heating and Stirring: Begin heating the sample at a controlled rate of 5°C to 6°C per minute.[12] Simultaneously, stir the sample at a rate of 90 to 120 rpm to ensure uniform temperature distribution.[12]
-
Ignition Test: As the sample temperature approaches the expected flash point (approximately 23°C below the anticipated point), apply the test flame.[12] The flame is dipped into the vapor space of the cup for a specified duration.
-
Observation: The flash point is the lowest temperature, corrected for barometric pressure, at which the application of the test flame causes the vapor above the liquid to ignite with a distinct flash inside the cup.
-
Recording: Record the temperature at which the flash occurs.
Protocol 2: In Vitro Skin Irritation Assessment (Reconstructed Human Epidermis Model)
This protocol is based on the OECD Test Guideline 439.[11][16] This animal-free method assesses skin irritation potential by measuring the cytotoxicity of a chemical on a 3D model of human skin.
Objective: To classify the skin irritation potential of this compound.
Materials: Reconstructed human epidermis (RhE) tissue models, sterile phosphate-buffered saline (PBS), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), isopropanol, positive control (e.g., 5% Sodium Dodecyl Sulfate), negative control (e.g., sterile PBS).
Methodology:
-
Tissue Preparation: Upon receipt, place the RhE tissue inserts into a 6-well plate containing pre-warmed assay medium and pre-incubate for at least 60 minutes at 37°C and 5% CO₂.
-
Dosing: Apply a sufficient amount of this compound (typically 25-30 µL for liquids) directly to the apical surface of the RhE tissue. Treat triplicate tissues for each test substance and controls.
-
Exposure: Incubate the dosed tissues for 60 minutes at 37°C and 5% CO₂.
-
Washing: After the exposure period, thoroughly rinse the tissues with sterile PBS to remove the test chemical.
-
Post-Exposure Incubation: Transfer the washed tissues to fresh, pre-warmed medium and incubate for approximately 42 hours.
-
Viability Assessment (MTT Assay): a. After the post-exposure incubation, transfer the tissues to a 24-well plate containing MTT medium (1 mg/mL). b. Incubate for 3 hours at 37°C and 5% CO₂. During this time, viable cells will reduce the yellow MTT to a blue-purple formazan precipitate. c. Extract the formazan from the tissues by submerging them in isopropanol and shaking for at least 2 hours.
-
Data Analysis: a. Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer (typically at 570 nm). b. Calculate the percent viability of the treated tissues relative to the negative control tissues: % Viability = (OD of treated tissue / OD of negative control) * 100
-
Classification: If the mean tissue viability is less than or equal to 50%, the chemical is classified as a skin irritant (UN GHS Category 2).[16]
Caption: A general workflow for laboratory risk assessment.
Emergency and Disposal Procedures
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[9]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek medical attention.[9]
Accidental Release:
-
Evacuate personnel from the area.
-
Remove all sources of ignition.
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, closed container for disposal.[9]
Disposal: Waste disposal should be conducted in accordance with all local, regional, and national regulations. As a flammable liquid and potential environmental contaminant, this compound should be disposed of as hazardous waste through a licensed disposal company. Do not dispose of it down the drain.[9]
Conclusion
This compound is a flammable liquid that poses significant hazards of skin, eye, and respiratory irritation. The current lack of comprehensive toxicological and environmental data necessitates a highly cautious and proactive approach to its handling. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment. By understanding the chemical principles behind its hazards and employing standardized methodologies for risk assessment, this compound can be used responsibly in a research and development setting.
References
- 1. guidechem.com [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound [stenutz.eu]
- 6. This compound | 4209-91-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. This compound | C8H18O | CID 98266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. olanskydermatology.com [olanskydermatology.com]
- 11. monash.edu [monash.edu]
- 12. studymind.co.uk [studymind.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]
- 15. Can Alcohol Use Cause Skin Rashes? [newhorizonscenters.com]
- 16. Alcohol Rash & Flush after drinking - Causes, Genetics & Relief [myhealthchecked.com]
An In-depth Technical Guide to the Discovery and History of 3,5-Dimethyl-3-hexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tertiary alcohol, 3,5-dimethyl-3-hexanol, from its plausible historical discovery rooted in the pioneering era of organometallic chemistry to its modern-day synthesis and applications. This document delves into the foundational Grignard reaction, the most probable route for its initial synthesis, and offers detailed experimental protocols. Furthermore, a thorough compilation of its physicochemical and spectroscopic properties is presented, alongside a discussion of its contemporary relevance in various scientific and industrial domains. This guide is intended to serve as an authoritative resource for researchers and professionals in organic synthesis, materials science, and drug development.
Introduction: The Significance of Branched Tertiary Alcohols
This compound (CAS No. 4209-91-0) is a branched tertiary alcohol, a class of organic compounds characterized by a hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms.[1][2] This structural feature imparts unique chemical and physical properties, such as resistance to oxidation under mild conditions and a distinct steric profile, making them valuable intermediates in organic synthesis.[3] The highly branched nature of molecules like this compound can contribute to increased thermal stability and specific solubility characteristics, rendering them useful in the formulation of advanced materials.[4]
Historical Context and Plausible Discovery
While a definitive, singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis is deeply rooted in the groundbreaking work on organometallic chemistry in the early 20th century. The development of the Grignard reaction by Victor Grignard in 1900 revolutionized organic synthesis, providing a robust method for the formation of carbon-carbon bonds. This reaction, which involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, became the cornerstone for the synthesis of a vast array of alcohols, including tertiary alcohols.[5]
Given the timeline and the explosion of research in this area, it is highly probable that this compound was first synthesized in the 1930s or 1940s during systematic studies of Grignard reactions with esters or ketones. Prominent chemists of that era, such as Frank C. Whitmore, were extensively investigating the synthesis and rearrangement of highly branched aliphatic compounds and tertiary alcohols.[6] Whitmore's work on carbocation rearrangements, often involving tertiary alcohols, underscores the keen interest in such structures during that period. Although a specific publication by Whitmore detailing the synthesis of this compound has not been identified, his comprehensive contributions to the understanding of branched alcohols suggest that his laboratory, or others like it, would have been among the first to prepare this compound.[6]
The synthesis of this compound would have been a logical extension of the well-established reaction of a Grignard reagent with an appropriate ketone or ester, demonstrating the versatility and predictability of this novel synthetic tool.
Synthesis of this compound: The Grignard Reaction
The most direct and industrially scalable method for the synthesis of this compound is the Grignard reaction. Two primary pathways are presented below, each utilizing readily available starting materials.
Synthesis from a Ketone and a Grignard Reagent
This approach involves the reaction of a ketone with an appropriate Grignard reagent. For the synthesis of this compound, one viable combination is the reaction of methyl isobutyl ketone (4-methyl-2-pentanone) with ethylmagnesium bromide.
Reaction Mechanism:
The reaction proceeds via the nucleophilic addition of the ethyl group from the ethylmagnesium bromide to the electrophilic carbonyl carbon of methyl isobutyl ketone. The resulting magnesium alkoxide is then protonated in an acidic workup to yield the final tertiary alcohol.
Caption: Grignard synthesis of this compound from a ketone.
Experimental Protocol:
-
Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents). Add anhydrous diethyl ether to cover the magnesium. A solution of ethyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate and sustain the reaction, forming the Grignard reagent.
-
Reaction with Ketone: The solution of ethylmagnesium bromide is cooled in an ice bath. A solution of methyl isobutyl ketone (1.0 equivalent) in anhydrous diethyl ether is then added dropwise with stirring. The reaction mixture is allowed to stir at room temperature for several hours to ensure complete reaction.
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.
Synthesis from an Ester and a Grignard Reagent
An alternative route involves the reaction of an ester with two equivalents of a Grignard reagent. For this compound, this would not be the preferred method as it would lead to a different product. However, it's an important general method for tertiary alcohol synthesis.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is crucial for its application in research and industry.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₈O | [1][7][8] |
| Molecular Weight | 130.23 g/mol | [2][7][8] |
| CAS Number | 4209-91-0 | [1][7] |
| Appearance | Colorless to almost colorless clear liquid | [2][8] |
| Boiling Point | 152 °C; 63 °C / 21.8 mmHg | [9][10] |
| Density | 0.823 - 0.83 g/cm³ | [7][9][10] |
| Refractive Index | 1.424 - 1.427 | [7][9] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
-
¹H NMR Spectroscopy (Predicted):
-
¹³C NMR Spectroscopy (Predicted):
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
Caption: Analytical workflow for this compound.
Applications and Future Directions
The unique properties of this compound make it a valuable molecule in several areas:
-
Fragrance and Flavor Intermediate: Its branched structure and hydroxyl group make it a precursor for the synthesis of various esters, which can have pleasant odors and are used in the fragrance and flavor industry.
-
Solvents and Coatings: Branched alcohols can be used as solvents or co-solvents in coatings and inks due to their good solvency power.[13]
-
Lubricant Esters: They can be used to synthesize lubricant esters with desirable properties such as low pour points.[13]
-
Polymer Additives: Derivatives of branched alcohols can act as polymer additives, including stabilizers and antioxidants.[13]
-
Drug Development: The sterically hindered nature of the tertiary alcohol group can be a useful structural motif in the design of new pharmacologically active molecules, potentially influencing their metabolic stability and receptor binding properties.
Future research may focus on developing more sustainable and efficient catalytic methods for the synthesis of this compound and other branched tertiary alcohols. Furthermore, a deeper exploration of its potential applications in materials science and medicinal chemistry could unveil novel uses for this versatile compound.
Conclusion
This compound, a branched tertiary alcohol, is a product of the rich history of organic synthesis, with its origins intertwined with the development of the Grignard reaction. While its specific "discovery" may be a footnote in the broader narrative of early 20th-century chemistry, its synthesis and properties exemplify the power of organometallic reagents in constructing complex molecular architectures. This technical guide has provided a detailed account of its plausible history, a robust synthetic protocol, a comprehensive summary of its physicochemical and spectroscopic data, and an overview of its current and potential applications. It is hoped that this document will serve as a valuable resource for scientists and researchers, fostering further innovation in the fields of organic chemistry and materials science.
References
- 1. 3-Hexanol, 3,5-dimethyl- [webbook.nist.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. nbinno.com [nbinno.com]
- 5. ncert.nic.in [ncert.nic.in]
- 6. onwardstate.com [onwardstate.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Page loading... [guidechem.com]
- 9. This compound CAS#: 4209-91-0 [m.chemicalbook.com]
- 10. This compound [stenutz.eu]
- 11. This compound(4209-91-0) MS [m.chemicalbook.com]
- 12. This compound | C8H18O | CID 98266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. johnsonholding.us [johnsonholding.us]
An Investigative Guide to the Putative Natural Occurrence of 3,5-Dimethyl-3-hexanol
Abstract
This technical guide addresses the current state of knowledge regarding the natural occurrence of the tertiary alcohol 3,5-dimethyl-3-hexanol. Despite its use as a synthetic fragrance and flavor intermediate, a comprehensive review of scientific literature and chemical databases reveals a conspicuous absence of evidence for its presence in natural sources such as plants, fungi, or insects.[1][2][3] This guide will therefore pivot from a descriptive account of its natural sources to an investigative framework. We will explore the landscape of structurally similar natural compounds, delve into plausible biosynthetic pathways for branched-chain tertiary alcohols, and provide detailed, self-validating analytical methodologies for researchers aiming to investigate the potential de novo existence of this compound in complex natural matrices. This document is intended for researchers, scientists, and professionals in drug development and chemical ecology who are interested in the exploration and identification of novel natural products.
Introduction: The Enigma of this compound
This compound (CAS 4209-91-0) is a saturated, branched-chain tertiary alcohol with the molecular formula C₈H₁₈O.[4][5] Its structure, characterized by a hexanol backbone with methyl groups at the 3 and 5 positions, imparts specific chemical properties that have found utility in industrial applications, notably as an intermediate in the synthesis of fragrance and flavor compounds.[3] However, a thorough examination of prominent natural product and chemical ecology databases, such as the Pherobase, reveals no documented instances of its isolation from natural sources.[2][6][7][8] This stands in contrast to a vast array of other volatile organic compounds (VOCs), including numerous primary and secondary alcohols, that have been identified in fruits, flowers, and as insect semiochemicals.[9][10][11][12][13][14]
This guide, therefore, takes an epistemological approach: it seeks to address the question of why this compound has not been found in nature and to provide a robust framework for its potential discovery.
The Landscape of Structurally Related Natural Alcohols
While this compound itself appears to be absent from the known natural chemical repertoire, a multitude of structurally similar branched-chain alcohols have well-documented roles in nature. Understanding these analogues provides context and potential biosynthetic precedent.
-
Primary and Secondary Branched-Chain Alcohols: Compounds like 3-methyl-1-butanol (isoamyl alcohol) are common fermentation products and contribute to the aroma of many fruits and alcoholic beverages.[9][15] Others, such as (Z)-3-hexenol, are classic "green leaf volatiles" released by plants upon damage, playing a crucial role in plant defense and communication.[16][17]
-
Insect Semiochemicals: The world of insect chemical communication is rich with branched-chain alcohols. For instance, (3R,4S)-4-methyl-3-hexanol is a known pheromone of the ant Tetramorium impurum. It is important to note that this is a secondary alcohol, not a tertiary one like our compound of interest.
The prevalence of these related compounds suggests that the enzymatic machinery for producing branched hydrocarbon chains and for introducing hydroxyl groups is widespread in nature. The critical question, therefore, is whether pathways exist for the formation of a tertiary alcohol at the specific position found in this compound.
Plausible Biosynthetic Pathways: A Theoretical Framework
The biosynthesis of tertiary alcohols in nature is less common than that of their primary and secondary counterparts, but it is not without precedent.[18][19] The formation of such a structure typically requires the action of specific enzymes capable of catalyzing reactions at a sterically hindered carbon center.
A hypothetical biosynthetic route to this compound could potentially involve the extension of a branched-chain keto acid intermediate, derived from amino acid metabolism, followed by a reduction and subsequent hydroxylation.[15][20]
Below is a conceptual workflow illustrating a possible, albeit speculative, biosynthetic pathway.
References
- 1. EP0003361B1 - 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants - Google Patents [patents.google.com]
- 2. Semiochemical compound: 3,5-Dimethylhexanal | C8H16O [pherobase.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound | C8H18O | CID 98266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Semiochemical compound: 3,5-Dimethyl-1-hexene | C8H16 [pherobase.com]
- 7. researchgate.net [researchgate.net]
- 8. The Pherobase: Database of pheromones and semiochemicals | The world largest database of behavioural modifying chemicals [pherobase.com]
- 9. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 10. Characterization of volatile flavor profiles in three peach cultivars during postharvest storage at various temperatures using HS-SPME-GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
- 12. Frontiers | Analysis of Volatile Flavor Compounds of Corn Under Different Treatments by GC-MS and GC-IMS [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of key flavor compounds in commercial cherry wines by HS-SPME-GC-MS, HS-GC-IMS, and sensory evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Studies on the production of branched-chain alcohols in engineered Ralstonia eutropha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. foreverest.net [foreverest.net]
- 17. hermitageoils.com [hermitageoils.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Biosynthesis pathways of expanding carbon chains for producing advanced biofuels - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Grignard Synthesis of 3,5-Dimethyl-3-hexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of the tertiary alcohol 3,5-dimethyl-3-hexanol via the Grignard reaction. Authored from the perspective of a Senior Application Scientist, this note moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices. It includes a detailed, field-tested protocol for the preparation of the Grignard reagent, isobutylmagnesium bromide, and its subsequent reaction with methyl isobutyl ketone. Furthermore, this guide outlines critical safety considerations, work-up and purification techniques, and methods for product characterization. All procedures are designed to be self-validating, ensuring a high degree of reproducibility and success for researchers in organic synthesis and drug development.
Introduction: The Enduring Power of the Grignard Reaction
The Grignard reaction, discovered by François Auguste Victor Grignard in 1900, remains one of the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] Its significance was recognized with the Nobel Prize in Chemistry in 1912 and continues to be a cornerstone in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1] The reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl group of an aldehyde or ketone, yielding a secondary or tertiary alcohol, respectively.[2]
This application note focuses on the synthesis of this compound, a tertiary alcohol, through the reaction of isobutylmagnesium bromide with methyl isobutyl ketone (4-methyl-2-pentanone). This specific synthesis serves as an excellent model for understanding the practical nuances of performing a Grignard reaction, from the critical initial formation of the reagent to the final purification of the alcohol product.
Mechanistic Insights: The "Why" Behind the Synthesis
The overall synthesis can be conceptually divided into two primary stages: the formation of the Grignard reagent and its subsequent nucleophilic attack on the ketone.
Stage 1: Formation of Isobutylmagnesium Bromide
The Grignard reagent is prepared by the reaction of an organic halide, in this case, 2-methyl-1-bromopropane (isobutyl bromide), with magnesium metal in an aprotic ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).[3] The magnesium metal inserts itself into the carbon-bromine bond, effectively reversing the polarity of the carbon atom.[4]
Causality: Carbon in the C-Br bond of isobutyl bromide is electrophilic due to the electronegativity of bromine. In the Grignard reagent, the C-Mg bond is highly polarized, rendering the carbon atom nucleophilic and strongly basic.[4] The ether solvent is not merely a medium; it plays a crucial role in stabilizing the Grignard reagent through coordination of its lone pair electrons with the magnesium atom.[5]
Stage 2: Nucleophilic Addition to Methyl Isobutyl Ketone
The nucleophilic isobutyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of methyl isobutyl ketone.[6] This addition breaks the pi bond of the carbonyl group, forming a tetrahedral magnesium alkoxide intermediate.[7][8]
Trustworthiness: The success of this step hinges on the complete exclusion of protic species, especially water. Grignard reagents are potent bases and will readily react with any available acidic protons, quenching the reagent and preventing the desired C-C bond formation.[1][9][10] A subsequent acidic work-up is required to protonate the magnesium alkoxide, yielding the final tertiary alcohol, this compound.[11]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Magnesium Turnings | Mg | 24.31 | 2.67 g (0.11 mol) | Must be dry and free of oxide layer. |
| 2-Methyl-1-bromopropane | C₄H₉Br | 137.02 | 13.7 g (10.1 mL, 0.10 mol) | Anhydrous. |
| Methyl Isobutyl Ketone | C₆H₁₂O | 100.16 | 10.0 g (12.5 mL, 0.10 mol) | Anhydrous. |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | Must be anhydrous. |
| Iodine | I₂ | 253.81 | 1-2 small crystals | For reaction initiation. |
| Saturated Ammonium Chloride | NH₄Cl (aq) | 53.49 | ~100 mL | For work-up. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying. |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Addition funnel (125 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Drying tubes (filled with CaCl₂)
-
Separatory funnel (250 mL)
-
Glassware for extraction and distillation
-
Ice bath
PART 1: Preparation of Isobutylmagnesium Bromide (Grignard Reagent)
-
Glassware Preparation: All glassware must be meticulously dried to remove any trace of water. This is typically achieved by oven-drying at >100°C for several hours and assembling the apparatus while still warm, allowing it to cool under a stream of dry nitrogen or argon, or with drying tubes in place.[10][12]
-
Apparatus Setup: Assemble the three-necked flask with the addition funnel, reflux condenser, and a glass stopper. Place drying tubes at the top of the condenser and addition funnel to protect the reaction from atmospheric moisture.
-
Initiation: Place the magnesium turnings (2.67 g) and a magnetic stir bar in the reaction flask. Add 1-2 small crystals of iodine. The iodine helps to activate the magnesium surface by chemically removing the passivating magnesium oxide layer.[13][14]
-
Reagent Addition: Add 25 mL of anhydrous diethyl ether to the flask, just enough to cover the magnesium. In the addition funnel, prepare a solution of 2-methyl-1-bromopropane (13.7 g) in 50 mL of anhydrous diethyl ether.
-
Reaction Start: Add a small portion (~5 mL) of the isobutyl bromide solution from the addition funnel to the magnesium. The reaction should initiate within a few minutes, indicated by the disappearance of the brown iodine color, the formation of a cloudy/gray solution, and gentle bubbling or refluxing of the ether.[11][15] If the reaction does not start, gentle warming with a warm water bath or your hands may be necessary.[15]
-
Completion of Addition: Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a steady reflux.[16] The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, the addition rate should be slowed, and an ice bath can be used for cooling.[17]
-
Reaction Completion: After the addition is complete, the mixture may be gently heated to maintain reflux for an additional 15-30 minutes to ensure all the magnesium has reacted.[14] The resulting gray-to-brown solution is the Grignard reagent, isobutylmagnesium bromide.
PART 2: Synthesis of this compound
-
Ketone Addition: Cool the freshly prepared Grignard reagent in an ice bath. Prepare a solution of methyl isobutyl ketone (10.0 g) in 50 mL of anhydrous diethyl ether in the addition funnel.
-
Reaction: Add the ketone solution dropwise to the stirred, cooled Grignard reagent.[18] A vigorous reaction will occur. Maintain a slow addition rate to control the exotherm and keep the reaction mixture from boiling too vigorously.[11] A precipitate (the magnesium alkoxide salt) will form, and the mixture will become thick.[19]
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 30 minutes to ensure the reaction goes to completion.
PART 3: Work-up and Purification
-
Quenching: Cool the reaction mixture again in an ice bath. Very slowly and carefully, add a saturated aqueous solution of ammonium chloride dropwise through the addition funnel to quench the reaction.[20] This is a highly exothermic process that hydrolyzes the magnesium alkoxide and any unreacted Grignard reagent. An acidic work-up is generally used to protonate the alkoxide.[11]
-
Extraction: Transfer the mixture to a separatory funnel. Two distinct layers should form. Separate the layers. Extract the aqueous layer twice more with small portions (~25 mL each) of diethyl ether to recover any dissolved product.[13]
-
Washing: Combine all the organic (ether) layers. Wash the combined organic phase with saturated sodium chloride solution (brine) to help remove dissolved water.[8]
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[8]
-
Solvent Removal: Decant or filter the dried ether solution into a clean, pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product is a colorless to pale yellow liquid.[21] Purify the crude this compound by fractional distillation.
Reaction Workflow
Caption: Workflow for the Grignard Synthesis of this compound.
Safety and Handling
-
Fire Hazard: Diethyl ether is extremely flammable and volatile. All operations must be conducted in a well-ventilated fume hood, away from any open flames or spark sources.[9][17]
-
Exothermic Reactions: Both the formation of the Grignard reagent and its reaction with the ketone are highly exothermic. Proper cooling and controlled addition of reagents are essential to prevent a runaway reaction.[17][22]
-
Moisture Sensitivity: Grignard reagents are highly sensitive to moisture and air.[21] Ensure all equipment is dry and the reaction is protected from the atmosphere.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves must be worn at all times.[22][23]
Product Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
| Technique | Expected Results |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretch of the alcohol. Absence of a strong absorption band around 1715 cm⁻¹, which would indicate unreacted ketone.[24] |
| ¹H NMR Spectroscopy | The spectrum will show characteristic signals for the different proton environments in the molecule. The hydroxyl proton will appear as a broad singlet, and the integration of signals will correspond to the number of protons in each environment. |
| ¹³C NMR Spectroscopy | The spectrum will show eight distinct carbon signals, corresponding to the eight unique carbon atoms in the this compound molecule.[25] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 130.23, corresponding to the molecular weight of the product.[26] |
Conclusion
The Grignard synthesis of this compound is a classic and instructive example of a powerful carbon-carbon bond-forming reaction. By understanding the underlying mechanistic principles and adhering to a carefully designed and validated protocol, researchers can reliably synthesize this tertiary alcohol. The insights and detailed procedures provided in this application note are intended to empower scientists to successfully and safely implement this fundamental reaction in their synthetic endeavors, from basic research to complex drug development pipelines.
References
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Grignard Reagents [chemed.chem.purdue.edu]
- 5. Isobutyl magnesium bromide with dry ether and absolute class 11 chemistry CBSE [vedantu.com]
- 6. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. d.web.umkc.edu [d.web.umkc.edu]
- 12. reddit.com [reddit.com]
- 13. cerritos.edu [cerritos.edu]
- 14. ISOBUTYLMAGNESIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]
- 15. Solved GRIGNARD SYNTHESIS OF TERTIARY ALCOHOLS Chem 352L I. | Chegg.com [chegg.com]
- 16. community.wvu.edu [community.wvu.edu]
- 17. dchas.org [dchas.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. youtube.com [youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. CAS 926-62-5: isobutylmagnesium bromide | CymitQuimica [cymitquimica.com]
- 22. acs.org [acs.org]
- 23. media.laballey.com [media.laballey.com]
- 24. This compound | C8H18O | CID 98266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. spectrabase.com [spectrabase.com]
- 26. 3-Hexanol, 3,5-dimethyl- [webbook.nist.gov]
Application Note: Synthesis of Alkenes via Dehydration of 3,5-Dimethyl-3-hexanol
Abstract
This application note provides a comprehensive technical guide for the acid-catalyzed dehydration of 3,5-dimethyl-3-hexanol, a tertiary alcohol, to yield a mixture of isomeric alkenes. The document elucidates the underlying E1 reaction mechanism, including the formation of a stable tertiary carbocation intermediate. A detailed, step-by-step experimental protocol is presented, alongside a discussion of the factors governing product distribution, primarily governed by Zaitsev's rule. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a robust and well-understood method for the preparation of substituted alkenes.
Introduction: The Significance of Alkene Synthesis
The synthesis of alkenes is a cornerstone of modern organic chemistry, providing critical building blocks for the construction of more complex molecules, including pharmaceuticals, polymers, and fine chemicals. The carbon-carbon double bond in alkenes offers a site for a wide array of chemical transformations. Among the various methods for alkene synthesis, the dehydration of alcohols is a classical and highly effective strategy.[1] This process involves the elimination of a water molecule from an alcohol, typically under acidic conditions and with heating.[2][3][4]
Tertiary alcohols, such as this compound, are particularly well-suited for dehydration reactions due to the formation of a relatively stable tertiary carbocation intermediate.[2][5] This application note will delve into the specifics of dehydrating this compound, providing both the theoretical framework and a practical, field-proven protocol.
Reaction Mechanism: An E1 Pathway
The acid-catalyzed dehydration of this compound proceeds through a multi-step E1 (Elimination, Unimolecular) mechanism.[2][3] The rate-determining step in this reaction is the formation of the carbocation intermediate.
Step 1: Protonation of the Hydroxyl Group The reaction is initiated by the protonation of the hydroxyl group of the alcohol by the acid catalyst (commonly sulfuric acid or phosphoric acid).[3][6] This converts the poor leaving group, hydroxide (-OH), into a much better leaving group, water (H₂O).[3]
Step 2: Formation of the Carbocation The protonated alcohol, an alkyloxonium ion, then loses a molecule of water to form a tertiary carbocation.[2][5] This is the slow, rate-determining step of the reaction.[2] The stability of this tertiary carbocation is a key driving force for the reaction.
Step 3: Deprotonation to Form the Alkene In the final step, a weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), removes a proton from a carbon atom adjacent (β-carbon) to the positively charged carbon.[2][6] The electrons from the C-H bond then form the π-bond of the alkene, and the acid catalyst is regenerated.[2]
Because there are multiple β-hydrogens that can be removed, a mixture of alkene isomers is typically formed. The distribution of these products is largely dictated by the thermodynamic stability of the resulting alkenes, a principle known as Zaitsev's rule.[6][7][8]
Visualizing the Mechanism
References
- 1. youtube.com [youtube.com]
- 2. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 3. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. quora.com [quora.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Alcohol Reactions: Dehydration Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Unveiling the Olfactive Potential of 3,5-Dimethyl-3-hexanol: A Technical Guide for Fragrance Innovation
In the intricate world of fragrance creation, the discovery and application of novel molecules are paramount to innovation. This guide provides an in-depth technical exploration of 3,5-Dimethyl-3-hexanol (CAS No. 4209-91-0), a tertiary alcohol with emerging potential as a versatile fragrance ingredient. Addressed to researchers, perfumers, and formulation scientists, this document elucidates the molecule's core properties, offers detailed protocols for its evaluation and application, and provides insights into its safe and effective use in fine fragrance and consumer products.
Core Characteristics of this compound
This compound is a branched-chain aliphatic alcohol that presents as a colorless to nearly colorless clear liquid.[1] Its molecular structure, characterized by a hydroxyl group on a tertiary carbon and two methyl branches, dictates its unique physicochemical and olfactory properties.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O | [2] |
| Molecular Weight | 130.23 g/mol | [2] |
| CAS Number | 4209-91-0 | [2] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Purity (Typical) | >99.0% (GC) | |
| Boiling Point | ~152 °C | |
| XLogP3-AA | 2.4 | [2] |
These properties suggest a moderate volatility, allowing this compound to function as a middle note in fragrance compositions, contributing to the heart of the scent.
Synthesis and Molecular Architecture
The primary laboratory-scale synthesis of this compound is achieved through a Grignard reaction. This classic organometallic reaction involves the nucleophilic addition of an ethylmagnesium halide to 3-methyl-2-pentanone. The subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.
Caption: Grignard synthesis of this compound.
Understanding this synthetic pathway is crucial for quality control, as impurities from starting materials or side reactions can impact the final odor profile.
Olfactory Profile and Applications
While described as having a "subtle, alcohol-derived note," a more nuanced evaluation reveals a complex and versatile olfactory character.[3]
Primary Olfactory Characteristics:
-
Green: A fresh, slightly leafy and herbaceous character.
-
Floral Support: Possesses nuances reminiscent of jasmine and rose, acting as a floralizer.
-
Subtle Woody and Earthy Undertones: Provides depth and a natural feel to a composition.
Applications in Fragrance Formulations:
-
Floral Compositions: Enhances the naturalness and diffusion of white floral accords, particularly jasmine, lily-of-the-valley, and tuberose.
-
Green and Herbal Fragrances: Contributes a fresh, leafy aspect to fougère and chypre structures.
-
Woody and Amber Accords: Its subtle complexity can bridge the gap between top and heart notes, adding a smooth transition.
-
Fixative Properties: In certain compositions, it can improve the longevity of more volatile components.[3]
Protocols for Evaluation and Application
Sensory Analysis Protocol
A thorough sensory evaluation is critical to understanding the potential of this compound. A descriptive sensory analysis by a trained panel is recommended.[4]
Objective: To characterize the odor profile of this compound at various concentrations and over time.
Materials:
-
This compound (high purity, >99%)
-
Ethanol (perfumer's grade, odorless)
-
Dipropylene glycol (DPG)
-
Glass beakers and stirring rods
-
Pipettes
-
smelling strips
-
Evaluation booths with controlled airflow and lighting
Procedure:
-
Preparation of Dilutions: Prepare solutions of this compound at 1%, 5%, and 10% in both ethanol and DPG.
-
Initial Evaluation:
-
Dip a smelling strip into each dilution.
-
Allow the solvent to evaporate for approximately 10-15 seconds.
-
Panelists should individually assess and record the initial odor characteristics (top notes).
-
-
Time-Course Evaluation:
-
Evaluate the smelling strips at regular intervals (e.g., 15 min, 1 hour, 4 hours, 24 hours) to assess the evolution of the fragrance profile (heart and base notes).
-
-
Data Collection: Panelists should use a standardized scoresheet with a comprehensive list of odor descriptors. Both qualitative descriptions and quantitative intensity ratings (e.g., on a 1-10 scale) should be recorded.
-
Data Analysis: Compile and analyze the data to create a detailed olfactory profile, including a spider web or radar chart to visualize the dominant scent characteristics.
References
Application Notes and Protocols for 3,5-Dimethyl-3-hexanol as a Chemical Intermediate
Introduction: The Versatility of a Branched Tertiary Alcohol
3,5-Dimethyl-3-hexanol is a C8 tertiary alcohol characterized by a branched hydrocarbon structure. This structural feature imparts specific chemical and physical properties that make it a valuable intermediate in organic synthesis. Its moderate volatility, stability, and the steric hindrance around the hydroxyl group dictate its reactivity and potential applications, particularly in the synthesis of fine chemicals. This guide provides an in-depth exploration of the utility of this compound as a chemical intermediate, complete with detailed application notes and experimental protocols for key transformations. The information presented herein is curated for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this molecule in their synthetic endeavors.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O | [1][2][3][4][5] |
| Molecular Weight | 130.23 g/mol | [1][2][3][4][5] |
| CAS Number | 4209-91-0 | [1][3][5] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Purity | >99.0% (GC) | |
| Storage | Room temperature | [2] |
Spectroscopic data is essential for the unambiguous identification and characterization of this compound and its reaction products. Key spectral features are available in public databases such as PubChem and the NIST WebBook.[1][5] This includes ¹H NMR, ¹³C NMR, IR, and mass spectrometry data.
Application in the Synthesis of Alkenes via Dehydration
The acid-catalyzed dehydration of tertiary alcohols is a fundamental transformation in organic synthesis, providing access to a variety of alkenes.[6][7] In the case of this compound, this reaction is expected to proceed through an E1 mechanism, involving the formation of a tertiary carbocation intermediate. The regioselectivity of the elimination will be governed by Zaitsev's rule, favoring the formation of the more substituted (and thus more stable) alkene.
Mechanistic Considerations
The dehydration of this compound is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid or phosphoric acid, to form a good leaving group (water).[7] Subsequent loss of water generates a tertiary carbocation at the C3 position. Deprotonation from an adjacent carbon atom then yields the alkene products. Due to the structure of the carbocation intermediate, a mixture of alkene isomers is anticipated.
Caption: Acid-catalyzed dehydration of this compound.
Protocol: Acid-Catalyzed Dehydration of this compound
This protocol outlines a general procedure for the dehydration of this compound. Optimization of reaction time and temperature may be necessary to maximize the yield of the desired alkene isomers.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Diethyl ether or other suitable extraction solvent
-
Round-bottom flask, distillation apparatus, separatory funnel, and standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation head, place this compound (1.0 eq).
-
Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid (e.g., 10-20% by volume) to the alcohol with stirring. The addition is exothermic and should be done cautiously.
-
Dehydration: Heat the reaction mixture to a gentle reflux. The temperature required for the dehydration of tertiary alcohols is typically in the range of 25-80°C.[6] The alkene products will begin to distill as they are formed.
-
Product Collection: Collect the distillate, which will consist of a mixture of alkene isomers and water.
-
Work-up:
-
Transfer the distillate to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: The resulting mixture of alkenes can be purified by fractional distillation to separate the different isomers, if desired.
Expected Products: The major product is expected to be the thermodynamically more stable 3,5-Dimethyl-2-hexene . A minor product, 3,5-Dimethyl-3-hexene , may also be formed. The exact ratio of products will depend on the specific reaction conditions.
Application in the Synthesis of Esters via Fischer Esterification
Fischer esterification is a classic method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[8] While this reaction is generally effective, the steric hindrance of tertiary alcohols like this compound can present challenges, potentially leading to slower reaction rates or favoring elimination as a side reaction. Careful selection of reaction conditions is therefore crucial. The resulting esters of branched alcohols often possess unique fragrance profiles, making this a synthetically valuable transformation.
Mechanistic Considerations
The Fischer esterification mechanism involves the initial protonation of the carboxylic acid, which activates the carbonyl group towards nucleophilic attack by the alcohol. The resulting tetrahedral intermediate then undergoes a series of proton transfers and the elimination of water to form the ester. To drive the equilibrium towards the product side, it is common to use an excess of either the alcohol or the carboxylic acid, or to remove water as it is formed.
Caption: Fischer esterification of this compound.
Protocol: Fischer Esterification of this compound with Acetic Acid
This protocol provides a general method for the synthesis of 3,5-dimethyl-3-hexyl acetate, an ester that may have applications in the fragrance industry.
Materials:
-
This compound
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Diethyl ether or other suitable extraction solvent
-
Round-bottom flask, reflux condenser, separatory funnel, and standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and an excess of glacial acetic acid (e.g., 3-5 eq). Using the carboxylic acid in excess helps to drive the equilibrium towards the products.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Esterification: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Due to the steric hindrance of the tertiary alcohol, a longer reaction time may be required compared to primary or secondary alcohols.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing ice-water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acetic acid and the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude ester can be purified by vacuum distillation.
Potential Applications in Fragrance and Fine Chemical Synthesis
The derivatives of this compound, namely the corresponding alkenes and esters, are of interest to the fragrance and flavor industries. Branched-chain C8 compounds often exhibit unique and desirable olfactory properties.
-
Alkenes as Fragrance Precursors: The dehydration products, 3,5-dimethyl-2-hexene and 3,5-dimethyl-3-hexene, can serve as precursors for the synthesis of other fragrance compounds. For instance, epoxidation of the double bond followed by ring-opening reactions can lead to a variety of functionalized molecules with potentially interesting scents. Furthermore, isomers of fragrance compounds can have distinctly different scent profiles, making the synthesis of a mixture of alkenes a potential source of novel fragrance compositions.[9]
-
Esters as Fragrance Ingredients: Esters are a well-established class of fragrance compounds, often imparting fruity and floral notes. The ester derived from this compound and a simple carboxylic acid, such as acetic acid, is likely to possess a unique scent profile due to its branched structure. The synthesis of a library of esters from this alcohol with various carboxylic acids could lead to the discovery of novel fragrance ingredients.
Conclusion
This compound is a versatile chemical intermediate with significant potential in organic synthesis. Its reactivity as a tertiary alcohol allows for the controlled formation of alkenes and esters, which are valuable building blocks for the fragrance and fine chemical industries. The protocols and application notes provided in this guide are intended to serve as a foundation for researchers to explore the synthetic utility of this compound. Further investigation into the specific reaction conditions and the olfactory properties of its derivatives is warranted and could lead to the development of novel and valuable chemical entities.
References
- 1. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]
- 2. Converting Alcohols to Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. athabascau.ca [athabascau.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. perfumerflavorist.com [perfumerflavorist.com]
- 10. US5268356A - Cyclic tertiary alcohols and their use as perfuming ingredients - Google Patents [patents.google.com]
Topic: Acid-Catalyzed Elimination Reactions of 3,5-Dimethyl-3-hexanol: Mechanisms, Product Distribution, and Optimized Protocols
An Application Note for Researchers and Drug Development Professionals
Abstract
The acid-catalyzed dehydration of alcohols is a cornerstone of organic synthesis, providing a reliable pathway to alkenes, which are critical intermediates in the synthesis of fine chemicals and active pharmaceutical ingredients. This application note provides an in-depth analysis of the reaction of 3,5-dimethyl-3-hexanol, a tertiary alcohol, with strong protic acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄). We will explore the underlying E1 elimination mechanism, factors governing product selectivity according to Zaitsev's rule, and the unlikelihood of carbocation rearrangement in this specific system. Detailed, field-proven protocols for conducting the dehydration reaction and isolating the resulting alkene products are provided, along with methods for product characterization.
Introduction: The Significance of Tertiary Alcohol Dehydration
The elimination of water from an alcohol, known as a dehydration reaction, is a fundamental transformation for creating carbon-carbon double bonds.[1] For tertiary alcohols like this compound, this reaction proceeds readily under acidic conditions, typically at milder temperatures than those required for primary or secondary alcohols.[2] The reaction's utility stems from its ability to generate specific alkene isomers that can serve as precursors for a wide array of subsequent functionalizations. Understanding and controlling this reaction is paramount for synthetic chemists aiming to build molecular complexity.
The reaction is typically catalyzed by strong acids whose conjugate bases are poor nucleophiles, such as sulfuric acid or phosphoric acid.[3] This choice is critical as it favors the elimination pathway (E1) over the competing substitution pathway (Sₙ1). The reaction is also governed by thermodynamic principles, where heating is used to drive the equilibrium toward the formation of the more volatile alkene and water products, which can be removed by distillation.[4]
Reaction Mechanism: The E1 Pathway
The dehydration of this compound proceeds via a unimolecular elimination (E1) mechanism.[5][6] This multi-step process involves the formation of a carbocation intermediate, which is the rate-determining step.[7]
Step 1: Protonation of the Hydroxyl Group The reaction is initiated by the protonation of the alcohol's hydroxyl group by the acid catalyst. This is a rapid and reversible acid-base reaction that converts the poor leaving group, hydroxide (-OH), into an excellent leaving group, water (-OH₂⁺).[3][4]
Step 2: Formation of a Tertiary Carbocation The protonated alcohol undergoes heterolysis, where the C-O bond breaks, and the water molecule departs. This is the slow, rate-determining step of the reaction, resulting in the formation of a relatively stable tertiary carbocation.[6][8] The stability of this intermediate is why tertiary alcohols dehydrate more readily than secondary or primary alcohols.[7]
Step 3: Deprotonation to Form the Alkene A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent (beta) to the positively charged carbon. The electrons from the C-H bond then form the π-bond of the alkene, regenerating the acid catalyst in the process.[8][9]
Caption: The E1 mechanism for tertiary alcohol dehydration.
Product Distribution and Zaitsev's Rule
For this compound, deprotonation can occur at two different adjacent carbons (C2 and C4), leading to a mixture of isomeric alkene products. The distribution of these products is governed by Zaitsev's Rule , which states that the major product of an elimination reaction will be the more substituted, and therefore more thermodynamically stable, alkene.[4][10]
-
Deprotonation at C2: Leads to the formation of 3,5-dimethyl-2-hexene .
-
Deprotonation at C4: Leads to the formation of 3,5-dimethyl-3-hexene .
Both of these potential products are trisubstituted alkenes, suggesting they are of comparable stability and will both be major products. A minor product, 2-isopropyl-4-methyl-1-pentene (a disubstituted alkene), could theoretically form from deprotonation of one of the methyl groups at C3, but this is significantly less favored.
Carbocation Rearrangements
Carbocation intermediates can undergo rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation.[11] However, in the dehydration of this compound, the initially formed carbocation is already tertiary. Since there is no adjacent carbon from which a shift could generate a more stable carbocation (as it would result in a secondary or remain a tertiary carbocation), rearrangements are not expected to be a significant competing pathway in this specific reaction.[12]
Factors Influencing Reaction Outcome
The success of the dehydration reaction and the distribution of products are highly dependent on the experimental conditions.
| Parameter | Effect on Reaction | Rationale & Causality |
| Acid Catalyst | Strong, non-nucleophilic acids (H₂SO₄, H₃PO₄) are required. | These acids efficiently protonate the alcohol, while their conjugate bases are poor nucleophiles, minimizing Sₙ1 side reactions that would lead to ethers or alkyl sulfates.[3] Phosphoric acid often gives cleaner reactions than sulfuric acid.[13] |
| Temperature | Higher temperatures favor elimination over substitution (E1 vs. Sₙ1). | Elimination reactions have a higher activation energy and are more entropically favored than substitution reactions. For tertiary alcohols, temperatures between 25°C and 80°C are typically sufficient.[2] |
| Reaction Time | Sufficient time is needed for the reaction to reach equilibrium. | The reaction is often driven to completion by continuously removing the products via distillation as they are formed, in accordance with Le Châtelier's principle.[14] |
Experimental Protocols
Safety Precaution: Concentrated sulfuric and phosphoric acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. All procedures should be performed in a well-ventilated chemical fume hood.
Protocol 1: Dehydration of this compound using 85% Phosphoric Acid
This protocol is designed for the efficient dehydration of this compound and subsequent isolation of the resulting alkene mixture. The use of fractional distillation is key to separating the lower-boiling point products from the higher-boiling point alcohol reactant.
Materials:
-
This compound
-
85% Phosphoric Acid (H₃PO₄)
-
5% Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (50 mL)
-
Fractional distillation column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask (ice-cooled)
-
Separatory funnel
-
Erlenmeyer flasks
-
Heating mantle
Workflow Diagram:
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alcohol Elimination Reaction | Mechanisms, Examples & Importance | Study.com [study.com]
- 6. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. oc.aadi.net.in [oc.aadi.net.in]
- 8. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 9. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. adichemistry.com [adichemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. m.youtube.com [m.youtube.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
Application Note & Protocols: Esterification of 3,5-Dimethyl-3-hexanol
Abstract: The esterification of tertiary alcohols, such as 3,5-dimethyl-3-hexanol, presents unique challenges primarily due to significant steric hindrance around the hydroxyl group and the propensity for elimination side reactions under acidic conditions. Standard methods like the Fischer-Speier esterification are often inefficient, leading to low yields and the formation of alkenes as major byproducts.[1][2] This guide provides a comprehensive analysis of the mechanistic hurdles and offers detailed, field-proven protocols for successfully synthesizing esters from this compound. We will explore milder, more effective techniques, including the Steglich esterification and acylation with acid anhydrides, providing researchers with the necessary tools to navigate the complexities of this transformation. This document also includes detailed procedures for product purification and characterization by modern spectroscopic methods.
Mechanistic Insights: The Challenge of Tertiary Alcohols
The direct acid-catalyzed esterification of primary and secondary alcohols typically proceeds via an AAC2 mechanism. However, this pathway is disfavored for tertiary alcohols like this compound due to steric congestion. Instead, the reaction is compelled through an SN1-type mechanism.
-
Protonation of the Hydroxyl Group: The alcohol's hydroxyl group is protonated by the acid catalyst, forming a good leaving group (water).
-
Formation of a Tertiary Carbocation: The protonated alcohol dissociates to form a relatively stable tertiary carbocation. This is the rate-determining step.[3][4]
-
Nucleophilic Attack: The carboxylic acid acts as a nucleophile, attacking the carbocation.
-
Deprotonation: A final deprotonation step yields the ester product.
A critical competing pathway is the E1 elimination reaction. The stable tertiary carbocation can be readily deprotonated by a weak base (like water or the alcohol itself) to form an alkene, often becoming the major product under harsh acidic and high-temperature conditions.[1][3] Carbocation rearrangements are also possible, although the structure of this compound makes elimination the more probable side reaction.[5][6][7]
Caption: SN1 vs. E1 pathways in tertiary alcohol esterification.
Comparative Analysis of Synthetic Protocols
Given the challenges, selecting an appropriate esterification method is critical for achieving a high yield.
| Method | Key Reagents | Conditions | Suitability for this compound | Pros | Cons |
| Fischer-Speier | Carboxylic Acid, Strong Acid (H₂SO₄) | High Temp, Reflux | Poor | Inexpensive reagents.[2] | Low yield, significant alkene formation.[1][2] |
| Steglich | Carboxylic Acid, DCC, DMAP | Room Temp, Anhydrous Solvent | Excellent | Mild conditions, high yields for hindered substrates.[8][9] | DCC byproduct (DCU) can complicate purification; DCC is an allergen.[8] |
| With Acid Anhydride | Acid Anhydride, DMAP or Pyridine | 0 °C to Room Temp | Very Good | High reactivity, generally good yields. | Atom economy is lower than direct methods. |
| Yamaguchi | Carboxylic Acid, TCBC, DMAP | Room Temp to Reflux | Excellent | Highly effective for sterically demanding systems, including macrolactonization.[10][11][12] | Reagents are more specialized and expensive. |
DCC: Dicyclohexylcarbodiimide; DMAP: 4-Dimethylaminopyridine; TCBC: 2,4,6-Trichlorobenzoyl chloride
Detailed Experimental Protocols
The following protocols describe the synthesis of 3,5-dimethyl-3-hexyl acetate as a representative example.
Protocol 1: Steglich Esterification
This method is highly recommended for its mild conditions, which suppress the elimination side reaction.[8][9][13]
Caption: Workflow for the Steglich Esterification protocol.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 130.23 | 1.30 g | 10.0 |
| Glacial Acetic Acid | 60.05 | 0.66 g (0.63 mL) | 11.0 (1.1 eq) |
| DCC | 206.33 | 2.27 g | 11.0 (1.1 eq) |
| DMAP | 122.17 | 0.12 g | 1.0 (0.1 eq) |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.30 g, 10.0 mmol), glacial acetic acid (0.66 g, 11.0 mmol), and DMAP (0.12 g, 1.0 mmol).
-
Dissolve the components in 30 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Argon).
-
Cool the flask to 0 °C in an ice-water bath.
-
In a separate beaker, dissolve DCC (2.27 g, 11.0 mmol) in 20 mL of anhydrous DCM.
-
Add the DCC solution to the reaction flask dropwise over 15 minutes using a dropping funnel. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture again to 0 °C to maximize precipitation of DCU.
-
Filter the mixture through a Büchner funnel to remove the DCU precipitate. Wash the solid with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient, e.g., 98:2) to yield pure 3,5-dimethyl-3-hexyl acetate.
Protocol 2: Acylation with Acetic Anhydride
This method utilizes a highly reactive acylating agent, which can effectively overcome the steric hindrance of the tertiary alcohol.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 130.23 | 1.30 g | 10.0 |
| Acetic Anhydride | 102.09 | 1.22 g (1.13 mL) | 12.0 (1.2 eq) |
| Pyridine | 79.10 | 1.19 g (1.21 mL) | 15.0 (1.5 eq) |
| Dichloromethane (DCM), anhydrous | - | 40 mL | - |
Procedure:
-
In a dry 100 mL round-bottom flask under an inert atmosphere, dissolve this compound (1.30 g, 10.0 mmol) in anhydrous DCM (40 mL).
-
Add pyridine (1.19 g, 15.0 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add acetic anhydride (1.22 g, 12.0 mmol) dropwise with vigorous stirring.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of 20 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude oil via flash column chromatography as described in Protocol 1.
Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized 3,5-dimethyl-3-hexyl acetate.
| Technique | Expected Result / Observation |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~2.05 (s, 3H, -C(O)CH₃ ), ~1.8-1.6 (m, 2H, -CH₂ -CH(CH₃)₂), ~1.5-1.4 (m, 1H, -CH (CH₃)₂), ~1.45 (s, 3H, -OC(CH₃ )(CH₂)-), ~0.90 (d, 6H, -CH(C H₃**)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~170.5 (C=O), ~85.0 (-C (CH₃)(CH₂)-), ~48.0 (-C H₂-CH-), ~45.0 (-C H(CH₃)₂), ~25.0 (-OC(C H₃)(CH₂)-), ~24.5 (-CH(C H₃)₂), ~22.0 (-C(O)C H₃) |
| FT-IR (neat) | ν (cm⁻¹): ~2960 (C-H stretch), ~1740 (strong, C=O ester stretch) , ~1240 (strong, C-O stretch) |
| Mass Spec. (EI) | m/z: 172 (M⁺, low intensity), 113 ([M-C₄H₉]⁺ or [M-59+2H]⁺), 43 ([CH₃CO]⁺, base peak) |
Note: NMR chemical shifts are predictive and may vary slightly. The most telling signs of successful reaction are the appearance of the acetate methyl singlet around 2.05 ppm in ¹H NMR, the carbonyl carbon around 170 ppm in ¹³C NMR, and the strong C=O stretch in the IR spectrum, coupled with the disappearance of the broad alcohol -OH peak.[14][15][16]
Troubleshooting & Field Insights
-
Low Yield: If yields are consistently low, ensure all reagents and solvents are completely anhydrous. Water will consume the coupling agents or anhydrides. For the Steglich reaction, using 1.2-1.5 equivalents of DCC can sometimes improve conversion for very hindered substrates.
-
Persistent Starting Material: Steric hindrance can significantly slow the reaction. If TLC shows significant unreacted alcohol after 24 hours, consider extending the reaction time or gently warming the mixture (e.g., to 35-40 °C), though this may slightly increase elimination.
-
Difficult Purification (Steglich): The DCU byproduct can sometimes be difficult to filter if it forms a very fine precipitate. Cooling the reaction mixture thoroughly (-10 °C if possible) and allowing it to sit for an hour before filtration can promote crystal growth, making it easier to remove. Alternatively, after concentration, the crude product can be dissolved in hexane, which will cause the more polar DCU to precipitate out.
-
Alkene Formation: If alkene byproducts are detected (e.g., by ¹H NMR showing vinylic protons ~4.5-6.0 ppm), ensure the reaction conditions are not acidic and temperatures are kept moderate. The Steglich protocol is specifically designed to avoid this issue.
Conclusion
The esterification of this compound requires a departure from traditional acid-catalyzed methods. By understanding the underlying SN1/E1 mechanistic competition, researchers can select appropriate modern synthetic protocols to favor the desired substitution product. The Steglich esterification offers a mild, reliable, and high-yielding pathway, while acylation with acid anhydrides provides a robust and highly reactive alternative. Careful execution of these protocols, coupled with rigorous purification and characterization, will enable the successful synthesis of esters from this and other sterically hindered tertiary alcohols.
References
- 1. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. 山口ラクトン化反応 - Wikipedia [ja.wikipedia.org]
- 11. kazujuku.com [kazujuku.com]
- 12. 山口マクロラクトン化 Yamaguchi Macrolactonizaion | Chem-Station (ケムステ) [chem-station.com]
- 13. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 14. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Chiral Auxiliaries in Asymmetric Synthesis
A Note to the Researcher: Initial inquiries into the specific application of 3,5-dimethyl-3-hexanol as a chiral auxiliary have yielded no specific instances in peer-reviewed chemical literature. This tertiary alcohol, while a valuable organic building block, does not appear to be utilized in the conventional role of a chiral auxiliary for asymmetric induction.
Therefore, this guide has been structured to provide a comprehensive overview of the principles and applications of established chiral auxiliaries. The protocols and methodologies detailed below are representative of the field and are intended to serve as a robust resource for researchers, scientists, and drug development professionals engaged in asymmetric synthesis.
Introduction: The Imperative of Chirality in Modern Chemistry
The stereochemical architecture of a molecule is intrinsically linked to its biological function. In drug development, the enantiomeric form of a therapeutic agent can dictate its efficacy, pharmacology, and toxicology. Asymmetric synthesis, the art of selectively producing a single enantiomer of a chiral molecule, is therefore a cornerstone of modern medicinal chemistry. One of the most reliable and venerable strategies in this endeavor is the use of chiral auxiliaries.
A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. Once the desired stereocenter(s) have been established, the auxiliary is cleaved and can, ideally, be recovered for reuse. This methodology offers a powerful and predictable means of controlling stereochemistry, particularly in complex molecule synthesis.
The Archetypal Chiral Auxiliary: Evans Oxazolidinones
Among the pantheon of chiral auxiliaries, the oxazolidinones developed by David A. Evans stand as a paragon of efficiency and predictability.[1] These auxiliaries are particularly renowned for their high levels of stereocontrol in asymmetric aldol and alkylation reactions.
Mechanism of Stereochemical Control
The remarkable stereodirecting ability of Evans oxazolidinones stems from the formation of a rigid, chelated enolate intermediate. The substituents on the oxazolidinone ring effectively shield one face of the enolate, compelling the electrophile to approach from the less sterically hindered face.
Figure 1. Workflow for an Evans Asymmetric Aldol Reaction.
Experimental Protocols
Preparation of an N-Acyloxazolidinone
Objective: To attach a propionyl group to (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | 177.20 | 10.0 | 1.77 g |
| Tetrahydrofuran (THF), anhydrous | - | - | 40 mL |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | - | 10.5 | 4.2 mL |
| Propionyl chloride | 92.52 | 11.0 | 1.02 g (0.93 mL) |
| Saturated aqueous NH4Cl | - | - | 20 mL |
| Diethyl ether | - | - | 50 mL |
| Brine | - | - | 20 mL |
| Anhydrous MgSO4 | - | - | - |
Procedure:
-
A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar is charged with (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.77 g, 10.0 mmol).
-
Anhydrous THF (40 mL) is added, and the solution is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium (4.2 mL, 10.5 mmol) is added dropwise via syringe over 5 minutes. The resulting solution is stirred for 15 minutes at -78 °C.
-
Propionyl chloride (0.93 mL, 11.0 mmol) is added dropwise. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 1 hour.
-
The reaction is quenched by the slow addition of saturated aqueous NH4Cl (20 mL).
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (2 x 25 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with 20% ethyl acetate in hexanes) to afford the N-propionyl oxazolidinone as a white solid.
Asymmetric Aldol Reaction
Objective: To perform a diastereoselective aldol reaction between the prepared N-propionyl oxazolidinone and isobutyraldehyde.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| N-Propionyl oxazolidinone (from 3.1) | 233.28 | 5.0 | 1.17 g |
| Dichloromethane (DCM), anhydrous | - | - | 20 mL |
| Di-n-butylboryl triflate (Bu2BOTf), 1.0 M in DCM | - | 5.5 | 5.5 mL |
| Triethylamine (TEA) | 101.19 | 6.0 | 0.84 mL |
| Isobutyraldehyde | 72.11 | 7.5 | 0.68 mL |
| pH 7 Phosphate buffer | - | - | 15 mL |
| Methanol | - | - | 15 mL |
| 30% Hydrogen peroxide | - | - | 5 mL |
Procedure:
-
To a flame-dried 50 mL round-bottom flask, add the N-propionyl oxazolidinone (1.17 g, 5.0 mmol) and anhydrous DCM (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-n-butylboryl triflate (5.5 mL, 5.5 mmol) dropwise, followed by the dropwise addition of triethylamine (0.84 mL, 6.0 mmol). Stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction to -78 °C and add isobutyraldehyde (0.68 mL, 7.5 mmol) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding pH 7 phosphate buffer (15 mL) followed by methanol (15 mL).
-
Slowly add 30% hydrogen peroxide (5 mL) at 0 °C and stir vigorously for 1 hour.
-
The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 15 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO3 and brine, then dried over anhydrous MgSO4, filtered, and concentrated.
-
The diastereomeric ratio can be determined by 1H NMR analysis of the crude product before purification by flash chromatography.
Cleavage of the Chiral Auxiliary
Objective: To cleave the chiral auxiliary from the aldol adduct to yield the chiral β-hydroxy acid.
Materials:
| Reagent | Amount (mmol) | Volume/Mass |
| Aldol adduct (from 3.2) | 4.0 | (Assumed) |
| Tetrahydrofuran (THF) | - | 16 mL |
| Water | - | 4 mL |
| 30% Hydrogen peroxide | - | 1.6 mL |
| Lithium hydroxide (LiOH), 1.0 M aqueous | 4.8 | 4.8 mL |
| Sodium sulfite (Na2SO3), 1.5 M aqueous | - | 10 mL |
Procedure:
-
Dissolve the aldol adduct (approx. 4.0 mmol) in a mixture of THF (16 mL) and water (4 mL) in a 50 mL round-bottom flask.
-
Cool the solution to 0 °C.
-
Add 30% hydrogen peroxide (1.6 mL) dropwise, followed by the dropwise addition of 1.0 M aqueous LiOH (4.8 mL).
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by adding 1.5 M aqueous sodium sulfite (10 mL) and stir for 20 minutes.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated to yield the chiral β-hydroxy acid. The chiral auxiliary can be recovered from the aqueous layer.
Data Presentation
Table 1: Representative Diastereoselectivities in Evans Aldol Reactions
| Electrophile (Aldehyde) | Diastereomeric Ratio (syn:anti) |
| Isobutyraldehyde | >99:1 |
| Benzaldehyde | >99:1 |
| Acetaldehyde | 98:2 |
| Propionaldehyde | 97:3 |
Note: Diastereoselectivities are highly dependent on reaction conditions.
Visualization of the Stereochemical Model
The predictable stereochemical outcome of the Evans aldol reaction can be rationalized by considering the Zimmerman-Traxler transition state model. The Z-enolate, chelated to the boron atom, forms a rigid six-membered chair-like transition state with the aldehyde. The substituent on the oxazolidinone ring dictates the facial selectivity of the aldehyde's approach to minimize steric interactions.
Figure 2. Simplified Zimmerman-Traxler model for the Evans aldol reaction.
Conclusion
While this compound does not appear to be a documented chiral auxiliary, the principles of asymmetric induction using such reagents are well-established and provide a powerful toolkit for the modern synthetic chemist. The Evans oxazolidinones, as detailed in this guide, represent a highly reliable and versatile class of chiral auxiliaries that continue to be widely employed in the synthesis of complex, stereochemically rich molecules. The protocols and mechanistic insights provided herein are intended to equip researchers with the foundational knowledge to successfully implement these powerful methods in their own synthetic endeavors.
References
Application Note: Enantioselective Synthesis of 3,5-Dimethyl-3-hexanol
Abstract
This document provides a detailed technical guide for the enantioselective synthesis of 3,5-dimethyl-3-hexanol, a chiral tertiary alcohol. The creation of stereodefined quaternary carbon centers is a significant challenge in modern organic synthesis.[1][2] This guide focuses on a robust and highly effective methodology: the asymmetric addition of an ethyl Grignard reagent to 5-methyl-3-hexanone, mediated by a chiral ligand. We will delve into the mechanistic principles that govern the stereochemical outcome, provide a comprehensive, step-by-step laboratory protocol, and discuss the critical parameters that ensure high yield and enantioselectivity. This application note is intended for researchers and professionals in organic chemistry, drug discovery, and materials science who require access to enantiopure tertiary alcohols.
Introduction: The Challenge and Significance of Chiral Tertiary Alcohols
Tertiary alcohols are pivotal structural motifs found in a vast array of biologically active molecules, natural products, and pharmaceutical agents.[2] When the three alkyl or aryl groups attached to the carbinol carbon are different, the carbon becomes a stereocenter. The specific three-dimensional arrangement, or stereoisomerism, of these molecules can drastically alter their biological activity. Therefore, the ability to synthesize a single enantiomer of a chiral tertiary alcohol like this compound is of paramount importance.
The primary challenge in synthesizing these molecules lies in controlling the facial selectivity of a nucleophilic attack on a prochiral ketone. The formation of a C-C bond via the addition of an organometallic reagent to a carbonyl is one of the most fundamental transformations in organic synthesis.[3] However, the high reactivity of reagents like Grignard reagents often leads to a racemic (1:1) mixture of both enantiomers in the absence of a chiral controller.[3] This guide details a ligand-mediated approach that effectively overcomes this challenge, providing a reliable pathway to high enantiomeric excess (ee).[1][4][5]
Mechanistic Rationale: Ligand-Mediated Asymmetric Grignard Addition
The core strategy involves the reaction between 5-methyl-3-hexanone and ethylmagnesium bromide. To induce enantioselectivity, a chiral, non-racemic ligand is introduced.
The Key Principle: The chiral ligand coordinates with the magnesium center of the Grignard reagent. This in-situ formation of a chiral organometallic complex creates a sterically defined environment. When this complex approaches the prochiral ketone, one of the two possible transition states (leading to the R or S product) is significantly favored due to minimized steric interactions. This energy difference directs the nucleophilic addition of the ethyl group to a specific face of the carbonyl, resulting in the preferential formation of one enantiomer.
Recent advancements have led to the development of highly effective biaryl chiral ligands derived from scaffolds like 1,2-diaminocyclohexane (DACH), which can achieve excellent enantioselectivity (up to 95% ee) for the addition of Grignard reagents to a variety of ketones.[1][5]
Caption: Logical workflow for ligand-mediated enantioselective Grignard addition.
Experimental Application & Protocols
This section provides a detailed, step-by-step protocol for the synthesis of enantioenriched this compound.
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Anhydrous solvents and Grignard reagents are highly sensitive to air and moisture. All glassware must be flame- or oven-dried, and the reaction must be performed under an inert atmosphere (e.g., dry Nitrogen or Argon). Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Notes |
| 5-Methyl-3-hexanone | 26442-23-9 | C₇H₁₄O | 114.19 | Substrate |
| Ethylmagnesium bromide | 925-90-6 | C₂H₅BrMg | 133.27 | Grignard Reagent (typically 1.0-3.0 M solution in THF or Et₂O) |
| Chiral Ligand (e.g., (R,R)-DACH derivative) | Varies | Varies | Varies | See Ref.[1] for specific ligand synthesis |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Solvent, dried over sodium/benzophenone |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | ClH₄N | 53.49 | Quenching solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgO₄S | 120.37 | Drying agent |
| Diethyl Ether (Et₂O) | 60-29-7 | C₄H₁₀O | 74.12 | Extraction solvent |
Step-by-Step Synthesis Protocol
Caption: Experimental workflow for the enantioselective synthesis.
Detailed Steps:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of dry nitrogen.
-
Ligand Addition: To the flask, add the chiral ligand (e.g., ~5 mol% relative to the ketone) and dissolve it in anhydrous THF.
-
Complex Formation: Cool the solution to 0 °C using an ice-water bath. Slowly add the ethylmagnesium bromide solution (1.1 equivalents) dropwise via syringe. Allow the resulting mixture to stir at 0 °C for 30 minutes to ensure complete formation of the chiral complex.
-
Scientist's Note: Pre-complexation of the ligand and the Grignard reagent is crucial for achieving high enantioselectivity. This step ensures that the majority of the Grignard reagent exists in its chirally modified form before encountering the ketone.
-
-
Reaction Cooling: Cool the reaction mixture to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Causality Explanation: Low temperatures are critical for maximizing enantioselectivity.[3] At lower temperatures, the small energy difference between the two diastereomeric transition states becomes more significant relative to the available thermal energy (kT), thus amplifying the preference for the lower-energy pathway.
-
-
Ketone Addition: Slowly add a solution of 5-methyl-3-hexanone (1.0 equivalent) in anhydrous THF to the stirred Grignard complex solution. The addition should be dropwise to maintain the low temperature and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for the recommended time (typically several hours). The progress can be monitored by thin-layer chromatography (TLC) by periodically quenching a small aliquot.
-
Work-up: Once the reaction is complete, quench it by the slow, dropwise addition of pre-cooled saturated aqueous ammonium chloride solution.[6] This should be done at -78 °C before allowing the mixture to warm to room temperature.
-
Trustworthiness Check: Quenching at low temperature is essential to prevent any potential racemization or side reactions that could occur if the unreacted, highly basic Grignard reagent is exposed to the product at higher temperatures.
-
-
Extraction and Purification: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer multiple times with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude alcohol can be purified by flash column chromatography on silica gel.
Characterization and Analysis
The structure of the final product should be confirmed using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS). The critical measure of success, the enantiomeric excess (ee), must be determined by a chiral separation technique.
-
Chiral HPLC/GC: The most common method involves analyzing the purified product on a High-Performance Liquid Chromatograph (HPLC) or Gas Chromatograph (GC) equipped with a chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H). The two enantiomers will have different retention times, and the ratio of their peak areas is used to calculate the enantiomeric excess.[5][7]
Performance and Optimization
The success of this enantioselective synthesis is highly dependent on the choice of the chiral ligand. Different ligand architectures can lead to varying levels of enantioselectivity and may even produce the opposite enantiomer.
Table 2: Representative Performance of Chiral Ligands (Note: Data is illustrative, based on published results for similar transformations)
| Ligand Type | Ketone Substrate | Grignard Reagent | Yield (%) | ee (%) | Reference |
| (R,R)-DACH Biaryl Diamine | Aromatic/Aliphatic Ketones | Aryl/Alkyl MgBr | 70-85 | 90-95 | [1][5] |
| Tridentate Phenol/Diamine | Aromatic/Aliphatic Ketones | Aryl/Alkyl MgBr | >80 | >95 | [4][8] |
-
Optimization Insight: For any new substrate, it is essential to screen a small library of ligands and reaction conditions (temperature, solvent, addition time) to identify the optimal parameters for achieving the desired yield and enantioselectivity.
Conclusion
The asymmetric, ligand-mediated addition of Grignard reagents to prochiral ketones represents a powerful and versatile strategy for the synthesis of enantioenriched tertiary alcohols. The protocol described herein for this compound provides a reliable and scalable method for accessing this valuable chiral building block. By carefully controlling reaction parameters, particularly temperature and the stoichiometry of the chiral ligand, researchers can achieve high levels of stereocontrol, paving the way for applications in complex molecule synthesis.
References
- 1. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric Synthesis of Tertiary Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Asymmetric Grignard Synthesis of Tertiary Alcohols through Rational Ligand Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Application of asymmetric Grignard strategies in total synthesis - American Chemical Society [acs.digitellinc.com]
Application Note: High-Purity Isolation of 3,5-Dimethyl-3-hexanol via Fractional Vacuum Distillation
Abstract: This document provides a comprehensive protocol for the purification of 3,5-dimethyl-3-hexanol, a tertiary alcohol, using fractional vacuum distillation. The methodology is designed for researchers, scientists, and drug development professionals requiring high-purity material for subsequent applications. The protocol addresses the principal challenges associated with this compound, namely its relatively high boiling point and its susceptibility to thermal and acid-catalyzed dehydration. By employing a vacuum to lower the boiling point and utilizing a fractionating column for enhanced separation, this method effectively removes volatile and non-volatile impurities, including potential alkene byproducts.
Introduction and Scientific Rationale
This compound is a branched tertiary alcohol used as a synthetic intermediate in the development of specialty chemicals, including fragrances and flavor compounds[1]. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, reduced yields, and compromised final product quality.
The primary challenge in the purification of this compound lies in its chemical structure. As a tertiary alcohol, it is highly susceptible to dehydration (elimination of water) to form corresponding alkenes, a reaction that is readily catalyzed by heat or trace acidic impurities[2][3]. With an atmospheric boiling point of approximately 152 °C, distillation at ambient pressure requires temperatures that can promote this degradation[4].
Therefore, fractional vacuum distillation is the method of choice. This technique offers a dual advantage:
-
Vacuum Distillation: By reducing the operating pressure, the boiling point of the liquid is significantly lowered, allowing for distillation at a temperature that minimizes the risk of thermal decomposition and dehydration[5][6][7].
-
Fractional Distillation: The inclusion of a fractionating column between the distillation flask and the condenser provides a large surface area for successive condensation-vaporization cycles[8]. This process, equivalent to multiple simple distillations, allows for a more efficient separation of this compound from impurities with closely related boiling points[9][10].
This application note details a robust and reproducible protocol, from pre-distillation workup to final purity assessment, ensuring a self-validating workflow for obtaining high-purity this compound.
Physicochemical Properties & Safety Data
Prior to initiating any experimental work, it is crucial to be familiar with the properties and hazards of the material.
| Property | Value | Source(s) |
| IUPAC Name | 3,5-dimethylhexan-3-ol | [11] |
| CAS Number | 4209-91-0 | [12][13] |
| Molecular Formula | C₈H₁₈O | [11][12] |
| Molecular Weight | 130.23 g/mol | [11][12] |
| Boiling Point | 152 °C (at 760 mmHg) | [4] |
| 63 °C (at 21.8 mmHg) | [14] | |
| Density | ~0.823 g/cm³ | [4][14] |
| Safety Hazards | Flammable liquid and vapor (H226). Causes skin irritation and serious eye damage/irritation. May cause respiratory irritation. | [11][15] |
Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood[15].
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[16].
-
Keep the compound away from heat, sparks, and open flames.
-
Ensure all distillation glassware is free from cracks or defects, especially when working under vacuum.
Experimental Protocol: Fractional Vacuum Distillation
This protocol is divided into three key stages: pre-treatment of the crude material, the distillation process, and post-purification analysis.
Part A: Pre-Distillation Treatment
Rationale: This step aims to remove water and any non-volatile or acidic/basic impurities from the crude material. Water can form azeotropes, and acidic residues can catalyze dehydration during heating.
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and gently invert it several times, venting frequently to release any pressure. This step neutralizes any residual acid catalysts from the synthesis.
-
Allow the layers to separate, then drain and discard the lower aqueous layer.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove the bulk of the residual water[17].
-
Separate and transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) in small portions, swirling the flask after each addition, until the drying agent no longer clumps together.
-
Filter or decant the dried liquid into the round-bottom distillation flask.
Part B: Apparatus Setup
Assemble the fractional vacuum distillation apparatus as depicted in the workflow diagram (Figure 1).
-
Heating: Use a heating mantle with a magnetic stirrer for uniform heating. Place the round-bottom flask (no more than two-thirds full) in the mantle.
-
Fractionating Column: Select a column appropriate for the scale of the distillation (e.g., a Vigreux column or one packed with Raschig rings or metal sponge)[18][19]. For optimal separation, insulate the column with glass wool or aluminum foil[8].
-
Distillation Head: Place a thermometer in the distillation head. The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser[8]. This ensures an accurate reading of the vapor temperature as it enters the condenser.
-
Condenser: Connect the condenser to a circulating cold water source, with water entering at the bottom and exiting at the top.
-
Receiving Flask(s): Use a multi-limb adapter (cow-type) or a set of receiving flasks to allow for the collection of different fractions without breaking the vacuum.
-
Vacuum Source: Connect the vacuum line to the take-off adapter. A cold trap (e.g., with dry ice/acetone) should be placed between the apparatus and the vacuum pump to protect the pump from volatile vapors.
Part C: Distillation Procedure
-
Add a few boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.
-
Begin circulating cold water through the condenser and start the magnetic stirrer.
-
Slowly and carefully apply the vacuum. The liquid may bubble as dissolved gases are removed. Aim for a stable pressure where the target compound will boil between 50-120 °C (e.g., ~20-30 mmHg).
-
Once the vacuum is stable, begin gently heating the distillation flask.
-
Forerun Collection: The temperature will first rise and then plateau at the boiling point of the most volatile impurity. Collect this initial fraction (the "forerun") in the first receiving flask.
-
Main Fraction Collection: After the forerun has been removed, the temperature may drop slightly before rising again and stabilizing at the boiling point of this compound at the working pressure (e.g., ~63 °C at 21.8 mmHg)[14]. Once the temperature is stable and clear distillate is observed, switch to a clean receiving flask to collect the main product fraction.
-
Final Fraction: If the temperature begins to rise or fall significantly after the main fraction is collected, or if the distillation rate slows dramatically, stop the heating. Any remaining liquid in the distillation flask (the "pot residue") contains higher-boiling impurities.
-
Shutdown: Remove the heating mantle and allow the apparatus to cool completely to room temperature before slowly venting the system to atmospheric pressure. Turn off the vacuum pump and the cooling water.
Visualization of the Purification Workflow
The following diagram outlines the logical flow of the purification process.
Figure 1: Workflow for the purification of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Bumping / Violent Boiling | No boiling chips/stir bar; heating too rapidly. | Always use fresh boiling chips or a magnetic stir bar. Apply heat gradually and ensure uniform stirring. |
| Fluctuating Temperature | Inconsistent heating; unstable vacuum; distilling an azeotrope or close-boiling mixture. | Ensure the heating mantle provides stable heat and the flask is well-insulated. Check all seals for vacuum leaks. If the temperature fluctuates widely, the separation may be poor; collect smaller fractions and analyze each. |
| No Distillate Collected | Vacuum is too high (boiling point is below condenser temperature); system leak; insufficient heating. | Adjust the vacuum to a higher pressure (lower vacuum). Check all joints and seals for leaks. Ensure the heating mantle is set to a temperature ~20-30°C above the expected boiling point[20]. |
| Low Recovery | Significant holdup in the fractionating column; product loss during pre-treatment transfers. | Use the smallest appropriate glassware for the scale of the distillation. Insulate the column and distillation head to minimize condensation before the condenser. Be meticulous during aqueous workup transfers. |
Conclusion
The fractional vacuum distillation protocol detailed in this application note is a highly effective method for obtaining high-purity this compound. By carefully controlling temperature and pressure, the risk of thermal degradation is minimized, while the use of a fractionating column ensures efficient separation from related impurities. Adherence to this protocol, including the pre-treatment and post-analysis steps, provides a reliable and self-validating workflow for researchers in synthetic chemistry and drug development.
References
- 1. This compound [myskinrecipes.com]
- 2. quora.com [quora.com]
- 3. byjus.com [byjus.com]
- 4. This compound [stenutz.eu]
- 5. bevzero.com [bevzero.com]
- 6. quora.com [quora.com]
- 7. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 8. Purification [chem.rochester.edu]
- 9. usalab.com [usalab.com]
- 10. Khan Academy [khanacademy.org]
- 11. This compound | C8H18O | CID 98266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. 3-Hexanol, 3,5-dimethyl- [webbook.nist.gov]
- 14. Page loading... [wap.guidechem.com]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. [popeinc.com]
- 19. ambanimetal.com [ambanimetal.com]
- 20. How To [chem.rochester.edu]
Application Notes and Protocols: 3,5-Dimethyl-3-hexanol as a Specialty Solvent in Organic Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,5-dimethyl-3-hexanol, a unique tertiary alcohol, and evaluates its potential as a specialty solvent in modern organic synthesis. Moving beyond its role as a synthetic intermediate, we explore the distinct physicochemical properties that make it a compelling, non-traditional solvent choice for specific applications where solvent stability and steric influence are paramount.
Introduction to this compound: A Solvent Profile
This compound (CAS 4209-91-0) is an eight-carbon, branched-chain tertiary alcohol.[1][2] While structurally simple, its architecture imparts a unique combination of characteristics not found in common laboratory solvents. Unlike primary or secondary alcohols, the hydroxyl group is situated on a quaternary carbon, rendering it highly resistant to oxidation.[3] Furthermore, the hydroxyl group is sterically encumbered by adjacent alkyl groups, which modulates its reactivity and coordinating ability. These features position this compound as a problem-solving solvent for reactions sensitive to solvent participation, oxidation, or those requiring a specific polarity and steric environment. This document outlines its properties, explores its potential applications with supporting scientific rationale, and provides detailed protocols for its use.
Physicochemical Properties
A thorough understanding of a solvent's physical properties is critical for its effective application. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 4209-91-0 | [1][2] |
| Molecular Formula | C₈H₁₈O | [1][4] |
| Molecular Weight | 130.23 g/mol | [1][4] |
| Appearance | Colorless to almost colorless clear liquid | [4][5] |
| Boiling Point | 63 °C at 21.8 mmHg | [6] |
| Density | ~0.83 g/cm³ | [6] |
| IUPAC Name | 3,5-dimethylhexan-3-ol | [1][2] |
| Synonyms | Dimethyl ethyl (isobutyl) carbinol | [1] |
Unique Solvent Characteristics & Advantages
The utility of this compound as a solvent stems from three core features: its tertiary alcohol nature, significant steric hindrance, and moderate polarity.
-
Chemical Inertness and Stability: The defining feature of a tertiary alcohol is the absence of a hydrogen atom on the carbinol carbon.[3] This makes this compound exceptionally resistant to chemical oxidation under conditions that would readily transform primary or secondary alcohols into aldehydes, ketones, or carboxylic acids. This stability is a significant advantage when conducting oxidation reactions on a substrate where the solvent must remain inert.
-
Sterically Hindered Hydroxyl Group: The hydroxyl proton is available for hydrogen bonding, classifying it as a protic solvent. However, the bulky ethyl and isobutyl groups flanking the carbinol center create significant steric congestion. This hindrance diminishes the hydroxyl group's capacity to act as a nucleophile or to coordinate strongly with metal catalysts, preventing unwanted side reactions that can occur with less hindered alcohols like ethanol or isopropanol.
-
Moderate Polarity and Solvency: With a substantial C8 hydrocarbon backbone and a single polar hydroxyl group, this compound exhibits moderate polarity. This allows it to dissolve a wide range of organic compounds while maintaining low miscibility with water. Its estimated high LogP value suggests a strong preference for the organic phase in biphasic systems, making it a candidate for extraction applications.[7]
Caption: Structural features contributing to the solvent's unique properties.
Applications in Organic Synthesis
While not a universal solvent, this compound offers distinct advantages in several classes of organic reactions.
Solvent for Cationic Intermediates
In reactions proceeding through carbocation intermediates, such as Sₙ1 or E1 mechanisms, the solvent plays a crucial role in stabilizing the charged species. Protic solvents are effective at this, but common primary or secondary alcohols can also act as competing nucleophiles, leading to undesired ether byproducts. The sterically hindered nature of this compound allows it to solvate and stabilize carbocations via its hydroxyl group's lone pairs, while its poor nucleophilicity minimizes competitive side reactions.
Precipitation Polymerization
Solvent choice is a critical parameter in controlling the molecular weight and morphology of polymers.[8] In precipitation polymerization, the growing polymer chain becomes insoluble in the solvent and precipitates out. This process can be used to control particle size and molecular weight distribution. Because polyolefins and other nonpolar polymers would exhibit low solubility in this compound, it could serve as a reaction medium where the polymer precipitates upon reaching a certain chain length, effectively quenching further growth and yielding lower molecular weight polymers.[8]
Liquid-Liquid Extractions
The recovery of moderately polar to nonpolar organic products from aqueous reaction mixtures is a common challenge. An ideal extraction solvent should have high affinity for the target compound, low miscibility with water, and a density significantly different from water to facilitate phase separation.[7] this compound meets these criteria, presenting itself as a viable alternative to more traditional—and often more volatile or toxic—extraction solvents like diethyl ether or dichloromethane. Its higher boiling point also reduces evaporative losses during handling.
Experimental Protocols
Disclaimer: These protocols are intended as a guide for trained professionals. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for a Reaction Utilizing this compound as a Stable Protic Solvent (Example: Sₙ1 Solvolysis)
This protocol describes a general workflow for a reaction where the solvent's role is to stabilize a carbocationic intermediate without participating as a nucleophile.
Objective: To leverage the stabilizing, non-nucleophilic nature of this compound.
Materials:
-
Tertiary alkyl halide (e.g., t-butyl chloride)
-
This compound (reagent grade, dried over 3Å molecular sieves)
-
Weak, non-nucleophilic base (e.g., 2,6-lutidine, optional)
-
Anhydrous sodium sulfate
-
Standard glassware for reflux and extraction
Procedure:
-
Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Addition: Charge the flask with this compound (e.g., 5 mL per 1 mmol of substrate). If required, add the non-nucleophilic base.
-
Initiation: Add the tertiary alkyl halide substrate to the stirred solvent at room temperature.
-
Reaction: Gently heat the mixture to a moderate temperature (e.g., 40-60 °C) to promote the reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Causality Note: The tertiary alcohol solvent stabilizes the forming tertiary carbocation, facilitating the loss of the leaving group, while its steric bulk prevents it from forming a competing ether product.
-
Workup: Upon completion, cool the reaction to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the resulting crude product by flash chromatography or distillation to isolate the desired alkene (E1 product) or substitution product if another nucleophile was present.
Protocol 2: Use of this compound in Liquid-Liquid Extraction
Objective: To extract a nonpolar organic compound from an aqueous solution.
Materials:
-
Aqueous solution containing the target organic analyte.
-
This compound (reagent grade).
-
Separatory funnel, beakers, and flasks.
-
Anhydrous magnesium sulfate.
-
Rotary evaporator.
Procedure:
-
Preparation: Transfer the aqueous solution (e.g., 50 mL) to a 250 mL separatory funnel.
-
Solvent Addition: Add an equal volume of this compound (50 mL) to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Causality Note: The high LogP character of the solvent drives the partitioning of the nonpolar analyte from the aqueous phase into the organic alcohol phase.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Collection: Drain the lower aqueous layer. Collect the upper organic layer (this compound extract) into an Erlenmeyer flask.
-
Drying and Recovery: Add anhydrous magnesium sulfate to the organic extract to remove residual water. Filter the dried solution and recover the extracted compound by removing the this compound solvent via vacuum distillation or rotary evaporation. For analytical purposes, the concentration in each phase can be determined by GC or HPLC to calculate the partition coefficient.
Caption: General experimental workflow for synthesis and purification.
Safety and Handling
Proper handling of this compound is essential for laboratory safety. The following guidelines are based on available safety data sheets.[9][10]
-
Hazards:
-
Flammability: this compound is a flammable liquid and vapor.[5] Keep away from heat, sparks, open flames, and hot surfaces.[11] Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[9]
-
Health: Causes skin irritation and serious eye irritation.[5][10] May cause respiratory irritation.[10] Avoid breathing vapor or mist.[9]
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or a face shield. Use equipment tested and approved under standards such as NIOSH (US) or EN 166 (EU).[9]
-
Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Wear protective clothing to prevent skin contact.[9][10]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.
-
-
Storage and Disposal:
Conclusion
This compound presents a compelling case as a specialty solvent for targeted applications in organic synthesis. Its inherent resistance to oxidation, combined with a sterically hindered yet protic nature, allows it to perform roles that common laboratory alcohols cannot. While not a replacement for standard solvents, it is a valuable tool for researchers encountering challenges with solvent reactivity, particularly in the synthesis of complex molecules and polymers. By understanding its unique profile, scientists can unlock new possibilities for reaction design and process optimization.
References
- 1. This compound | C8H18O | CID 98266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hexanol, 3,5-dimethyl- [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 4209-91-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. This compound CAS#: 4209-91-0 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Application Notes and Protocols for Stereoselective Reactions Involving Chiral Tertiary Alcohols
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Unique Challenge and Opportunity of Chiral Tertiary Alcohols
In the landscape of stereoselective synthesis, chiral tertiary alcohols represent both a significant challenge and a valuable opportunity. Their sterically hindered nature makes the creation and subsequent reaction of their stereocenters notoriously difficult. However, these same steric demands can be harnessed to exert powerful stereochemical control in asymmetric transformations. While the specific compound 3,5-Dimethyl-3-hexanol is not widely documented in the literature as a chiral auxiliary or catalyst, the principles governing its potential stereoselective reactions are fundamental to the broader class of chiral tertiary alcohols. These compounds are crucial structural motifs in numerous natural products and pharmaceutical agents. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the strategies and protocols for stereoselective reactions involving chiral tertiary alcohols, using illustrative examples that can be adapted to novel structures like this compound.
The primary challenge in synthesizing chiral tertiary alcohols lies in controlling the facial selectivity of a nucleophilic attack on a prochiral ketone or a related carbonyl compound.[1] Unlike less substituted alcohols, the steric bulk around the tertiary carbon can impede the approach of reagents and diminish the effectiveness of many standard chiral catalysts. Consequently, highly specialized methods are often required to achieve high levels of enantioselectivity.
Part 1: Stereoselective Synthesis of Chiral Tertiary Alcohols
The most direct route to enantiomerically enriched tertiary alcohols is the asymmetric addition of a carbon nucleophile to a ketone. This can be achieved through several powerful strategies, including the use of chiral catalysts and auxiliaries.
Catalytic Asymmetric Addition to Ketones
The development of potent chiral catalysts has enabled the direct enantioselective synthesis of tertiary alcohols from ketones. These reactions often employ organometallic reagents or organocatalysts to create a chiral environment around the carbonyl group, thereby directing the nucleophilic attack to one of the two enantiotopic faces.
A representative example is the enantioselective cyanosilylation of ketones, which produces chiral cyanohydrins that are versatile intermediates for the synthesis of other functional groups, including tertiary α-hydroxy carbonyl compounds and β-amino alcohols.[2] While early methods were largely limited to the construction of a single stereocenter from achiral ketones, recent advancements have enabled the highly diastereo- and enantioselective cyanosilylation of α-branched ketones, creating vicinal stereocenters.[2]
Protocol 1: Representative Enantioselective Cyanosilylation of an α-Branched Ketone
This protocol is adapted from methodologies developed for the asymmetric cyanosilylation of acyclic ketones.[2]
Objective: To synthesize a chiral tertiary cyanohydrin with high enantioselectivity.
Materials:
-
α-Branched acyclic ketone (e.g., 2-phenylpropiophenone)
-
Trimethylsilyl cyanide (TMSCN)
-
Chiral catalyst system (e.g., Jacobsen's (salen)AlCl complex activated by a phosphorane)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the chiral catalyst (e.g., 1-2 mol%) in anhydrous toluene at room temperature.
-
Add the α-branched ketone (1.0 equiv) to the catalyst solution and stir for 10-15 minutes.
-
Cool the reaction mixture to the optimized temperature (e.g., -40 °C to -78 °C).
-
Slowly add trimethylsilyl cyanide (TMSCN) (1.2-1.5 equiv) dropwise over 30 minutes.
-
Stir the reaction at this temperature for the specified time (typically 12-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the silyl-protected chiral cyanohydrin.
Data Interpretation: The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
| Entry | Ketone Substrate | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 2-Phenylpropiophenone | 2 | -40 | 24 | 95 | 98 |
| 2 | 3-Methyl-2-pentanone | 2 | -40 | 36 | 88 | 95 |
Note: The values in this table are illustrative and based on typical results for this class of reaction.
Part 2: Diastereoselective Reactions Guided by Chiral Tertiary Alcohols
Once synthesized, a chiral tertiary alcohol can serve as a powerful stereodirecting group in subsequent reactions. The hydroxyl group can be used to form a chiral auxiliary, or its steric presence can influence the approach of reagents to other parts of the molecule.
Chiral Auxiliaries Derived from Tertiary Alcohols
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.[3] While less common than oxazolidinones or camphorsultams, derivatives of chiral tertiary alcohols can function as effective auxiliaries, particularly in reactions where significant steric hindrance is required to achieve high diastereoselectivity.
Workflow for Chiral Auxiliary-Mediated Aldol Reaction:
Caption: Workflow for an auxiliary-controlled aldol reaction.
Protocol 2: Diastereoselective Aldol Reaction Using a Tertiary Alcohol-Derived Auxiliary
This protocol is a conceptual illustration of how a chiral tertiary alcohol could be employed as a chiral auxiliary.
Objective: To achieve a highly diastereoselective aldol addition.
Materials:
-
Chiral tertiary alcohol (e.g., enantiomerically pure this compound)
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde (e.g., isobutyraldehyde)
-
Reagents for workup and purification
Procedure:
Part A: Synthesis of the Chiral Auxiliary Ester
-
In a round-bottom flask, dissolve the chiral tertiary alcohol (1.0 equiv) and Et₃N (1.2 equiv) in anhydrous THF.
-
Cool the solution to 0 °C and add propionyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench with water and extract the product with ethyl acetate.
-
Purify the resulting chiral ester by flash column chromatography.
Part B: Diastereoselective Aldol Reaction
-
In a separate flame-dried flask under an inert atmosphere, prepare a solution of LDA (1.1 equiv) in anhydrous THF at -78 °C.
-
Slowly add a solution of the chiral ester (1.0 equiv) in THF to the LDA solution. Stir for 30 minutes to ensure complete enolate formation.
-
Add the aldehyde (1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Stir for 1-2 hours at -78 °C.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Perform an aqueous workup and extract the product with ethyl acetate.
-
Purify the aldol adduct by flash column chromatography.
Part C: Auxiliary Cleavage
-
Dissolve the purified aldol adduct in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (3-5 equiv) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with 1 M HCl and extract to isolate the chiral β-hydroxy acid product and the recovered chiral tertiary alcohol auxiliary.
Data Analysis: The diastereomeric ratio (dr) of the aldol adduct can be determined by ¹H NMR spectroscopy or gas chromatography (GC).
| Aldehyde | Base | Temp (°C) | Yield (%) | dr (syn:anti) |
| Isobutyraldehyde | LDA | -78 | 85 | >95:5 |
| Benzaldehyde | LHMDS | -78 | 90 | >95:5 |
Note: The values in this table are illustrative and represent desirable outcomes for such a reaction.
Part 3: Mechanistic Considerations and Predictive Models
The stereochemical outcome of reactions involving chiral tertiary alcohols is often governed by well-established mechanistic models. For instance, in chelation-controlled additions to α- or β-alkoxy ketones, the formation of a rigid cyclic intermediate with a Lewis acid can lock the conformation of the substrate, leading to a highly predictable diastereoselective outcome.[4][5]
Chelation vs. Non-Chelation Control:
References
Use of 3,5-Dimethyl-3-hexanol as a reference standard
An In-Depth Guide to the Application of 3,5-Dimethyl-3-hexanol as a Reference Standard in Analytical Chemistry
Authored by: A Senior Application Scientist
Introduction: The Role of a Specialized Tertiary Alcohol in Quantitative Analysis
In the landscape of analytical chemistry, the accuracy and reliability of measurements are fundamentally dependent on the quality of the reference standards used. This compound (CAS No. 4209-91-0), a branched tertiary alcohol, emerges as a valuable reference material for a variety of applications, particularly in chromatographic and spectroscopic methods.[1][2] Its unique structural properties—a sterically hindered hydroxyl group and a stable hydrocarbon backbone—confer upon it characteristics that are highly desirable for a reference standard.
Unlike primary or secondary alcohols, the tertiary nature of this compound makes it less susceptible to oxidation, enhancing its long-term stability.[3][4] Furthermore, its distinct chemical shift in Nuclear Magnetic Resonance (NMR) and predictable elution profile in Gas Chromatography (GC) allow for clear signal resolution, minimizing interference with other analytes. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties and providing robust, field-proven protocols for its use as a reference standard in research, development, and quality control laboratories. The methodologies described herein are grounded in the principles of metrological traceability and are designed to align with the stringent requirements for Certified Reference Materials (CRMs) as outlined in standards such as ISO 17034.[5][6][7]
Physicochemical Profile and Structural Elucidation
A thorough understanding of the physical and chemical properties of a reference standard is paramount to its correct application.
Structural Representation
The molecular structure of this compound is key to its function as a stable analytical standard.
Caption: Chemical structure of this compound.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Registry Number | 4209-91-0 | [2][8][9] |
| Molecular Formula | C₈H₁₈O | [2][10][11] |
| Molecular Weight | 130.23 g/mol | [2][10][12] |
| Appearance | Colorless to almost colorless clear liquid | [8][13] |
| Boiling Point | ~152 °C | [14] |
| Density | ~0.823 - 0.83 g/cm³ | [14][15] |
| Refractive Index | ~1.424 - 1.427 | [14][15] |
| Purity (Typical) | >99.0% (GC) | [13] |
Qualification as a Certified Reference Material (CRM)
The journey of a chemical from a mere reagent to a Certified Reference Material (CRM) is a rigorous process of characterization and validation. This process ensures the material's property values are accurate, traceable to the International System of Units (SI), and accompanied by a stated uncertainty.[5][16] For this compound, qualification involves a multi-faceted analytical approach to confirm its identity and determine its purity with the highest metrological quality.
Caption: Workflow for the qualification of this compound as a CRM.
Application Protocols
The following protocols provide detailed, step-by-step methodologies for the use of this compound as a reference standard.
Protocol 1: Purity Assessment by Gas Chromatography with Flame Ionization Detection (GC-FID)
Causality: GC-FID is the gold standard for assessing the purity of volatile organic compounds like this compound. The flame ionization detector provides excellent sensitivity and a linear response over a wide concentration range for hydrocarbons. The area percent method, assuming identical response factors for structurally similar impurities, offers a rapid and reliable purity estimation. For higher accuracy, a certified standard of this compound would be used to create a calibration curve for quantifying related impurities.
Methodology:
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent, equipped with a split/splitless injector and FID.
-
Column: A non-polar column such as DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for resolving volatile analytes.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes.
-
-
Injection Volume: 1.0 µL with a split ratio of 50:1.
-
-
Reagents & Materials:
-
This compound (Candidate Material).
-
GC-grade solvent (e.g., Hexane or Dichloromethane).
-
Class A volumetric flasks and pipettes.
-
Autosampler vials with PTFE-lined septa.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen GC-grade solvent to achieve a concentration of approximately 1 mg/mL.
-
Mix thoroughly and transfer an aliquot to an autosampler vial.
-
-
Analysis & Data Interpretation:
-
Inject a solvent blank to ensure no system contamination.
-
Inject the prepared sample solution in triplicate.
-
Integrate all peaks in the chromatogram, excluding the solvent peak.
-
Calculate the purity using the area percent formula:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
-
System Suitability:
-
The relative standard deviation (RSD) of the peak area for the main analyte from the triplicate injections should be ≤ 2.0%.
-
The theoretical plates for the this compound peak should be > 20,000.
-
Protocol 2: Assay and Identity Confirmation by Quantitative NMR (qNMR)
Causality: qNMR is a primary ratio method of measurement that provides direct traceability to SI units, making it a powerful tool for certifying reference materials without needing a standard of the same compound.[17] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[16] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a high-purity, certified internal standard, the analyte's purity can be calculated with very low uncertainty.[18]
Methodology:
-
Instrumentation & Parameters:
-
NMR Spectrometer: Bruker 400 MHz or higher field instrument.
-
Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent, filtered to remove paramagnetic impurities.
-
Internal Standard (IS): A certified qNMR standard with non-overlapping signals, e.g., Maleic Anhydride or Dimethyl Sulfone.
-
Pulse Program: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton of interest (typically D1 ≥ 30 s) to ensure full signal relaxation.
-
Number of Scans: 16 to 64, depending on concentration.
-
-
Reagents & Materials:
-
This compound (Candidate Material).
-
Certified qNMR Internal Standard (IS).
-
Deuterated NMR solvent (e.g., CDCl₃).
-
High-precision analytical balance (readability of 0.01 mg or better).
-
NMR tubes.
-
-
Sample Preparation (Critical Step):
-
Accurately weigh ~15 mg of this compound into a clean, dry vial. Record the weight precisely.
-
Accurately weigh ~10 mg of the certified Internal Standard into the same vial. Record the weight precisely.
-
Add approximately 0.7 mL of the deuterated solvent to the vial.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition & Processing:
-
Acquire the ¹H NMR spectrum using the parameters defined above.
-
Apply Fourier transform and perform phase and baseline correction meticulously.
-
Integrate a well-resolved, characteristic signal for this compound (e.g., the ethyl group triplet or quartet) and a signal for the Internal Standard.
-
-
Calculation of Purity:
-
The purity of the analyte (Pₐ) is calculated using the following equation:
Pₐ = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Pₛ
Where:
-
Iₐ, Iₛ: Integral values for the analyte and standard.
-
Nₐ, Nₛ: Number of protons for the integrated signals of the analyte and standard.
-
Mₐ, Mₛ: Molecular weights of the analyte and standard.
-
mₐ, mₛ: Masses of the analyte and standard.
-
Pₛ: Certified purity of the standard.
-
-
Storage and Handling for Long-Term Stability
To ensure the integrity of this compound as a reference standard, proper storage and handling are crucial.
-
Storage Conditions: Store the standard in a cool, dry, and dark place, ideally in a refrigerator at 2-8 °C. The container should be tightly sealed to prevent evaporation and moisture ingress. Use amber glass vials to protect against light degradation.
-
Handling: Always allow the container to equilibrate to ambient temperature before opening to prevent condensation of atmospheric moisture into the standard. Use clean, dry glassware and syringes for handling.
-
Stability: While tertiary alcohols are relatively stable, long-term stability studies should be conducted as part of the CRM certification process.[7] Studies on other dilute aqueous alcohol standards have shown remarkable stability over many years when stored properly.[3][4]
References
- 1. CAS 4209-91-0: this compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. mecinca.net [mecinca.net]
- 4. researchgate.net [researchgate.net]
- 5. reagecon.com [reagecon.com]
- 6. labunlimited.com [labunlimited.com]
- 7. ISO 17034: What Is It & Why Is It Important? [excedr.com]
- 8. Page loading... [guidechem.com]
- 9. calpaclab.com [calpaclab.com]
- 10. This compound | C8H18O | CID 98266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound [myskinrecipes.com]
- 12. 3-Hexanol, 3,5-dimethyl- [webbook.nist.gov]
- 13. This compound | 4209-91-0 | TCI AMERICA [tcichemicals.com]
- 14. This compound [stenutz.eu]
- 15. guidechem.com [guidechem.com]
- 16. ethz.ch [ethz.ch]
- 17. mdpi.com [mdpi.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dimethyl-3-hexanol
Welcome to the technical support guide for the synthesis of 3,5-Dimethyl-3-hexanol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of organometallic synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to minimize side reactions and maximize yield.
Introduction: The Synthetic Challenge
The synthesis of tertiary alcohols like this compound (C₈H₁₈O) is a cornerstone reaction in organic chemistry, frequently accomplished via the addition of an organometallic reagent to a ketone.[1][2] The Grignard reaction is the classic and most common approach.[1][3] A logical pathway involves the reaction of a sec-butylmagnesium halide with methyl isobutyl ketone (4-methyl-2-pentanone).
However, this reaction is often plagued by competing side reactions, primarily due to the steric hindrance around the carbonyl carbon of the ketone and the basicity of the Grignard reagent.[1] This guide provides a structured approach to understanding, diagnosing, and mitigating these unwanted pathways.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Q1: Why is my overall yield of this compound significantly lower than expected?
Low yields are a frequent issue and can stem from several factors throughout the experimental process.
-
Cause 1: Quenching of the Grignard Reagent. Grignard reagents are potent bases and will react with any source of acidic protons, most commonly water.[4][5] This deactivates the reagent, converting it to an alkane and rendering it unavailable for reaction with the ketone.
-
Troubleshooting:
-
Glassware: All glassware must be rigorously dried before use, either by flame-drying under an inert atmosphere or by oven-drying (>120°C) for several hours and cooling in a desiccator.[6]
-
Solvents: Use only anhydrous grade solvents, typically diethyl ether or tetrahydrofuran (THF), which have been freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[4]
-
Atmosphere: The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[7]
-
-
-
Cause 2: Incomplete Formation of the Grignard Reagent. The magnesium metal may be passivated by a layer of magnesium oxide on its surface, preventing the reaction with the alkyl halide.
-
Troubleshooting:
-
Magnesium Quality: Use fresh, high-quality magnesium turnings.
-
Activation: If the magnesium appears dull, activate it by gently crushing it with a mortar and pestle to expose a fresh surface.[6] Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask to initiate the reaction.[6][7]
-
-
-
Cause 3: Competing Side Reactions. As detailed below, enolization and reduction can become major pathways, consuming starting materials without forming the desired product.[1]
Q2: My post-reaction analysis (GC-MS, NMR) shows a large amount of unreacted methyl isobutyl ketone. What is the primary cause?
The recovery of starting material is a classic sign that the enolization side reaction has occurred.[1]
-
Mechanism: Instead of acting as a nucleophile and attacking the carbonyl carbon, the sterically bulky Grignard reagent can act as a base, abstracting an acidic α-proton from the ketone.[1][6] This forms a magnesium enolate, which is unreactive towards further Grignard addition. During the aqueous workup, this enolate is protonated, regenerating the starting ketone.[1] This pathway is particularly favored with sterically hindered ketones.[1][8]
-
Troubleshooting:
-
Temperature Control: Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor the nucleophilic addition pathway, which generally has a lower activation energy than enolization.[6]
-
Reagent Choice: In some cases, using a less sterically hindered Grignard reagent can reduce the rate of enolization.
-
Additives: The addition of cerium(III) chloride (CeCl₃) can sometimes suppress enolization by increasing the nucleophilicity of the organometallic reagent (Luche reaction conditions), although this is more common with organolithium reagents.
-
-
Q3: I've isolated an unexpected secondary alcohol, 4,5-dimethyl-2-hexanol. How did this form?
This impurity is the product of a reduction side reaction.[1]
-
Mechanism: This occurs when a hydride ion is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the ketone. This proceeds through a cyclic six-membered transition state.[1] After workup, this results in a secondary alcohol. This side reaction is competitive with nucleophilic addition, especially when both the ketone and the Grignard reagent are sterically hindered.[1][6]
-
Troubleshooting:
-
Minimize Steric Hindrance: If possible, choose a synthetic route with less bulky reagents.
-
Low Temperature: Similar to enolization, running the reaction at lower temperatures can help disfavor the reduction pathway.
-
-
Q4: GC-MS analysis reveals a C8 hydrocarbon impurity. What is its origin?
This is likely octane, the product of Wurtz-type coupling .
-
Mechanism: This side reaction involves the coupling of the Grignard reagent (R-MgX) with the unreacted alkyl halide (R-X) to form a new R-R bond.[6]
-
Troubleshooting:
-
Slow Addition: During the formation of the Grignard reagent, add the alkyl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, minimizing the chance of it reacting with the already-formed Grignard reagent.[7]
-
Efficient Stirring: Ensure vigorous stirring to quickly bring the alkyl halide into contact with the magnesium surface, promoting the desired reaction.[6]
-
-
Q5: During acidic workup, my product decomposed into an alkene (3,5-dimethyl-2-hexene). How can I prevent this?
Tertiary alcohols are highly susceptible to acid-catalyzed dehydration , especially with heating.[2]
-
Mechanism: The acidic workup is intended to protonate the magnesium alkoxide intermediate to form the alcohol and dissolve magnesium salts.[9] However, strong acid can protonate the alcohol's hydroxyl group, which then leaves as water to form a stable tertiary carbocation. Subsequent elimination of a proton yields an alkene.
-
Troubleshooting:
-
Mild Quenching: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for the workup instead of a strong acid like HCl or H₂SO₄.[6] This solution is weakly acidic (pH ~4.5-6.0), sufficient to protonate the alkoxide without causing significant dehydration.
-
Temperature Control: Perform the workup and subsequent extractions at low temperatures (e.g., in an ice bath) to minimize the rate of any potential side reactions.[9]
-
-
Frequently Asked Questions (FAQs)
Q: How do steric effects influence the synthesis of this compound? A: Steric hindrance is a critical factor. Both methyl isobutyl ketone and the sec-butyl Grignard reagent are sterically demanding. This bulkiness slows the desired nucleophilic attack on the carbonyl carbon and increases the likelihood of competing side reactions like enolization and reduction, where the Grignard reagent interacts with less hindered parts of the ketone (α-protons or the carbonyl oxygen).[1]
Q: What are the ideal reaction conditions to maximize the yield of the target alcohol? A: The ideal conditions involve a balance to favor nucleophilic addition:
-
Strictly Anhydrous Conditions: Use flame-dried glassware and anhydrous ether or THF.[4]
-
Activated Magnesium: Ensure the magnesium turnings are fresh or activated.[6]
-
Controlled Reagent Formation: Add the alkyl halide slowly to the magnesium.
-
Low-Temperature Addition: Add the ketone to the formed Grignard reagent slowly at 0 °C.[6]
-
Mild Workup: Quench the reaction with cold, saturated aqueous NH₄Cl.[6]
Q: Besides the Grignard reaction, are there other viable synthesis routes? A: Yes, organolithium reagents can also be used and are often more reactive than Grignard reagents, which can sometimes overcome certain side reactions but may introduce others.[4] However, they are also stronger bases, potentially increasing the risk of enolization if not handled carefully.
Data Summary: Reaction Pathways
| Reaction Type | Reactants | Key Intermediate | Product(s) | How to Mitigate |
| Desired Addition | Methyl isobutyl ketone + sec-Butylmagnesium bromide | Magnesium alkoxide | This compound | Optimize conditions (low temp, slow addition) |
| Side Reaction: Enolization | Methyl isobutyl ketone + sec-Butylmagnesium bromide | Magnesium enolate | Methyl isobutyl ketone (recovered) | Low temperature addition |
| Side Reaction: Reduction | Methyl isobutyl ketone + sec-Butylmagnesium bromide | Six-membered cyclic TS | 4,5-Dimethyl-2-hexanol | Low temperature, less bulky reagents[1] |
| Side Reaction: Wurtz Coupling | sec-Butylmagnesium bromide + sec-Butyl bromide | - | Octane | Slow halide addition during Grignard formation[7] |
| Side Reaction: Dehydration | This compound + Strong Acid (workup) | Tertiary carbocation | 3,5-Dimethyl-2-hexene, 3,5-Dimethyl-3-hexene | Use saturated NH₄Cl for workup[6] |
Visualizing Reaction Pathways
The following diagrams illustrate the competition between the desired nucleophilic addition and the major side reactions.
Caption: Desired reaction pathway for this compound synthesis.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. adichemistry.com [adichemistry.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Studies on the mechanism of the enolization reaction of Grignard reagents with ketones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Purification Challenges of 3,5-Dimethyl-3-hexanol
Welcome to the technical support guide for the purification of 3,5-Dimethyl-3-hexanol. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this tertiary alcohol in high purity. My approach is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively. As a tertiary alcohol, this compound presents a unique set of purification challenges, primarily centered around its susceptibility to dehydration.
Part 1: Initial Assessment & Frequently Asked Questions (FAQs)
Before attempting purification, understanding the molecule's properties and inherent instabilities is critical.
Q1: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties is the first step in designing a purification strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈O | [1][2][3] |
| Molecular Weight | 130.23 g/mol | [2][3][4] |
| Boiling Point | ~152 °C (at 760 mmHg) | [5] |
| Appearance | Colorless to almost colorless clear liquid | [2][3] |
| CAS Number | 4209-91-0 | [1][2] |
Q2: What is the primary challenge in purifying this compound?
The main challenge stems from its structure as a tertiary alcohol . Tertiary alcohols are highly susceptible to acid-catalyzed dehydration to form alkenes, even under relatively mild conditions such as heating in the presence of trace acidic impurities.[6][7] The reaction proceeds via a stable tertiary carbocation intermediate, making the elimination of water favorable.[8][9] This degradation pathway can significantly reduce the yield and contaminate the final product with the resulting alkenes (e.g., 3,5-dimethyl-2-hexene and 3,5-dimethyl-3-hexene).
Q3: What are the most common impurities I should expect in my crude sample?
The impurities will largely depend on the synthetic route. For instance, if prepared via a Grignard reaction (e.g., reacting a propyl Grignard reagent with 3-methyl-2-pentanone), common impurities include:
-
Unreacted starting materials.
-
Solvents used in the reaction and workup.
-
Byproducts from the Grignard reaction.[10]
-
Dehydration products (alkenes) formed during an acidic workup or subsequent distillation.[9]
-
Water , which can complicate purification by distillation.
Q4: How should I analyze the purity of my crude and purified samples?
A multi-faceted approach is best:
-
Gas Chromatography (GC): Excellent for quantifying volatile impurities and separating isomers.
-
Thin Layer Chromatography (TLC): A quick and inexpensive way to qualitatively assess the number of components and guide the development of column chromatography conditions.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities if they are present in sufficient concentration.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the hydroxyl (-OH) group (a broad peak around 3200-3600 cm⁻¹) and the absence of carbonyl (C=O) from starting ketone or alkene (C=C) functionalities.[4]
Part 2: Troubleshooting Purification by Fractional Distillation
Fractional distillation is a common first-line approach for purifying liquids with different boiling points.[12] However, for this compound, thermal stress and potential acidic residues can lead to problems.
Q5: I'm losing a significant portion of my product during distillation, and the distillate has a sharp odor. What's happening?
This is a classic sign of acid-catalyzed dehydration .[7] The heat of distillation provides the energy for the elimination reaction, especially if your crude product is even slightly acidic from the reaction workup.
Troubleshooting Protocol:
-
Pre-neutralization Wash: Before distilling, wash the crude product with a mild aqueous base.
-
Transfer the crude alcohol to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution and shake gently (vent frequently to release CO₂).
-
Separate the layers.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.[13]
-
Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Vacuum Distillation: To minimize thermal stress, perform the distillation under reduced pressure. This lowers the boiling point of the alcohol, reducing the likelihood of dehydration.
Q6: My GC analysis shows the purified product is only ~95% pure, with an impurity that has a very close boiling point. How can I improve the separation?
This indicates an inefficient separation, which can be due to several factors.[14][15]
Solutions:
-
Improve Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations or Raschig rings).
-
Control the Reflux Ratio: Distill slowly. A slower distillation rate allows for more equilibrium cycles on the surface of the column packing, leading to better separation of components with close boiling points.[14]
-
Ensure Stable Heating: Use a heating mantle with a stirrer for even heat distribution to prevent bumping and superheating.
Below is a decision-making workflow for troubleshooting distillation issues.
Part 3: Troubleshooting Purification by Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase.[11][16] It is an excellent technique for removing impurities with different polarities.
Q7: I ran a column, but my fractions are all mixed. How do I get better separation?
Poor separation is almost always due to an improperly chosen mobile phase (eluent).[17]
Troubleshooting Protocol:
-
TLC Method Development: Before running a large-scale column, optimize your solvent system using TLC.
-
Spot your crude material on a TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of ethyl acetate/hexane or dichloromethane/hexane).
-
The ideal solvent system will give your desired product a retention factor (R_f) of ~0.3-0.4 and show good separation from all impurities.
-
-
Use a Shallow Gradient: If a single isocratic solvent system doesn't work, use a shallow gradient elution. Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by slowly adding a more polar solvent (e.g., ethyl acetate).
Q8: After running a silica gel column, my yield is low and I've isolated an unexpected non-polar compound. What happened?
This is another manifestation of dehydration . Standard silica gel is slightly acidic and can catalyze the elimination of water from the tertiary alcohol as it sits on the column.[9] The resulting alkene is much less polar and will elute quickly.
Solutions:
-
Deactivate the Silica: Use neutralized silica gel. You can prepare this by making a slurry of silica gel in your starting eluent and adding ~1% triethylamine (Et₃N) to act as a neutralizer.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
Work Quickly: Do not let the alcohol sit on the column for an extended period. Flash chromatography, which uses pressure to speed up the separation, is highly recommended.[11]
The diagram below illustrates the mechanism of acid-catalyzed dehydration, the core challenge in purifying this alcohol.
Part 4: Experimental Protocols
Protocol 1: Pre-Purification Aqueous Wash
This protocol is designed to remove water-soluble impurities and neutralize acidic residues before distillation or chromatography.
-
Place the crude this compound (1 volume) into a separatory funnel.
-
Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel, invert, and open the stopcock to vent. Close the stopcock and shake gently for 1 minute, venting periodically.
-
Allow the layers to fully separate. Drain and discard the lower aqueous layer.
-
Add an equal volume of deionized water, shake for 30 seconds, separate, and discard the aqueous layer.
-
Add an equal volume of brine (saturated NaCl solution), shake for 30 seconds, separate, and discard the aqueous layer. This step helps to remove bulk water from the organic phase.[13]
-
Drain the organic layer into an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps together.
-
Filter or decant the dried product to remove the drying agent. The material is now ready for further purification.
Protocol 2: Flash Column Chromatography
This protocol assumes method development via TLC has been completed.
-
Column Packing: Select an appropriately sized column. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring there are no cracks or air bubbles. Add another thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve your crude, dried product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Elution: Begin eluting the solvent through the column using positive pressure (a hand bellows or regulated air line).
-
Collect fractions in test tubes or vials.
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
References
- 1. 3-Hexanol, 3,5-dimethyl- [webbook.nist.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C8H18O | CID 98266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [stenutz.eu]
- 6. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 7. byjus.com [byjus.com]
- 8. quora.com [quora.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. columbia.edu [columbia.edu]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. AE-117 [extension.purdue.edu]
- 15. fiveable.me [fiveable.me]
- 16. jackwestin.com [jackwestin.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Identifying Impurities in 3,5-Dimethyl-3-hexanol
Welcome to the technical support center for the analysis of 3,5-Dimethyl-3-hexanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this tertiary alcohol and need to ensure its purity. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction: The Challenge of Purity in Tertiary Alcohols
This compound is a valuable intermediate in organic synthesis. However, like many tertiary alcohols, its synthesis and storage can present challenges in maintaining purity. The common synthetic routes, particularly the Grignard reaction, can lead to a variety of impurities, including unreacted starting materials, byproducts from side reactions, and degradation products. This guide will provide you with the necessary tools to identify and troubleshoot the presence of these impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to find in a sample of this compound?
A1: The impurities in your sample will largely depend on the synthetic route and storage conditions. For this compound synthesized via a Grignard reaction, you should be aware of the following potential impurities:
-
Unreacted Starting Materials: If the synthesis involved the reaction of ethylmagnesium bromide with 4-methyl-2-pentanone (methyl isobutyl ketone), you might find traces of this ketone in your final product.
-
Wurtz Coupling Products: A common side reaction in Grignard synthesis is the coupling of the alkyl halide used to prepare the Grignard reagent. In the case of ethylmagnesium bromide, this would result in the formation of butane.
-
Solvent Residues: The solvents used in the Grignard reaction and workup, such as diethyl ether or tetrahydrofuran (THF), can be present as residual impurities.
-
Dehydration Products: Tertiary alcohols can undergo dehydration, especially in the presence of acid or heat, to form alkenes. For this compound, this can result in a mixture of isomeric alkenes, such as 3,5-dimethyl-2-hexene and 3,5-dimethyl-3-hexene.
Q2: I see an unexpected peak in my GC-MS chromatogram. How can I tentatively identify it?
A2: A good starting point is to analyze the mass spectrum of the unknown peak. For tertiary alcohols like this compound, the molecular ion peak is often weak or absent in an electron ionization (EI) mass spectrum. Look for characteristic fragmentation patterns:
-
Loss of Water ([M-18]): Alcohols frequently show a peak corresponding to the loss of a water molecule.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols.
-
Characteristic Ions for Impurities:
-
Ketones: Unreacted 4-methyl-2-pentanone will have a distinct mass spectrum.
-
Alkenes: Dehydration products will have a molecular ion corresponding to C₈H₁₆ (m/z 112).
-
Solvents: The mass spectra of common solvents like diethyl ether and THF are well-documented.
-
You can compare the obtained mass spectrum with a database like the NIST Mass Spectral Library for a tentative identification.
Q3: My ¹H NMR spectrum shows broad signals. What could be the cause?
A3: Broad signals in an ¹H NMR spectrum can be due to several factors:
-
Hydrogen Bonding: The hydroxyl proton of the alcohol can exhibit a broad signal due to hydrogen bonding and chemical exchange. The chemical shift of this proton can also vary with concentration and temperature.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant broadening of NMR signals.
-
Viscous Sample: A highly concentrated or viscous sample can also lead to broader lines. Diluting your sample may help to sharpen the signals.
Q4: How can I confirm the presence of a hydroxyl group in my sample using NMR?
A4: A simple and effective method is the "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The proton of the hydroxyl group will exchange with deuterium, and the -OH signal will disappear from the spectrum. This is a definitive test for the presence of an exchangeable proton, such as that in an alcohol.
Troubleshooting Guide
This section provides a more detailed approach to identifying and resolving specific impurity-related issues.
Issue 1: Presence of Carbonyl Impurities
Symptom: A sharp peak around 1715 cm⁻¹ in the IR spectrum, and/or a signal in the ¹³C NMR spectrum between 200-215 ppm.
Potential Cause: Unreacted ketone (e.g., 4-methyl-2-pentanone) from the synthesis.
Troubleshooting Steps:
-
Confirm by GC-MS: Analyze the sample by GC-MS and look for a peak with a mass spectrum matching that of 4-methyl-2-pentanone.
-
Confirm by NMR:
-
¹H NMR: Look for a singlet around 2.1 ppm corresponding to the methyl group adjacent to the carbonyl.
-
¹³C NMR: A signal around 208 ppm is characteristic of the carbonyl carbon in 4-methyl-2-pentanone.
-
-
Purification: If the ketone is present, consider purification by fractional distillation or column chromatography.
Issue 2: Unexpected Alkene Peaks
Symptom: Peaks in the olefinic region of the ¹H NMR spectrum (around 4.5-6.0 ppm) and/or signals in the ¹³C NMR spectrum between 110-140 ppm.
Potential Cause: Dehydration of this compound to form isomeric alkenes. This can be caused by acidic conditions or high temperatures during workup or distillation.
Troubleshooting Steps:
-
Analyze by GC-MS: Dehydration will produce one or more peaks with a molecular ion at m/z 112. The fragmentation patterns can help distinguish between different isomers.
-
NMR Analysis: The ¹H and ¹³C NMR spectra will be complex if multiple alkene isomers are present. Look for characteristic signals of vinyl and allylic protons and carbons to help identify the structures.
-
Prevention: To avoid dehydration, use mild, non-acidic conditions during workup and purification. Distillation should be performed under reduced pressure to keep the temperature low.
Data Presentation: Characteristic Analytical Data for this compound and Potential Impurities
| Compound | Technique | Key Signals/Fragments |
| This compound | GC-MS | Weak/absent M⁺, fragments at m/z 101, 87, 73, 59 |
| ¹H NMR (CDCl₃) | δ ~0.9 (m, 9H), 1.1-1.8 (m, 8H), ~1.2 (s, 1H, OH) | |
| ¹³C NMR (CDCl₃) | δ ~73 (C-OH), other aliphatic signals | |
| 4-Methyl-2-pentanone | GC-MS | M⁺ at m/z 100, fragments at m/z 85, 58, 43 |
| ¹H NMR (CDCl₃) | δ ~2.1 (s, 3H), ~2.4 (d, 2H), ~2.1 (m, 1H), ~0.9 (d, 6H) | |
| ¹³C NMR (CDCl₃) | δ ~208 (C=O), ~52 (CH₂), ~30 (CH₃), ~25 (CH), ~22 (CH₃) | |
| 3,5-Dimethyl-2-hexene | GC-MS | M⁺ at m/z 112 |
| ¹H NMR (CDCl₃) | Olefinic protons ~5.1-5.4 ppm | |
| ¹³C NMR (CDCl₃) | Olefinic carbons ~125-135 ppm | |
| Diethyl Ether | GC-MS | M⁺ at m/z 74, fragments at m/z 59, 45, 31 |
| ¹H NMR (CDCl₃) | δ ~3.4 (q, 4H), ~1.2 (t, 6H) | |
| ¹³C NMR (CDCl₃) | δ ~66 (CH₂), ~15 (CH₃) |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol provides a general method for the analysis of this compound and its volatile impurities. Optimization may be required for your specific instrument.
1. Sample Preparation:
-
Dilute the this compound sample to approximately 1 mg/mL in a suitable solvent such as hexane or dichloromethane.
2. GC-MS Parameters:
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, split ratio 50:1)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
MS System: Agilent 5977A or equivalent
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-350
3. Data Analysis:
-
Integrate the peaks in the total ion chromatogram.
-
Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Use Kováts retention indices for further confirmation of peak identities by running a series of n-alkanes under the same conditions.
Protocol 2: NMR Analysis of this compound
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
2. NMR Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16
-
Relaxation Delay (d1): 1 s
-
Acquisition Time: ~4 s
-
Spectral Width: ~16 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024 or more for good signal-to-noise
-
Relaxation Delay (d1): 2 s
-
Acquisition Time: ~1 s
-
Spectral Width: ~240 ppm
-
3. Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Reference the spectra to the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different species.
-
Assign the signals in both ¹H and ¹³C NMR spectra based on their chemical shifts, multiplicities, and comparison to reference data.
Mandatory Visualizations
Workflow for Impurity Identification
Caption: Workflow for the identification and resolution of impurities in this compound.
Troubleshooting Decision Tree for Unexpected GC-MS Peak
Caption: Decision tree for troubleshooting an unexpected peak in a GC-MS chromatogram.
Technical Support Center: Optimizing the Synthesis of 3,5-Dimethyl-3-hexanol
Welcome to the technical support center for the synthesis of 3,5-dimethyl-3-hexanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this tertiary alcohol. Here, we address common challenges encountered during its synthesis, primarily via the Grignard reaction, providing in-depth, evidence-based troubleshooting strategies and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound in a laboratory setting?
The most prevalent and versatile method for preparing this compound is the Grignard reaction.[1][2] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a ketone.[3][4][5] Specifically, isobutylmagnesium bromide is reacted with ethyl methyl ketone (2-butanone) to produce the desired tertiary alcohol.
Q2: Why are anhydrous (dry) conditions absolutely critical for a successful Grignard synthesis?
Grignard reagents are potent bases and will react with any compound possessing an acidic proton, such as water, alcohols, or carboxylic acids.[6] This acid-base reaction is significantly faster than the intended nucleophilic attack on the carbonyl carbon.[6] If moisture is present, it will protonate the Grignard reagent, converting it into an alkane (isobutane in this case) and rendering it inactive for the synthesis.[6][7] This side reaction is a primary cause of low or failed yields. Therefore, all glassware must be meticulously dried (oven or flame-dried is recommended), and anhydrous solvents must be used throughout the procedure.[6][8]
Q3: My Grignard reaction is difficult to initiate. What steps can I take to start it?
Difficulty in initiating the Grignard reaction is a common issue, often due to a passivating oxide layer on the magnesium metal. Here are several techniques to overcome this:
-
Mechanical Activation: Gently crush some of the magnesium turnings with a glass rod to expose a fresh, unoxidized surface.[9]
-
Chemical Activation: Add a small crystal of iodine.[8][9][10] The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction. The disappearance of the brown iodine color is an indicator of reaction initiation.[9]
-
Use of an Initiator: A small amount of a pre-formed Grignard reagent or an easily reactive alkyl halide like 1,2-dibromoethane can be added to start the reaction.[8]
Q4: Can I use an ester as a starting material instead of a ketone to synthesize this compound?
While esters can be used to synthesize tertiary alcohols via the Grignard reaction, it is not ideal for producing this compound. The reaction of an ester with a Grignard reagent involves the addition of two equivalents of the Grignard reagent.[4][6][11] The first equivalent adds to the ester carbonyl, forming a ketone intermediate which is then immediately attacked by a second equivalent of the Grignard reagent.[4][6] This results in a tertiary alcohol where at least two of the alkyl groups are identical.[6][11] Since this compound has three different alkyl groups attached to the alcohol carbon (ethyl, isobutyl, and methyl), using an ester would not be a direct or efficient route.
Troubleshooting Common Synthesis Issues
Issue 1: Low Yield of this compound
A lower than expected yield is one of the most frequent problems encountered. The following guide will help you diagnose and resolve the potential causes.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Detailed Explanations for Low Yield:
-
Moisture Contamination: As detailed in FAQ 2, water will destroy your Grignard reagent. This is the most common culprit for low yields.
-
Side Reactions:
-
Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide to form a dimer (e.g., 2,5-dimethylhexane). Using a slight excess of magnesium and ensuring the alkyl halide is added slowly to the magnesium suspension can minimize this.
-
Enolization of the Ketone: If the Grignard reagent is particularly bulky or the reaction temperature is too high, it can act as a base and deprotonate the α-carbon of the ketone, forming an enolate.[6] This regenerates the starting ketone upon workup. To mitigate this, add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., in an ice bath).
-
Issue 2: Presence of Significant Impurities in the Final Product
Even with a good yield, purity can be a challenge. Common impurities include unreacted starting materials and byproducts from side reactions.
Common Impurities and Their Origin
| Impurity | Origin | Recommended Purification Method |
| 2-Butanone (Ethyl methyl ketone) | Unreacted starting material | Fractional Distillation |
| Isobutyl bromide | Unreacted starting material | Aqueous wash followed by Fractional Distillation |
| 2,5-Dimethylhexane | Wurtz coupling byproduct | Fractional Distillation |
| Isobutane | Reaction of Grignard with moisture | Removed during solvent evaporation |
Purification Strategy Workflow
Caption: General purification workflow.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol details the synthesis from isobutyl bromide and ethyl methyl ketone.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| Magnesium Turnings | Mg | 24.31 | 2.67 g | 0.11 |
| Isobutyl bromide | C₄H₉Br | 137.02 | 13.7 g (10.9 mL) | 0.10 |
| Ethyl methyl ketone | C₄H₈O | 72.11 | 7.21 g (8.9 mL) | 0.10 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - |
| Iodine | I₂ | 253.81 | 1 small crystal | - |
| 3M Hydrochloric Acid | HCl | 36.46 | As needed | - |
Step-by-Step Procedure
Part A: Preparation of the Grignard Reagent (Isobutylmagnesium bromide)
-
Set up a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel.
-
Place the magnesium turnings (2.67 g) in the flask.
-
Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of isobutyl bromide (13.7 g) in 40 mL of anhydrous diethyl ether.
-
Add about 5-10 mL of the isobutyl bromide solution to the magnesium turnings. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. If it doesn't start, gently warm the flask or add another iodine crystal.[8]
-
Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.[12]
Part B: Reaction with Ethyl Methyl Ketone
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of ethyl methyl ketone (7.21 g) in 30 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent. Control the addition rate to maintain a gentle reflux.[8]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
Part C: Workup and Purification
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 100 mL of cold 3M hydrochloric acid.[12] Continue adding acid until all the white magnesium salts have dissolved.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 25 mL portions of diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.[13]
-
Filter off the drying agent and remove the diethyl ether by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain pure this compound.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. leah4sci.com [leah4sci.com]
- 3. The Grignard Reaction | Synthesis, Mechanism & Examples | Study.com [study.com]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Solved GRIGNARD SYNTHESIS OF TERTIARY ALCOHOLS Chem 352L I. | Chegg.com [chegg.com]
- 8. benchchem.com [benchchem.com]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. cerritos.edu [cerritos.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: GC-MS Analysis of 3,5-Dimethyl-3-hexanol
Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3,5-Dimethyl-3-hexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges. As a tertiary alcohol, this compound presents unique analytical hurdles, primarily related to its polarity and thermal lability. This resource aims to equip you with the knowledge to overcome these issues and achieve robust and reliable analytical results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the GC-MS analysis of this compound in a question-and-answer format. The solutions provided are based on established chromatographic principles and field-proven experience.
Chromatography Issues
Question 1: My peak for this compound is tailing significantly. What are the likely causes and how can I fix it?
Answer:
Peak tailing is a common issue when analyzing polar compounds like alcohols, and it's often a result of unwanted interactions with active sites within the GC system.[1] For this compound, the hydroxyl group is the primary culprit. Here’s a breakdown of the causes and a systematic approach to resolving the issue:
-
Active Sites: Exposed silanol groups (Si-OH) on the surfaces of the inlet liner, the front of the GC column, or any glass wool packing can form hydrogen bonds with the alcohol. This secondary interaction retains a portion of the analyte molecules for longer, resulting in a tailed peak.[1]
-
System Contamination: Residues from previous injections can create active sites in the inlet and at the head of the column.
-
Improper Column Installation: A poorly cut or installed column can create dead volumes or turbulent zones in the sample path, leading to peak broadening and tailing.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Step-by-Step Solutions:
-
Inlet Maintenance: The injection port is the most common source of activity. Start by replacing the inlet liner with a fresh, deactivated one. Using a liner with glass wool can sometimes trap non-volatile residues, but the wool itself can be a source of activity if not properly deactivated. Also, replace the septum, as pieces of it can fall into the liner and create active sites.
-
Column Maintenance: If a new liner doesn't solve the problem, the contamination may be at the head of the column. Trim about 10-20 cm from the inlet side of the column. Ensure you make a clean, 90-degree cut.
-
Optimize GC Parameters:
-
Injector Temperature: Lowering the injector temperature can sometimes reduce peak tailing for thermally sensitive compounds, although it's a balancing act to ensure complete volatilization.
-
Column Choice: While a standard non-polar column like a DB-5ms can be used, a more polar column, such as one with a polyethylene glycol (WAX) stationary phase, may provide better peak shape for alcohols.[2]
-
Question 2: I am observing a broad or split peak for my analyte. What could be the cause?
Answer:
Broad or split peaks can arise from several factors related to the injection and chromatographic conditions.
-
Improper Injection Technique: A slow injection speed can lead to a broad initial sample band.
-
Solvent Effects: If the polarity of the sample solvent does not match the polarity of the stationary phase, it can cause peak distortion, including splitting.
-
High Initial Oven Temperature: If the initial oven temperature is too high, it can prevent proper focusing of the analyte at the head of the column, leading to broad peaks.
Solutions:
-
Injection: Ensure a fast injection speed to introduce the sample as a narrow band.
-
Solvent and Column Compatibility: For a polar analyte like this compound, using a polar solvent with a polar column (e.g., WAX phase) is ideal. If using a non-polar column, a non-polar solvent should be chosen.
-
Oven Temperature: Set the initial oven temperature at least 20°C below the boiling point of your solvent to ensure proper solvent trapping and analyte focusing.
Analyte Degradation
Question 3: I suspect my this compound is degrading in the GC system. What are the signs, and how can I prevent this?
Answer:
As a tertiary alcohol, this compound is susceptible to acid-catalyzed dehydration at elevated temperatures, which are typical in a GC inlet.[1] This degradation will lead to the formation of one or more alkene isomers.
Signs of Degradation:
-
Appearance of Extra Peaks: You will likely see one or more peaks eluting before your target analyte. These are the less polar dehydration products (dimethylhexenes).
-
Reduced Analyte Response: As the parent alcohol degrades, its peak area will decrease.
-
Poor Reproducibility: The extent of degradation can be inconsistent, leading to poor reproducibility of your results.
Dehydration Mechanism:
The dehydration of this compound proceeds through a carbocation intermediate, which can then lose a proton from an adjacent carbon to form a double bond. Due to the structure of this compound, several isomeric dimethylhexenes can be formed.
References
Technical Support Center: Managing Carbocation Rearrangements in Reactions of 3,5-Dimethyl-3-hexanol
Welcome to the technical support center for synthetic challenges involving 3,5-dimethyl-3-hexanol. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected side products during their experiments. Instead of a simple list of protocols, we will explore the mechanistic origins of these issues and provide robust, field-proven strategies to control reaction outcomes. Our focus is on understanding and preventing the carbocation rearrangements that frequently complicate the reactions of this tertiary alcohol.
Section 1: The Root Cause - Understanding Carbocation Rearrangement
This section addresses the fundamental principles governing the reactivity of this compound.
Q1: I'm seeing unexpected isomers in my reaction products. Why does this compound undergo rearrangement?
A1: The issue lies in the formation of a carbocation intermediate. This compound is a tertiary alcohol. In the presence of a strong acid (e.g., H₂SO₄, HBr), the hydroxyl (-OH) group is protonated, turning it into an excellent leaving group (H₂O).[1] The departure of water generates a tertiary carbocation at the C3 position.
While tertiary carbocations are relatively stable, the specific structure of this intermediate allows for a rearrangement to an even more stable state.[2] A 1,2-hydride shift occurs, where a hydrogen atom from the adjacent C4, along with its bonding electrons, migrates to the positively charged C3. This shift results in the formation of a new, more stable tertiary carbocation at the C5 position. This new carbocation is stabilized by a greater number of hyperconjugative interactions.[3] Subsequent reaction with a nucleophile or elimination of a proton will occur from this rearranged intermediate, leading to a mixture of isomeric products.[4]
Caption: Carbocation formation and rearrangement pathway.
Section 2: Troubleshooting Guide for Common Reactions
This section provides direct answers to specific experimental problems.
Scenario 1: Dehydration (E1 Elimination)
Q2: I attempted to dehydrate this compound using concentrated sulfuric acid to synthesize 3,5-dimethyl-2-hexene. My GC-MS analysis shows a significant peak for 2,4-dimethyl-2-hexene. What went wrong?
A2: This is a classic outcome of the 1,2-hydride shift. The strong acid and high temperatures used for dehydration strongly favor an E1 (unimolecular elimination) mechanism, which proceeds through the carbocation intermediate described in Q1.[5] While some elimination will occur from the initial C3 carbocation to give your desired product, the rearrangement to the more stable C5 carbocation is rapid and competes effectively. Elimination from this rearranged carbocation leads to the thermodynamically favored tetrasubstituted alkene, 2,4-dimethyl-2-hexene (Zaitsev's rule).[6]
Strategies to Minimize Rearrangement in Dehydration:
-
Use a Milder Acid Catalyst: Replace concentrated sulfuric acid with 85% phosphoric acid. Phosphoric acid is a poorer protonating agent and its conjugate base is a better nucleophile, which can sometimes alter the reaction landscape, although rearrangement is still likely.
-
Apply Le Châtelier's Principle: Dehydration is a reversible reaction.[7] By distilling the alkene products as they form, you can shift the equilibrium to the right, potentially favoring the kinetically preferred (unrearranged) product and minimizing the time the carbocation has to rearrange.[8][9] This is effective because the alkenes have lower boiling points than the starting alcohol.
| Condition | Expected Major Product | Rationale |
| High Temp, Conc. H₂SO₄ | 2,4-Dimethyl-2-hexene | Thermodynamic control; allows equilibrium to be reached, favoring the most stable rearranged alkene.[5] |
| Moderate Temp, H₃PO₄, Distill | Increased ratio of 3,5-Dimethyl-2-hexene | Kinetic control; removing products as they form may favor the faster, unrearranged pathway.[10] |
Scenario 2: Nucleophilic Substitution (SN1 Reaction)
Q3: I reacted this compound with HBr, expecting to form 3-bromo-3,5-dimethylhexane. However, my NMR spectrum is complex, suggesting I also formed 3-bromo-2,4-dimethylhexane. How can I obtain only the unrearranged alkyl halide?
A3: Similar to the dehydration reaction, this reaction proceeds via an SN1 (unimolecular substitution) mechanism.[11] The strong acid (HBr) protonates the alcohol, which leaves as water to form the C3 carbocation. The bromide ion (Br⁻) can then attack this carbocation. However, the competing 1,2-hydride shift to the C5 position creates the rearranged carbocation, which is also attacked by bromide.[12] This results in a mixture of alkyl halide isomers. Because the planar carbocation intermediate can be attacked from either face, if the starting material were chiral, the unrearranged product would be a racemic mixture.[1][13]
Preventing Rearrangement in Substitution:
Directly preventing rearrangement in an SN1 reaction is exceptionally difficult because the formation of the carbocation is the prerequisite for both the desired reaction and the undesired rearrangement. The most effective strategy is to change the mechanism to one that avoids a free carbocation intermediate.
-
Recommended Alternative: Use thionyl chloride (SOCl₂) with pyridine or phosphorus tribromide (PBr₃). These reagents convert the hydroxyl group into an excellent leaving group (a chlorosulfite or bromophosphite ester) that does not require strong acid. The subsequent substitution often proceeds with less rearrangement, especially at lower temperatures, as it can have more Sₙ2-like character, although a pure Sₙ2 reaction is impossible at a tertiary center. The reaction with tertiary alcohols can still have significant Sₙ1 character, but it often provides better control than using HBr.
Caption: Decision workflow for alkyl halide synthesis.
Section 3: Frequently Asked Questions (FAQs)
Q4: Is it possible to completely eliminate carbocation rearrangement?
A4: In reactions that proceed through a carbocation intermediate (like E1 and SN1), complete elimination of rearrangement is practically impossible. The goal is to manage reaction conditions to maximize the desired product. The only way to truly prevent it is to choose a synthetic route that follows a different mechanism entirely.[14]
Q5: How does solvent choice impact these reactions?
A5: Polar protic solvents (e.g., water, ethanol) are excellent at stabilizing carbocations through solvation.[11] This stabilization can lower the activation energy for carbocation formation, but it also increases the lifetime of the carbocation, providing more opportunity for rearrangement to occur. Using less polar solvents can suppress carbocation formation, but this will also dramatically slow down or halt SN1/E1 reactions.[15]
Q6: What about the oxidation of this compound? Should I be concerned about rearrangement?
A6: No. Tertiary alcohols are resistant to oxidation under standard conditions (e.g., using chromic acid or potassium permanganate).[16] Oxidation of primary and secondary alcohols requires the removal of a hydrogen atom from the carbon bearing the -OH group. Since a tertiary alcohol has no such hydrogen, the reaction does not proceed.[17][18] Therefore, carbocation formation and subsequent rearrangement are not concerns in this context.
Section 4: Experimental Protocols
Protocol 1: Controlled Dehydration of this compound
This protocol aims to maximize the yield of the unrearranged alkene by leveraging Le Châtelier's principle.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a 100 mL round-bottom flask, a fractionating column, a condenser, and a receiving flask cooled in an ice bath.
-
Reagents: To the round-bottom flask, add 13.0 g (0.1 mol) of this compound and a magnetic stir bar.
-
Catalyst Addition: Slowly and with stirring, add 5 mL of 85% phosphoric acid (H₃PO₄) to the flask.
-
Heating and Distillation: Gently heat the mixture using a heating mantle. The goal is to maintain a distillation head temperature below the boiling point of the starting alcohol but above that of the expected alkene products (approx. 110-120°C).
-
Product Collection: Collect the distillate, which will be a mixture of alkenes and water. Continue distillation until no more organic product is co-distilling with water.
-
Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with 10 mL of water, 10 mL of 5% sodium bicarbonate solution (to neutralize any acid), and finally 10 mL of brine.
-
Drying and Analysis: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), decant the liquid, and analyze the product distribution using Gas Chromatography (GC) or ¹H NMR.
References
- 1. brainly.com [brainly.com]
- 2. Stereochemistry and Rearrangement of Carbocations | Pharmaguideline [pharmaguideline.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic chemistry 14: Unimolecular beta elimination - carbocation rearrangements [cureffi.org]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. brainly.com [brainly.com]
- 9. Dehydration of an alcohol [cs.gordon.edu]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. SN1 Reaction | PPTX [slideshare.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. homework.study.com [homework.study.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. studymind.co.uk [studymind.co.uk]
- 18. chemguide.co.uk [chemguide.co.uk]
Removal of unreacted starting materials from 3,5-Dimethyl-3-hexanol
Welcome to the technical support guide for the purification of 3,5-dimethyl-3-hexanol. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this tertiary alcohol from its crude reaction mixture. We will move beyond simple protocols to explain the underlying principles of each step, ensuring a robust and reproducible purification process.
The synthesis of this compound, a valuable intermediate in fragrance and specialty chemical production, is commonly achieved via a Grignard reaction.[1][2] This involves the nucleophilic addition of a Grignard reagent, such as methylmagnesium bromide, to a ketone, typically 5-methyl-2-hexanone.[2][3] While the synthesis is straightforward, the subsequent purification presents a significant challenge: separating the desired tertiary alcohol from unreacted starting materials and reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I need to remove from my crude this compound?
After the synthesis, your crude product is a mixture containing:
-
This compound: The desired product.
-
Unreacted 5-Methyl-2-hexanone: The starting ketone. This is often the most challenging impurity to remove due to its similar physical properties to the product.
-
Unreacted Grignard Reagent & Byproducts: Any remaining methylmagnesium bromide and the magnesium salts (e.g., MgBr(OH)) formed during the quenching step.[4][5]
-
Reaction Solvent: Typically an ether like diethyl ether or tetrahydrofuran (THF).
-
Side Products: Minor amounts of byproducts from side reactions, such as dimerization products.
Q2: Why is the workup (quenching) step so critical for the overall purification?
The workup step is crucial because it neutralizes the highly reactive (and basic) Grignard reagent and the intermediate magnesium alkoxide.[3] A carefully controlled quench, typically with a cold, weak acid like saturated aqueous ammonium chloride (NH₄Cl) or dilute sulfuric acid, accomplishes two things:
-
Protonation: It protonates the magnesium alkoxide intermediate to form the desired this compound.
-
Conversion of Salts: It converts the magnesium salts into water-soluble species that can be easily removed in an aqueous phase during liquid-liquid extraction.[6]
An improper quench can lead to vigorous, exothermic reactions or the formation of insoluble magnesium hydroxides, which create problematic emulsions during extraction.[4][6]
Q3: Simple distillation doesn't seem to work. How do I remove the unreacted 5-methyl-2-hexanone?
This is the most common and difficult purification challenge. The boiling points of the product and the starting ketone are very close, making separation by simple distillation ineffective.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound (Product) | 130.23[7][8] | ~152 °C[9] |
| 5-Methyl-2-hexanone (Starting Material) | 114.19[10] | ~145 °C |
The small difference of approximately 7°C necessitates the use of fractional distillation . This technique uses a fractionating column to create a series of theoretical vaporization-condensation cycles, allowing for the separation of liquids with close boiling points.[11]
Troubleshooting Guide: Common Purification Issues
Q1: I've performed the aqueous workup, but now I have a thick, inseparable emulsion between the organic and aqueous layers. What should I do?
Cause: Emulsions are often caused by the presence of fine particulate magnesium salts or hydroxides that stabilize the interface between the two immiscible liquids. This is common if the quenching was done too quickly or with an inappropriate reagent.
Solutions:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which can help break the emulsion.
-
Filtration: For persistent emulsions, you may need to filter the entire mixture through a pad of a filter aid like Celite®. This can remove the solid particulates that are stabilizing the emulsion.
-
Patience & Gentle Agitation: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to separation. Gentle swirling, rather than vigorous shaking, during the extraction can also prevent emulsion formation.
Q2: My NMR spectrum shows I still have a significant amount of 5-methyl-2-hexanone after fractional distillation. How can I improve the separation?
Cause: Inefficient fractional distillation.
Solutions:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). A higher number of theoretical plates will provide better separation.
-
Control the Distillation Rate: Distill slowly. A slow rate (e-g., 1-2 drops per second) allows the vapor-liquid equilibria to be established on each theoretical plate in the column, which is essential for good separation.
-
Ensure Proper Insulation: Wrap the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient and prevent heat loss, which would disrupt the equilibria.
-
Chemical Conversion: If distillation fails, an alternative is to selectively react the residual ketone. The crude product can be treated with a mild reducing agent that selectively reduces ketones over the tertiary alcohol, such as sodium borohydride (NaBH₄) in an alcoholic solvent.[12] The resulting secondary alcohol will have a much higher boiling point than the desired tertiary alcohol, making the subsequent distillation much easier.
Q3: There is still unreacted magnesium metal in my flask after the reaction. How should I handle this during the workup?
Cause: The Grignard reaction did not go to completion, or an excess of magnesium was used.
Solution: The unreacted magnesium will react vigorously with the acid used in the quench, producing hydrogen gas.[6]
-
Decant Carefully: Before quenching, carefully decant the liquid reaction mixture away from the solid magnesium into another flask.
-
Quench Separately: Quench the main reaction mixture as planned. Separately and very cautiously, add a quenching agent (e.g., wet THF or isopropanol, followed by dilute acid) to the flask containing the residual magnesium in an ice bath and with good ventilation.[4][5] Do not add pure water directly to active magnesium.[5]
Experimental Protocols
Protocol 1: Optimized Quenching and Extraction
This protocol is designed to neutralize the reaction and remove inorganic salts efficiently.
-
Cool the Reaction: After the Grignard reaction is complete, cool the reaction flask to 0 °C in an ice-water bath.
-
Prepare Quenching Solution: Prepare a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Slow Addition: With vigorous stirring, add the saturated NH₄Cl solution dropwise to the reaction mixture. Monitor the temperature and rate of addition to control the exothermic reaction and any gas evolution.
-
Transfer to Separatory Funnel: Once the addition is complete and the reaction is no longer exothermic, transfer the entire mixture to a separatory funnel.
-
Extract: Add a portion of diethyl ether to the funnel, shake gently to mix, and allow the layers to separate. The top layer is the organic phase containing your product, and the bottom is the aqueous phase.
-
Wash the Organic Layer: Drain the aqueous layer. Wash the remaining organic layer sequentially with:
-
Dilute HCl (e.g., 1 M) to remove magnesium hydroxides.
-
Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Brine (saturated NaCl) to remove the bulk of the water.
-
-
Dry the Organic Layer: Drain the washed organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Let it stand for 15-20 minutes with occasional swirling until the liquid is clear.
Diagram: Purification Workflow
The following diagram outlines the logical steps from the crude reaction mixture to the purified product.
Caption: Workflow for the purification of this compound.
Protocol 2: Fractional Distillation
This protocol assumes the solvent has been removed from the dried organic extract.
-
Set Up Apparatus: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Add Crude Product: Transfer the crude, dry oil into the distillation flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Insulate: Wrap the fractionating column and distillation head with glass wool or aluminum foil to prevent premature cooling and ensure an accurate temperature gradient.
-
Heat Slowly: Begin heating the flask gently.
-
Collect Fractions:
-
Fraction 1 (Forshot): Discard the first few milliliters that distill over. This will contain any residual solvent or highly volatile impurities.
-
Fraction 2 (Ketone): Slowly increase the heating. Collect the fraction that distills at or near the boiling point of 5-methyl-2-hexanone (~145 °C).
-
Fraction 3 (Product): As the temperature rises and stabilizes at the boiling point of this compound (~152 °C), change the receiving flask. Collect this fraction as your pure product.
-
-
Stop Distillation: Stop the distillation when the temperature either begins to drop or rises significantly, or when only a small residue remains in the distilling flask. Do not distill to dryness.
-
Analyze: Confirm the purity of the collected product fraction using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
References
- 1. This compound [myskinrecipes.com]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. This compound | C8H18O | CID 98266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Hexanol, 3,5-dimethyl- [webbook.nist.gov]
- 9. This compound [stenutz.eu]
- 10. 5-Methyl-2-hexanone | C7H14O | CID 8034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US2483246A - Separation of primary, secondary, and tertiary alcohols by azeotropic distillation - Google Patents [patents.google.com]
- 12. chemguide.co.uk [chemguide.co.uk]
Common contaminants in commercial 3,5-Dimethyl-3-hexanol
Welcome to the comprehensive technical support guide for commercial 3,5-Dimethyl-3-hexanol. This resource is designed for researchers, scientists, and professionals in drug development to anticipate and troubleshoot potential issues related to the purity and stability of this tertiary alcohol in their experimental workflows.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the nature and origin of contaminants in commercial this compound.
Q1: What is the most common method for synthesizing this compound, and how does this influence potential impurities?
A1: The industrial synthesis of this compound is predominantly achieved through a Grignard reaction.[1][2] This versatile carbon-carbon bond-forming reaction involves the addition of a Grignard reagent to a ketone. For this compound, the most likely pathway is the reaction of isobutylmagnesium bromide with methyl ethyl ketone. The nature of this synthesis route is the primary determinant of the impurity profile of the commercial product.
Q2: What are the most common synthesis-related impurities I should be aware of?
A2: The Grignard synthesis, while efficient, can lead to several byproducts. The most common include:
-
Unreacted Starting Materials: Residual methyl ethyl ketone and isobutyl bromide (from the Grignard reagent preparation) may be present.
-
Wurtz Coupling Products: The Grignard reagent can couple with the alkyl halide starting material to form alkanes, in this case, 2,5-dimethylhexane.[3]
-
Byproducts from Reaction with Water: Grignard reagents are highly reactive towards protic sources. Any residual moisture in the reaction will quench the Grignard reagent, forming isobutane.[4]
-
Enolization Byproducts: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to the formation of an enolate and regeneration of the starting ketone upon workup.[4]
Q3: Can this compound degrade over time, and what are the likely degradation products?
A3: Yes, as a tertiary alcohol, this compound is susceptible to acid-catalyzed dehydration.[5][6] This elimination reaction results in the formation of a mixture of isomeric alkenes, primarily 3,5-dimethyl-2-hexene and 3,5-dimethyl-3-hexene, following Zaitsev's rule which favors the formation of the most substituted (and therefore most stable) alkene.[6] The presence of acidic residues from the synthesis or improper storage conditions can accelerate this degradation.
Q4: Are there any other potential sources of contamination?
A4: Besides synthesis-related impurities and degradation products, contamination can also arise from:
-
Solvents: Residual solvents used during the synthesis and purification steps (e.g., diethyl ether, tetrahydrofuran, hexanes) may be present.
-
Cross-Contamination: Impurities from the manufacturing of other chemicals in the same equipment.
-
Storage: Improper storage can lead to the absorption of atmospheric moisture or reaction with the container material.
II. Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common experimental issues that may be linked to impurities in this compound.
Issue 1: Inconsistent Reaction Kinetics or Low Yield
-
Question: My reaction is sluggish, or the yield of my desired product is lower than expected. Could impurities in this compound be the cause?
-
Answer: Yes, this is a common problem.
-
Causality: The presence of unreacted starting materials or other nucleophilic/basic impurities can consume your reagents or catalyze side reactions, leading to lower yields. Water, a common impurity, will react with many organometallic or water-sensitive reagents.
-
Troubleshooting Steps:
-
Verify Purity: The first step is to assess the purity of your this compound lot using Gas Chromatography-Mass Spectrometry (GC-MS). This will identify and quantify any volatile impurities.
-
Purification: If significant impurities are detected, consider purifying the alcohol by fractional distillation.[7] this compound has a boiling point of approximately 151-152 °C, which should allow for separation from lower-boiling starting materials and solvents, as well as higher-boiling Wurtz coupling products.
-
Use of Molecular Sieves: To remove trace amounts of water, consider storing the alcohol over activated molecular sieves (3Å or 4Å).
-
-
Issue 2: Appearance of Unexpected Byproducts in My Reaction
-
Question: I am observing unexpected peaks in my reaction monitoring (e.g., by LC-MS or GC-MS) that do not correspond to my starting materials or expected products. What could be their origin?
-
Answer: These unexpected peaks could be reaction products of the impurities in your this compound.
-
Causality: For example, if your reaction involves an acidic step, the dehydration of this compound could be occurring, introducing alkenes into your reaction mixture. These alkenes might then participate in downstream reactions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected byproducts.
-
Issue 3: Physical Appearance of the Reagent is Off
-
Question: My this compound appears cloudy or has a yellowish tint, whereas it should be a clear, colorless liquid. What does this indicate?
-
Answer: A change in the physical appearance can be a sign of contamination or degradation.
-
Causality:
-
Cloudiness: This is often due to the presence of water, which is immiscible with the alcohol, or insoluble inorganic salts from the synthesis.
-
Yellowish Tint: This could indicate the presence of higher molecular weight byproducts or degradation products formed over time, potentially through oxidation or other slow reactions.
-
-
Recommended Action:
-
Do not use the reagent if its appearance is compromised.
-
If possible, filter a small aliquot to see if the cloudiness is due to suspended solids.
-
Analyze the material by GC-MS to identify the nature of the contaminants.
-
If the material is valuable, purification by distillation may be an option.
-
-
III. Data Summary and Analytical Protocols
Table 1: Common Contaminants in Commercial this compound
| Contaminant | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Likely Origin |
| Methyl ethyl ketone | C₄H₈O | 72.11 | 79.6 | Unreacted Starting Material |
| Isobutyl bromide | C₄H₉Br | 137.02 | 91.3 | Unreacted Starting Material |
| Isobutane | C₄H₁₀ | 58.12 | -11.7 | Grignard Quenching |
| 2,5-Dimethylhexane | C₈H₁₈ | 114.23 | 109 | Wurtz Coupling Byproduct[3] |
| 3,5-Dimethyl-2-hexene | C₈H₁₆ | 112.21 | ~135 | Dehydration Product[5][6] |
| 3,5-Dimethyl-3-hexene | C₈H₁₆ | 112.21 | ~136 | Dehydration Product[5][6] |
| Diethyl ether | C₄H₁₀O | 74.12 | 34.6 | Residual Solvent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | Residual Solvent |
Experimental Protocol: GC-MS Analysis of this compound Purity
This protocol provides a general method for the identification and quantification of volatile impurities in this compound.[8][9]
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., dichloromethane or hexane).
-
For quantitative analysis, prepare a series of calibration standards of known impurities.
-
If an internal standard is used, add it to all samples and standards at a constant concentration.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: Hold at 250°C for 5 minutes.
-
-
MSD Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-350.
-
3. Data Analysis:
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
Quantify impurities by comparing their peak areas to those of the calibration standards or by using the area percent method for an estimation of purity.
IV. References
-
BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Synthesis of 3,3-Dimethyl-1-hexanol. Retrieved from --INVALID-LINK--
-
Quora. (2024). What is the partial synthesis of 3,4-dimethyl-3-hexanol from butane?. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). 3-Hexanol, 3,5-dimethyl-. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Purification of Crude 3,3-Dimethyl-1-hexanol. Retrieved from --INVALID-LINK--
-
NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. Retrieved from --INVALID-LINK--
-
Quora. (2018). What is the major, minor, and less major product of the dehydration of 3-methylhexan-3-ol? Why?. Retrieved from --INVALID-LINK--
-
PubChemLite. (n.d.). This compound (C8H18O). Retrieved from --INVALID-LINK--
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Dr. Tania CS. (2023, September 8). Synthesis of 3 hexanol. YouTube. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Note: GC-MS Analysis of 3,3-Dimethyl-1-hexanol. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). GC/MS Analysis of Synthesis Products in 2-methyl-2-hexanol Experiment. Retrieved from --INVALID-LINK--
-
Gauth. (n.d.). What is the major product for the dehydration of 3, 4 -dimethyl -3 -hexanol?. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Potential Reaction Mechanisms Involving 3,3-Dimethyl-1-hexanol: An In-depth Technical Guide. Retrieved from --INVALID-LINK--
-
Tokyo Chemical Industry. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C8H18O | CID 98266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. scbt.com [scbt.com]
- 5. gauthmath.com [gauthmath.com]
- 6. gauthmath.com [gauthmath.com]
- 7. Solved 1)Draw the structure of the major product that would | Chegg.com [chegg.com]
- 8. benchchem.com [benchchem.com]
- 9. GC/MS Analysis of Synthesis Products in 2-methyl-2-hexanol Experiment | Semantic Scholar [semanticscholar.org]
Technical Support Center: Interpreting Complex NMR Spectra of 3,5-Dimethyl-3-hexanol
Welcome to the technical support center for the analysis of 3,5-Dimethyl-3-hexanol using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the complex spectral features of this chiral alcohol. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a structured format to address specific issues you may face during your experiments. Our approach is rooted in explaining the fundamental principles that govern the appearance of the NMR spectrum, thereby empowering you to confidently interpret your data.
Predicted Spectroscopic Data for this compound
While experimental spectra can vary slightly based on solvent, concentration, and instrument parameters, the following tables provide predicted chemical shifts for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| -OH | 1.0 - 4.0 | Singlet (broad) | 1H | Chemical shift is highly dependent on concentration and solvent. |
| CH (H5) | 1.6 - 1.8 | Multiplet | 1H | Complex splitting due to coupling with adjacent CH₂ and CH₃ protons. |
| CH₂ (H4) | 1.3 - 1.5 | Multiplet | 2H | Diastereotopic protons; may appear as two distinct multiplets. |
| CH₂ (H2) | 1.4 - 1.6 | Quartet | 2H | Coupled to the terminal methyl group (H1). |
| CH₃ (C3-CH₃) | 1.1 - 1.2 | Singlet | 3H | Attached to a quaternary carbon, so no coupling. |
| CH₃ (H1) | 0.8 - 1.0 | Triplet | 3H | Coupled to the adjacent CH₂ group (H2). |
| 2 x CH₃ (H6, H7) | 0.8 - 1.0 | Doublet | 6H | Coupled to the CH proton (H5). |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm) |
| C3 | 72 - 76 |
| C5 | 48 - 52 |
| C4 | 45 - 49 |
| C2 | 35 - 39 |
| C3-CH₃ | 28 - 32 |
| C6, C7 | 22 - 26 |
| C1 | 8 - 12 |
Troubleshooting and FAQs
¹H NMR Spectrum
Question 1: Why is the hydroxyl (-OH) proton signal a broad singlet and why does its chemical shift vary between samples?
Answer: The appearance of the hydroxyl proton in an NMR spectrum is highly sensitive to its chemical environment, which is influenced by hydrogen bonding.
-
Broadening: The -OH proton can undergo rapid chemical exchange with other hydroxyl groups or trace amounts of water in the sample.[1][2] This exchange occurs on the NMR timescale, leading to a broadening of the signal.[1] The rate of this exchange is influenced by temperature, concentration, and the purity of the sample.
-
Variable Chemical Shift: The extent of hydrogen bonding affects the electron density around the proton.[1][3] In more concentrated solutions, increased hydrogen bonding leads to greater deshielding of the proton, causing its signal to shift downfield (to a higher ppm value).[1][3][4] Conversely, in dilute solutions or with solvents that are poor hydrogen bond acceptors, the signal will appear more upfield. This variability is why the -OH peak can be found over a wide range, from as low as 1 ppm to over 4 ppm.[3]
Troubleshooting Workflow for -OH Signal Identification
Caption: D₂O exchange workflow for hydroxyl proton confirmation.
Experimental Protocol: D₂O Shake
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your this compound sample.
-
Add D₂O: Remove the NMR tube from the spectrometer and add a single drop of deuterium oxide (D₂O).
-
Mix: Cap the tube and invert it several times to ensure thorough mixing.
-
Re-acquire Spectrum: Place the sample back into the spectrometer and acquire a new ¹H NMR spectrum. The peak corresponding to the -OH proton will have disappeared or significantly diminished in intensity due to the exchange of the proton for a deuterium atom, which is not observed in ¹H NMR.[5][6][7]
Question 2: The signals for the methylene (-CH₂-) protons at the C4 position appear more complex than a simple triplet. Why is this?
Answer: The complexity of the C4 methylene signals arises from the presence of a chiral center at C3. This makes the two protons on the C4 carbon diastereotopic .
-
Chemical Non-equivalence: Diastereotopic protons are not chemically equivalent and therefore have different chemical shifts.[8][9][10][11][12] Replacing each of these protons with another group (e.g., deuterium) would result in the formation of diastereomers.[9][10]
-
Complex Splitting: Because they are chemically non-equivalent, the two C4 protons will not only have different chemical shifts but will also couple to each other (geminal coupling) and to the proton on C5 (vicinal coupling). This results in a more complex splitting pattern than a simple triplet. Each diastereotopic proton will appear as a doublet of doublets, or even a more complex multiplet if the coupling constants are similar.
Logical Relationship of Diastereotopicity
Caption: Causality of complex methylene signals.
Question 3: My entire spectrum has poor resolution, with broad and distorted peaks. What are the likely causes and how can I fix it?
Answer: Poor resolution in NMR spectra can stem from several factors, ranging from sample preparation to instrument settings.
-
Magnetic Field Inhomogeneity: This is the most common cause of poor resolution and is corrected by a process called shimming .[2] Shimming adjusts the currents in specialized coils to make the magnetic field as homogeneous as possible across the sample.
-
Sample Concentration: A high sample concentration can increase the viscosity of the solution, leading to slower molecular tumbling and broader peaks.[2] For small molecules like this compound, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically recommended.
-
Particulate Matter: Undissolved material or contaminants in the NMR tube can disrupt the magnetic field homogeneity. Filtering your sample before transferring it to the NMR tube can help.
Troubleshooting Workflow for Poor Resolution
References
- 1. 3-Hexanol, 3,5-dimethyl- [webbook.nist.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 3-Hexanol, 3,5-dimethyl- [webbook.nist.gov]
- 4. This compound | C8H18O | CID 98266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0005994) [hmdb.ca]
- 6. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound(4209-91-0) MS spectrum [chemicalbook.com]
- 8. forskning.ruc.dk [forskning.ruc.dk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Homotopic Enantiotopic Diastereotopic and Heterotopic - Chemistry Steps [chemistrysteps.com]
Technical Support Center: A Guide to the Scalable Synthesis of 3,5-Dimethyl-3-hexanol
Welcome to the technical support center for the synthesis of 3,5-dimethyl-3-hexanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to implement and scale up this important chemical transformation. Here, we provide not just a protocol, but a comprehensive resource grounded in mechanistic principles and practical experience to ensure a successful and safe synthesis.
Introduction to the Synthesis
This compound is a tertiary alcohol commonly synthesized via a Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to the electrophilic carbon of a ketone's carbonyl group.[1][2] For the synthesis of this compound, the most direct and efficient route is the reaction of ethylmagnesium bromide with 4-methyl-2-pentanone.
This guide will walk you through a detailed experimental protocol, provide insights into potential challenges through a troubleshooting guide and frequently asked questions, and offer safety considerations for scaling up this exothermic reaction.
Core Principles and Mechanistic Overview
The Grignard reaction proceeds via the nucleophilic attack of the carbanion-like carbon of the Grignard reagent on the carbonyl carbon of the ketone.[2] This forms a tetrahedral magnesium alkoxide intermediate, which is then protonated during an aqueous workup to yield the final tertiary alcohol.[3]
dot graph "Grignard_Reaction_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes ketone [label="4-Methyl-2-pentanone\n(Ketone)", fillcolor="#F1F3F4"]; grignard [label="Ethylmagnesium Bromide\n(Grignard Reagent)", fillcolor="#F1F3F4"]; intermediate [label="Magnesium Alkoxide\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Workup\n(e.g., sat. NH₄Cl)", fillcolor="#F1F3F4"]; product [label="this compound\n(Tertiary Alcohol)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ketone -> intermediate [label="Nucleophilic Attack"]; grignard -> intermediate; intermediate -> product [label="Protonation"]; workup -> product; } caption { label = "Mechanism of this compound Synthesis"; fontsize = 10; fontname = "Arial"; }
Detailed Experimental Protocol
This protocol is designed for a laboratory scale and can be adapted for larger scales with appropriate safety and engineering controls.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (for ~0.5 mol scale) | Moles | Notes |
| Magnesium turnings | 24.31 | 13.4 g | 0.55 | Use fresh, high-purity turnings. |
| Bromoethane | 108.97 | 60 g (40.5 mL) | 0.55 | Freshly distilled and anhydrous. |
| 4-Methyl-2-pentanone | 100.16 | 50 g (62 mL) | 0.50 | Anhydrous, >99% purity. |
| Anhydrous Diethyl Ether | 74.12 | 500 mL | - | Must be completely dry.[4] |
| Saturated aq. NH₄Cl | - | ~250 mL | - | For quenching the reaction. |
| Anhydrous MgSO₄ | 120.37 | As needed | - | For drying the organic layer. |
| Iodine | 253.81 | 1-2 small crystals | - | For activating magnesium.[5] |
Step-by-Step Procedure
Part 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of dry nitrogen or argon and allow it to cool to room temperature under an inert atmosphere.[5]
-
Magnesium Activation: Place the magnesium turnings and a few small crystals of iodine into the flask. Gently warm the flask with a heat gun under a slow stream of inert gas until violet iodine vapors are observed. This helps to activate the magnesium surface by removing the passivating oxide layer.[5] Allow the flask to cool.
-
Initiation of Grignard Formation: Add approximately 50 mL of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of bromoethane in 150 mL of anhydrous diethyl ether. Add about 10% of the bromoethane solution to the magnesium. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray.
-
Completion of Grignard Formation: Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is exothermic.[5] If the reaction becomes too vigorous, cool the flask in an ice-water bath. After the addition is complete, reflux the mixture gently for an additional 30-60 minutes to ensure all the magnesium has reacted. The final Grignard reagent should be a cloudy, grayish-brown solution.
Part 2: Reaction with 4-Methyl-2-pentanone
-
Addition of the Ketone: Cool the freshly prepared ethylmagnesium bromide solution to 0 °C using an ice-water bath. Prepare a solution of 4-methyl-2-pentanone in 100 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent. Control the addition rate to maintain the reaction temperature below 10 °C to minimize side reactions.[6]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for at least one hour to ensure the reaction goes to completion. The mixture will likely become a thick, gelatinous precipitate.
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture again in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide intermediate.[7] This is an exothermic process, so control the addition rate to avoid excessive boiling of the ether. Continue adding the ammonium chloride solution until the solid dissolves and two clear layers are formed.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether to recover any dissolved product.[7]
-
Washing and Drying: Combine all the organic extracts and wash them with 100 mL of brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate.[5]
-
Solvent Removal and Purification: Filter off the drying agent and remove the diethyl ether using a rotary evaporator. The crude product can then be purified by fractional distillation under reduced pressure to yield pure this compound.
dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes start [label="Start: Materials Preparation"]; grignard_prep [label="Prepare Ethylmagnesium Bromide"]; reaction [label="React with 4-Methyl-2-pentanone"]; workup [label="Aqueous Workup & Extraction"]; purification [label="Drying & Fractional Distillation"]; product [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> grignard_prep; grignard_prep -> reaction; reaction -> workup; workup -> purification; purification -> product; } caption { label = "Experimental Workflow for Synthesis"; fontsize = 10; fontname = "Arial"; }
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate. | - Wet glassware or solvent.- Inactive magnesium surface.- Impure bromoethane. | - Ensure all glassware is rigorously flame-dried under an inert atmosphere. Use freshly opened or distilled anhydrous solvents.[5]- Activate the magnesium with a crystal of iodine, 1,2-dibromoethane, or by crushing a few turnings in the flask.[8]- Use freshly distilled bromoethane. |
| Low yield of this compound. | - Incomplete formation of the Grignard reagent.- Reaction with atmospheric moisture or CO₂.- Significant side reactions (enolization or reduction).- Inefficient work-up. | - Ensure all magnesium has reacted before adding the ketone.- Maintain a positive pressure of inert gas throughout the reaction.- Add the ketone slowly at a low temperature (0 °C) to favor the desired nucleophilic addition.[6]- Ensure complete extraction of the product from the aqueous layer. |
| Presence of a significant amount of unreacted 4-methyl-2-pentanone. | - Insufficient Grignard reagent.- Grignard reagent was "quenched" by moisture before the ketone was added. | - Use a slight excess (1.1 equivalents) of the Grignard reagent.- Ensure anhydrous conditions are maintained throughout the procedure. |
| Formation of a significant amount of a high-boiling byproduct (e.g., biphenyl from a different Grignard synthesis). | - Wurtz-type coupling of the alkyl halide with the Grignard reagent. | - Add the bromoethane solution slowly and dilute to the magnesium turnings to avoid high local concentrations.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this Grignard reaction? A1: Anhydrous diethyl ether is a common and effective solvent for the preparation of ethylmagnesium bromide.[6] It has a low boiling point, making it easy to remove during purification. Tetrahydrofuran (THF) can also be used and may be beneficial for less reactive alkyl halides due to its superior solvating ability.[6]
Q2: How can I be sure my Grignard reagent has formed? A2: Successful formation is indicated by the disappearance of the magnesium metal and the formation of a cloudy, grayish-brown solution. A simple qualitative test is to take a small aliquot of the reaction mixture, quench it with water, and test the pH. The formation of Mg(OH)₂ will make the solution basic.
Q3: Can I use a different ketone or Grignard reagent to synthesize other tertiary alcohols? A3: Yes, the Grignard reaction is a versatile method for synthesizing a wide range of tertiary alcohols by varying the ketone and the organomagnesium halide.[1]
Q4: What are the primary safety concerns when scaling up this synthesis? A4: The main concerns are the highly exothermic nature of the Grignard reagent formation and the high flammability of ether solvents.[5] On a larger scale, efficient heat management is critical to prevent a runaway reaction. This can be achieved through controlled addition rates, efficient cooling systems, and potentially the use of a semi-batch or continuous flow reactor. Always work in a well-ventilated fume hood and have appropriate fire extinguishing equipment readily available.
Characterization of this compound
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₈H₁₈O |
| Molecular Weight | 130.23 g/mol |
| Appearance | Colorless to almost colorless clear liquid[9] |
| CAS Number | 4209-91-0[10] |
Expected Spectroscopic Data:
-
¹H NMR: Predictions suggest characteristic peaks for the different proton environments.
-
¹³C NMR: Predictions indicate distinct signals for the eight carbon atoms.
-
IR Spectroscopy: A broad peak around 3400 cm⁻¹ is expected, corresponding to the O-H stretch of the alcohol.[11]
-
Mass Spectrometry: The mass spectrum (electron ionization) can be used to confirm the molecular weight.[11]
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. 3-Hexanol, 3,5-dimethyl- [webbook.nist.gov]
- 11. Page loading... [wap.guidechem.com]
Technical Support Center: Minimizing Emulsion Formation During 3,5-Dimethyl-3-hexanol Extraction
Prepared by: Senior Application Scientist, Chemical Process Group
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing emulsion formation during the liquid-liquid extraction of 3,5-Dimethyl-3-hexanol. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs): Understanding the "Why"
Q1: What is an emulsion and why is it a particular problem during the extraction of this compound?
An emulsion is a stable dispersion of one liquid in a second, immiscible liquid, appearing as a cloudy or milky layer between the organic and aqueous phases.[1][2] This stability prevents the clean separation of the two layers, making quantitative recovery of your target analyte, this compound, difficult or impossible.[1][3]
This compound (C8H18O) possesses an eight-carbon alkyl structure, which is hydrophobic, and a polar tertiary alcohol (-OH) group, which is hydrophilic.[4][5] This amphiphilic nature means the molecule itself can act as a weak surfactant, stabilizing the interface between the organic and aqueous phases and promoting emulsion formation. Furthermore, impurities in the sample matrix, such as phospholipids, free fatty acids, or proteins, can act as powerful emulsifying agents.[3][6]
Q2: What are the primary causes of emulsion formation in my extraction?
Several factors contribute to the formation of a stable emulsion during liquid-liquid extraction.[1] Understanding these is key to prevention:
-
Excessive Agitation: Vigorous shaking or mixing provides the physical energy to disperse the two immiscible phases into very fine droplets, which are the hallmark of an emulsion.[1][6]
-
Presence of Surfactant-like Molecules: As mentioned, impurities with both polar and non-polar characteristics are a primary cause of stubborn emulsions.[3][7]
-
Similar Phase Densities: When the densities of the organic and aqueous phases are very close, gravitational separation is slow, giving emulsions more time to stabilize.[1]
-
High or Low pH: A basic aqueous phase can deprotonate acidic impurities (like fatty acids) to form salts that act as soaps or detergents, which are excellent emulsifying agents.[1][8]
-
Presence of Fine Particulates: Undissolved solid materials can accumulate at the interface between the two layers, physically preventing the dispersed droplets from coalescing.[1][9]
Q3: Is it better to prevent an emulsion or to break it after it has formed?
It is unequivocally easier and more efficient to prevent an emulsion from forming in the first place.[1][3][6] Breaking an emulsion requires additional steps, time, and reagents, and can potentially lead to a loss of the target analyte. Proactive measures are always the preferred scientific approach.
Proactive Strategies: A Workflow for Emulsion Prevention
Adopting a preventative mindset is the most effective strategy. The following workflow outlines key steps to integrate into your extraction procedure to minimize the risk of emulsion formation from the outset.
Caption: Proactive workflow for preventing emulsion formation.
Troubleshooting Guide: A Decision Tree for Breaking Emulsions
If an emulsion has already formed, a systematic approach is required. Start with the least invasive methods and proceed as necessary.
Caption: Decision tree for breaking a formed emulsion.
Detailed Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction with Emulsion Prevention
This protocol incorporates preventative measures for a robust extraction of this compound.
-
Preparation: Begin with your aqueous sample containing this compound in a suitably sized separatory funnel.
-
Pre-emptive Salting Out: For every 100 mL of aqueous phase, add 20-30 mL of saturated sodium chloride solution (brine).[1][6] Gently swirl to mix. This increases the ionic strength and density of the aqueous phase, discouraging emulsion formation.[10]
-
Solvent Addition: Add an appropriate volume of your chosen organic extraction solvent (e.g., diethyl ether, ethyl acetate).
-
Gentle Mixing: Stopper the funnel. Do not shake vigorously. Instead, perform 5-10 slow, gentle inversions to allow for passive exchange between the phases.[3] Vent the funnel frequently to release any pressure buildup.
-
Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. The pre-emptive salting-out step should facilitate a sharp, clear interface.
-
Collection: Drain the lower aqueous layer, followed by the organic layer containing your product, into separate, clean flasks.
Protocol 2: Breaking a Persistent Emulsion via Filtration
This physical disruption method is effective for emulsions stabilized by fine particulate matter or for those that do not respond to salting out.[11]
-
Prepare Filtration Apparatus: Place a fritted glass funnel or a Büchner funnel with filter paper on a filter flask connected to a gentle vacuum source.
-
Create Pad: Add a 1-2 cm layer of Celite® (diatomaceous earth) or a loose plug of glass wool into the funnel.[9][12]
-
Wet the Pad: Wet the pad with a small amount of the pure organic solvent used in your extraction (e.g., diethyl ether) and apply a gentle vacuum to settle the pad. Discard the solvent that passes through.
-
Filter the Emulsion: Carefully pour the entire emulsified mixture (both phases and the emulsion layer) onto the center of the Celite® pad.[11]
-
Apply Gentle Vacuum: Apply a gentle vacuum to slowly draw the liquid through the pad. The fine, porous structure of the Celite® will physically break the small droplets, causing them to coalesce.
-
Wash and Separate: After all the liquid has passed through, wash the pad with a small, fresh portion of the organic solvent to recover any adsorbed product. Transfer the entire filtrate, which should now be two distinct layers, to a clean separatory funnel for final phase separation.
Data Summaries & Quick Reference
Table 1: Comparison of Emulsion Breaking Techniques
| Method | Scientific Principle | Best For | Key Considerations |
| Patience & Gentle Stirring | Allows time for droplets to coalesce naturally via gravity and minimal energy input. | Minor, unstable emulsions. | The simplest and least invasive first step.[1][11] |
| Salting Out (Brine/NaCl) | Increases ionic strength and density of the aqueous phase, forcing phase separation.[3][10][13] | The most common and broadly effective technique for many types of emulsions.[11] | May slightly increase the water content in the organic phase, requiring a drying agent. |
| Filtration (Celite®/Glass Wool) | Physically disrupts the emulsion by forcing it through a porous medium, causing droplets to coalesce.[3][12] | Emulsions stabilized by solid particulates or those resistant to chemical methods.[1][9] | Potential for minor product loss due to adsorption onto the filter aid. |
| Centrifugation | Applies a strong g-force to accelerate gravitational separation of the two phases based on density.[1][12] | Stubborn, fine, or high-volume emulsions where other methods fail. | Requires access to a centrifuge capable of handling the required volumes and solvent types.[12] |
| Solvent Addition | Alters the polarity and/or density of the organic phase to destabilize the interfacial film.[3][12] | When the emulsion is believed to be caused by specific solubility issues. | Can complicate downstream solvent removal; use a small amount of a miscible solvent. |
| Temperature Change | Gentle heating reduces viscosity; freezing can physically break the emulsion structure.[2][14] | Thermally stable compounds. | Risk of degrading the target analyte or boiling low-boiling point solvents. |
References
- 1. benchchem.com [benchchem.com]
- 2. brainkart.com [brainkart.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. This compound | C8H18O | CID 98266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. azom.com [azom.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. biotage.com [biotage.com]
- 13. columbia.edu [columbia.edu]
- 14. youtube.com [youtube.com]
Validation & Comparative
3,5-Dimethyl-3-hexanol vs other tertiary alcohols in synthesis
An In-Depth Guide to the Synthetic Utility of 3,5-Dimethyl-3-hexanol Compared to Other Tertiary Alcohols
For researchers and professionals in drug development and chemical synthesis, the choice of a starting material or intermediate is critical. Tertiary alcohols are a versatile class of compounds, but their reactivity is highly dependent on their structure. This guide provides a detailed comparison of this compound with other common tertiary alcohols, such as tert-butanol and 3-ethyl-3-pentanol, focusing on how steric hindrance and substitution patterns influence key synthetic transformations.
Introduction to Tertiary Alcohols in Synthesis
Tertiary alcohols are characterized by a hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms. This structural feature precludes oxidation reactions that are common for primary and secondary alcohols, as there is no hydrogen atom on the carbinol carbon.[1][2] Their chemistry is dominated by reactions that proceed through a stable tertiary carbocation intermediate, primarily unimolecular substitution (SN1) and elimination (E1) reactions.[3][4] The specific structure of the alkyl groups surrounding the tertiary center, however, dictates reaction rates, product distributions, and susceptibility to sterically hindered reactions like esterification.
This compound presents an interesting case study. Its structure features an ethyl and a methyl group directly on the carbinol carbon, along with an isobutyl group. This arrangement provides significant steric bulk, which can be both an advantage and a challenge in synthesis.
Synthesis of Tertiary Alcohols: The Grignard Reaction
A common and versatile method for synthesizing tertiary alcohols is the Grignard reaction.[5] This involves the reaction of a ketone or an ester with a Grignard reagent (an organomagnesium halide).[6][7] For instance, this compound can be synthesized by reacting methyl isobutyl ketone with ethylmagnesium bromide.
General Experimental Protocol: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Methyl isobutyl ketone (4-methyl-2-pentanone)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings. Slowly add a solution of ethyl bromide in anhydrous diethyl ether to initiate the reaction. Once started, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux. After completion, reflux for an additional 30 minutes.[8]
-
Reaction with Ketone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of methyl isobutyl ketone in anhydrous diethyl ether dropwise. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.[9]
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by distillation to yield this compound.
Caption: Workflow for Grignard synthesis of this compound.
Comparative Reactivity Analysis
The synthetic utility of a tertiary alcohol is best understood by comparing its performance in key reactions.
Physical Properties
The size and branching of the alkyl groups influence physical properties like boiling point and density.
| Property | This compound | tert-Butanol | 3-Ethyl-3-pentanol |
| Molar Mass ( g/mol ) | 130.23[10] | 74.12 | 116.20 |
| Boiling Point (°C) | 162-164 | 82.4 | 141-142[6] |
| Density (g/mL) | ~0.823[11] | ~0.78 | ~0.83 |
Acid-Catalyzed Dehydration (E1 Elimination)
Dehydration is a hallmark reaction of tertiary alcohols, proceeding via an E1 mechanism through a stable carbocation intermediate.[12] The reaction is typically catalyzed by strong acids like sulfuric or phosphoric acid and often requires heating.[3] The relative ease of dehydration follows the order: tertiary > secondary > primary, due to the stability of the corresponding carbocation.[13]
Mechanism:
-
Protonation of the Hydroxyl Group: The alcohol's -OH group is protonated by the acid, forming a good leaving group (water).[14]
-
Formation of a Carbocation: The C-O bond breaks, and water departs, forming a tertiary carbocation. This is the rate-determining step.[13]
-
Deprotonation: A base (like water or the conjugate base of the acid) removes a proton from an adjacent carbon, forming an alkene.[12]
Caption: E1 dehydration mechanism for this compound.
Comparison:
-
tert-Butanol: Dehydration is straightforward, yielding only isobutylene. The reaction is relatively fast due to the stability of the tert-butyl cation.
-
This compound: Dehydration is also facile but can lead to a mixture of alkene isomers. According to Zaitsev's rule, the major product will be the more substituted (and thus more stable) alkene, which would be 3,5-dimethyl-2-hexene.[15] The minor product would be 3,5-dimethyl-3-hexene. The steric bulk around the reaction center does not significantly impede the formation of the planar carbocation.
-
Reactivity Trend: The rate of dehydration is primarily governed by carbocation stability. All three alcohols form stable tertiary carbocations, so all undergo dehydration readily at moderate temperatures (25-80°C).[12][14]
| Alcohol | Conditions (Typical) | Major Alkene Product(s) | Relative Rate |
| tert-Butanol | 5% H₂SO₄, 50°C[3] | 2-Methylpropene | Fast |
| 3-Ethyl-3-pentanol | H₃PO₄, heat | 3-Ethyl-2-pentene | Fast |
| This compound | H₂SO₄, heat | 3,5-Dimethyl-2-hexene, 3,5-Dimethyl-3-hexene | Fast |
Nucleophilic Substitution (SN1 Reaction)
Tertiary alcohols can undergo SN1 reactions, especially with strong hydrohalic acids (HCl, HBr, HI). The mechanism is similar to E1, involving the formation of a carbocation intermediate, which is then attacked by a nucleophile.[16]
Comparison:
-
Reactivity: The rate of SN1 reactions depends on the stability of the carbocation, making all tertiary alcohols highly reactive under these conditions.[17] The reaction rate is independent of the nucleophile's concentration.[4]
-
Competition with E1: SN1 and E1 reactions are competitive. To favor substitution (SN1) over elimination (E1), the reaction is typically run with a good nucleophile (e.g., Br⁻) and at lower temperatures. To favor elimination, a non-nucleophilic acid (like H₂SO₄) and higher temperatures are used.[18]
-
This compound: Reacts readily with HBr to form 3-bromo-3,5-dimethylhexane. The bulky isobutyl group does not prevent the formation of the carbocation or the subsequent attack by the bromide ion.
Esterification
Esterification of tertiary alcohols is notoriously difficult via the standard Fischer esterification method due to severe steric hindrance around the hydroxyl group, which prevents nucleophilic attack on the protonated carboxylic acid.[19] Furthermore, the acidic conditions required can favor dehydration.[20]
Specialized Methods: To overcome this, more reactive acylating agents or specific catalysts are required. One effective method involves using benzotriazole esters, formed in situ from a carboxylic acid, which can then react with a sterically hindered alcohol in the presence of a base like DMAP (4-dimethylaminopyridine).[19] Studies have shown that even highly hindered alcohols can be esterified using specialized methods in good yields.[21]
Comparison:
-
tert-Butanol: As the least sterically hindered of the three, it is the easiest to esterify, though it still requires conditions beyond a simple Fischer esterification.
-
3-Ethyl-3-pentanol & this compound: Both are significantly more hindered. The success of esterification would be highly dependent on the chosen method. The larger isobutyl group on this compound makes it the most challenging substrate. Yields are expected to be lower compared to tert-butanol under identical conditions.[22]
Oxidation
Tertiary alcohols are resistant to oxidation by common oxidizing agents like acidified potassium dichromate(VI) or PCC.[23][24] This is because they lack a hydrogen atom on the carbon atom bearing the hydroxyl group, which is necessary for the formation of a carbon-oxygen double bond.[1][2] This lack of reactivity is a key distinguishing feature of tertiary alcohols compared to primary and secondary alcohols.[25] All tertiary alcohols, including this compound, will give a negative test (no color change from orange to green) with acidified dichromate solution.[24]
Conclusion
This compound behaves as a typical tertiary alcohol in reactions governed by carbocation stability, such as dehydration and SN1 reactions. Its reactivity in these transformations is comparable to simpler tertiary alcohols like tert-butanol. The primary distinctions arise from:
-
Product Complexity: Dehydration of this compound leads to a mixture of isomeric alkenes, unlike the single product from tert-butanol.
-
Steric Hindrance: Its significantly bulkier structure makes it a more challenging substrate for reactions sensitive to steric effects, most notably esterification.
The choice to use this compound in a synthesis would be driven by the need to introduce its specific C8 branched alkyl skeleton. While its fundamental reactivity mirrors other tertiary alcohols, researchers must employ specialized protocols for sterically sensitive transformations and anticipate the formation of multiple products in elimination reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Mechanism of dehydration explained [unacademy.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | C8H18O | CID 98266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound [stenutz.eu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. byjus.com [byjus.com]
- 14. quora.com [quora.com]
- 15. gauthmath.com [gauthmath.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. electronicsandbooks.com [electronicsandbooks.com]
- 23. compoundchem.com [compoundchem.com]
- 24. studymind.co.uk [studymind.co.uk]
- 25. A microscale oxidation of alcohols | Class experiment | RSC Education [edu.rsc.org]
A Comparative Spectroscopic Guide to 3,5-Dimethyl-3-hexanol and its Isomers for Researchers
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of organic molecules is paramount. Isomers, compounds with identical molecular formulas but different atomic arrangements, often exhibit distinct physical, chemical, and biological properties. Consequently, the ability to unambiguously differentiate between isomeric structures is a critical skill for scientists in drug development and related fields. This guide provides an in-depth spectroscopic comparison of 3,5-dimethyl-3-hexanol and its key isomers, offering a practical framework for their differentiation using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
The Imperative of Isomer Differentiation
This compound (C₈H₁₈O) is a tertiary alcohol. Its isomers, such as the secondary alcohol 2,2-dimethyl-3-hexanol and the tertiary alcohol 3,4-dimethyl-3-hexanol, present unique analytical challenges. The subtle shifts in the positions of two methyl groups across the hexanol backbone result in nuanced yet definitive differences in their spectroscopic signatures. Understanding these differences is not merely an academic exercise; it has profound implications for reaction monitoring, quality control, and the correlation of structure with activity. This guide is structured to walk you through the theoretical underpinnings and practical application of key spectroscopic techniques for this purpose.
Infrared (IR) Spectroscopy: Probing Functional Groups and Skeletal Differences
Infrared spectroscopy is a powerful tool for identifying functional groups and gaining insights into the molecular structure. For alcohols, the most prominent features are the O-H and C-O stretching vibrations.
Theoretical Framework
The position of the C-O stretching vibration in an alcohol's IR spectrum is particularly sensitive to the substitution pattern of the carbon atom bearing the hydroxyl group.[1][2][3] Generally, the C-O stretching frequency increases from primary to secondary to tertiary alcohols.[1][2] This is due to changes in the vibrational energy of the C-O bond as the substitution on the α-carbon changes.
-
Primary alcohols: ~1050 cm⁻¹
-
Secondary alcohols: ~1100 cm⁻¹
-
Tertiary alcohols: ~1150 cm⁻¹
Additionally, all alcohols will display a characteristic broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to intermolecular hydrogen bonding.[3][4][5][6] The C-H stretching vibrations of the alkyl groups are typically observed between 2850 and 3000 cm⁻¹.[7][8]
Comparative Analysis of this compound Isomers
| Isomer | Alcohol Type | Expected C-O Stretch (cm⁻¹) | Key Differentiating Features |
| This compound | Tertiary | ~1150 | Strong C-O stretch characteristic of a tertiary alcohol. |
| 2,2-Dimethyl-3-hexanol | Secondary | ~1100 | C-O stretch at a lower wavenumber compared to its tertiary isomer. |
| 3,4-Dimethyl-3-hexanol | Tertiary | ~1150 | Similar C-O stretch to this compound, requiring other techniques for definitive differentiation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides the most detailed information about the structure of an organic molecule by probing the magnetic environments of the ¹H and ¹³C nuclei.
Theoretical Framework
The chemical shift (δ) of a proton or carbon nucleus in an NMR spectrum is highly dependent on its local electronic environment. The presence of an electronegative oxygen atom in an alcohol causes a downfield shift for protons and carbons on the α-carbon (the carbon bonded to the -OH group).[9][10]
-
¹H NMR: Protons on the α-carbon typically resonate in the 3.4-4.5 ppm region. The hydroxyl proton itself gives a signal that can vary in position and is often broad; its presence can be confirmed by a "D₂O shake," where the addition of deuterium oxide results in the disappearance of the -OH peak.[9][10]
-
¹³C NMR: The α-carbon in an alcohol is deshielded and typically appears in the 50-80 ppm range.[3]
Structural isomerism leads to distinct patterns in the number of signals, their chemical shifts, and their splitting patterns (multiplicity) due to spin-spin coupling between neighboring non-equivalent protons. For isomers with chiral centers, such as 3,4-dimethyl-3-hexanol, the presence of diastereotopic protons can lead to more complex splitting patterns for adjacent methylene (CH₂) groups, providing a key diagnostic clue.[11][12][13][14]
Predicted Spectroscopic Features of this compound Isomers
| Isomer | Key ¹H NMR Features | Key ¹³C NMR Features |
| This compound | - Absence of a proton on the α-carbon. - A distinct signal for the hydroxyl proton. - Complex splitting patterns for the methylene and methine protons. | - A quaternary carbon signal for the α-carbon. - Eight distinct carbon signals. |
| 2,2-Dimethyl-3-hexanol | - A signal for the proton on the α-carbon (a methine proton) in the 3-4 ppm region. - A characteristic singlet for the tert-butyl group. | - A methine carbon signal for the α-carbon. - Seven distinct carbon signals due to symmetry. |
| 3,4-Dimethyl-3-hexanol | - Absence of a proton on the α-carbon. - Potential for diastereotopic protons in the methylene group of the ethyl substituent, leading to more complex splitting. | - A quaternary carbon signal for the α-carbon. - Eight distinct carbon signals. |
Mass Spectrometry (MS): Elucidating Structure through Fragmentation
Mass spectrometry is a destructive technique that provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. For alcohols, electron ionization (EI) typically leads to two major fragmentation pathways: α-cleavage and dehydration.[4][15][16]
Theoretical Framework
-
α-Cleavage: This involves the cleavage of a C-C bond adjacent to the oxygen atom, resulting in the formation of a resonance-stabilized oxonium ion. The most substituted or largest alkyl group is preferentially lost as a radical. This is often the most dominant fragmentation pathway for alcohols.[4][15][16]
-
Dehydration: This is the loss of a water molecule (M-18), which is particularly common for secondary and tertiary alcohols.[16]
The molecular ion peak (M⁺) for tertiary alcohols is often weak or absent due to the high stability of the carbocation formed upon α-cleavage.[16][17][18]
Comparative Fragmentation Analysis
| Isomer | Expected Molecular Ion (M⁺) | Major Fragmentation Pathways and Key Fragments (m/z) |
| This compound | Weak or absent | α-cleavage: Loss of an ethyl radical (m/z 101) or an isobutyl radical (m/z 73). Dehydration: M-18 (m/z 112). |
| 2,2-Dimethyl-3-hexanol | Weak | α-cleavage: Loss of a propyl radical (m/z 87) or a tert-butyl radical (m/z 73). Dehydration: M-18 (m/z 112). |
| 3,4-Dimethyl-3-hexanol | Weak or absent | α-cleavage: Loss of an ethyl radical (m/z 101) or a sec-butyl radical (m/z 73). Dehydration: M-18 (m/z 112). |
The relative abundances of these fragment ions will be crucial for distinguishing between the isomers. For example, the base peak in the mass spectrum of a tertiary alcohol is often the result of α-cleavage that forms the most stable carbocation.
Experimental Protocols
Infrared (IR) Spectroscopy of Liquid Alcohols
This protocol describes the acquisition of an IR spectrum of a neat (undiluted) liquid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Methodology:
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely. Acquire a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a single drop of the liquid alcohol sample onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
Spectrum Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a solvent-dampened cloth to remove all traces of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation
This protocol outlines the preparation of a sample for ¹H and ¹³C NMR analysis.
Methodology:
-
Sample Weighing: Accurately weigh 5-25 mg of the alcohol isomer for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[19]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.[19] The deuterated solvent provides a lock signal for the spectrometer and avoids large solvent peaks in the ¹H NMR spectrum.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly. The sample is now ready for analysis.
Electron Ionization Mass Spectrometry (EI-MS)
This protocol provides a general procedure for analyzing a volatile liquid sample by EI-MS, often coupled with a gas chromatograph (GC) for sample introduction.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the alcohol isomer in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
GC-MS System Setup: The GC is used to separate the analyte from the solvent and introduce it into the mass spectrometer. A standard GC method for volatile compounds would involve a heated injection port, a capillary column (e.g., DB-5), and a temperature program that ramps up to ensure volatilization and elution of the C₈ alcohol.
-
Ionization: In the ion source of the mass spectrometer, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Conclusion
The differentiation of isomers such as this compound, 2,2-dimethyl-3-hexanol, and 3,4-dimethyl-3-hexanol is a tractable challenge when a multi-technique spectroscopic approach is employed. IR spectroscopy provides a rapid initial assessment of the alcohol type. NMR spectroscopy offers a detailed map of the molecular structure, with the potential for resolving even subtle stereochemical differences. Finally, mass spectrometry reveals the molecular weight and characteristic fragmentation patterns that are intimately linked to the isomeric structure. By leveraging the complementary nature of these techniques and adhering to rigorous experimental protocols, researchers can confidently elucidate the structures of these and other isomeric compounds, a fundamental requirement for advancing research and development in the chemical and pharmaceutical sciences.
References
- 1. 3,4-Dimethyl-3-hexanol | C8H18O | CID 140548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hexanol, 2,2-dimethyl- [webbook.nist.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. 2,2-Dimethylhexan-3-ol | C8H18O | CID 98265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. allsubjectjournal.com [allsubjectjournal.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]
- 13. Conformational analysis of the chemical shifts for molecules containing diastereotopic methylene protons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. benchchem.com [benchchem.com]
- 16. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]
- 17. m.youtube.com [m.youtube.com]
- 18. whitman.edu [whitman.edu]
- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Guide to the Synthesis of 3,5-Dimethyl-3-hexanol: Grignard vs. Barbier Methodologies
For researchers and professionals in drug development, the synthesis of tertiary alcohols like 3,5-dimethyl-3-hexanol is a frequent and crucial task. This branched C8 alcohol serves as a valuable building block and intermediate in the synthesis of more complex molecules. The choice of synthetic route can significantly impact yield, purity, operational complexity, and overall efficiency. This guide provides an in-depth comparative analysis of the two primary organometallic routes for synthesizing this compound: the classic Grignard reaction and the Barbier reaction. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a clear comparison to guide your selection of the optimal method.
Introduction: The Target Molecule
This compound is a tertiary alcohol with the chemical formula C₈H₁₈O.[1][2] Its structure features a hexane chain with methyl groups at positions 3 and 5, and a hydroxyl group on the tertiary carbon at position 3.[1][2] The synthesis of such a structure is most commonly achieved by forming a key carbon-carbon bond at the tertiary carbon center.
Molecular Structure of this compound:
Route 1: The Grignard Reaction - A Two-Step Classic
The Grignard reaction, discovered by Victor Grignard in 1900, is a cornerstone of organic synthesis for forming carbon-carbon bonds.[4] This method involves two distinct steps: first, the preparation of an organomagnesium halide (the Grignard reagent), and second, the reaction of this reagent with a carbonyl compound, followed by an acidic workup to yield the alcohol.[5][6]
To synthesize this compound, one viable Grignard approach involves the reaction of ethylmagnesium bromide with 4-methyl-2-pentanone (methyl isobutyl ketone).
Mechanism of Grignard Synthesis
The reaction proceeds via nucleophilic addition. The highly polar carbon-magnesium bond in the Grignard reagent renders the carbon atom strongly nucleophilic (carbanionic).[7][8] This nucleophile attacks the electrophilic carbonyl carbon of the ketone. The magnesium center of the Grignard reagent first acts as a Lewis acid, coordinating to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[9] The subsequent nucleophilic attack forms a magnesium alkoxide intermediate. This intermediate is then protonated during an aqueous acidic workup to yield the final tertiary alcohol.[10]
Caption: Mechanism of Grignard synthesis for this compound.
Detailed Experimental Protocol: Grignard Synthesis
Critical Note: Grignard reagents are highly sensitive to protic solvents (like water or alcohols) and atmospheric moisture.[11] All glassware must be rigorously flame-dried or oven-dried, and anhydrous solvents must be used throughout the procedure. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[4][12]
Part 1: Preparation of Ethylmagnesium Bromide
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., CaCl₂), and a pressure-equalizing dropping funnel.[13]
-
Initiation: Place magnesium turnings (1.05 eq) in the flask. In the dropping funnel, prepare a solution of bromoethane (1.0 eq) in anhydrous diethyl ether or THF.[13] Add a small portion of the bromoethane solution to the magnesium. Initiation is indicated by the disappearance of a starter crystal of iodine (if used), gentle bubbling, and the solution turning cloudy.[13][14]
-
Reaction: Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.[13]
-
Completion: After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray-black solution is the Grignard reagent.[13]
Part 2: Reaction with Ketone and Workup
-
Addition: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of 4-methyl-2-pentanone (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.[6]
-
Reaction: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.[13]
-
Quenching/Hydrolysis: Cool the reaction mixture in an ice bath again. Slowly and carefully pour the mixture over a beaker of crushed ice and a saturated aqueous solution of ammonium chloride (NH₄Cl).[6][12] The use of NH₄Cl is preferred over strong acid to avoid potential acid-catalyzed dehydration of the tertiary alcohol product.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.[12] The crude product can then be purified by distillation.
Route 2: The Barbier Reaction - The One-Pot Advantage
The Barbier reaction, discovered by Philippe Barbier (Victor Grignard's teacher) in 1899, is the conceptual precursor to the Grignard reaction.[15] The crucial difference is operational: the Barbier reaction is a one-pot process where the organometallic reagent is generated in situ in the presence of the carbonyl substrate.[11][16]
For the synthesis of this compound, this involves mixing an alkyl halide (e.g., ethyl bromide), a ketone (4-methyl-2-pentanone), and a metal (e.g., magnesium) together in a single reaction vessel.[4]
Mechanism of Barbier Synthesis
The mechanism of the Barbier reaction is believed to proceed through similar intermediates as the Grignard reaction, but the kinetics and reaction environment are different.[17] The organomagnesium species is formed on the surface of the magnesium metal and reacts immediately with the co-solvated ketone.[18] This in situ formation and immediate consumption can be advantageous, particularly for generating unstable organometallic reagents that cannot be prepared and stored separately.[11][17]
Caption: Procedural workflow comparison of Grignard and Barbier syntheses.
Detailed Experimental Protocol: Barbier Synthesis
-
Apparatus Setup: Use the same flame-dried glassware setup as for the Grignard reaction.
-
Reaction: To the flask, add magnesium turnings (2.0 eq) and the ketone (4-methyl-2-pentanone, 1.0 eq) dissolved in anhydrous THF or diethyl ether.[4]
-
Addition: Add the alkyl halide (ethyl bromide, 1.5 eq) to the dropping funnel, dissolved in a small amount of anhydrous ether. Add a small amount to initiate the reaction.
-
Control: Once the reaction begins (as evidenced by gentle reflux), add the remainder of the alkyl halide solution dropwise at a rate that maintains a steady, controlled reaction.
-
Completion & Workup: After the addition is complete, stir the mixture at room temperature for 1-2 hours. The quenching, extraction, and purification steps are identical to those described for the Grignard synthesis.[4]
Comparative Analysis: Grignard vs. Barbier
The choice between these two methods depends on several factors, including the stability of the required organometallic reagent, desired control over the reaction, and operational simplicity.
| Feature | Grignard Reaction | Barbier Reaction | Rationale & Field Insights |
| Operational Steps | Two distinct steps: Reagent formation, then carbonyl addition.[6] | One-pot: Reagents are mixed, and the organometallic forms in situ.[4][11] | The Barbier reaction offers greater operational simplicity, reducing handling steps of the sensitive organometallic intermediate. |
| Control | High. The Grignard reagent can be prepared, titrated for concentration, and then added stoichiometrically. | Lower. The concentration of the active organometallic species is not known and its formation/reaction rate can be harder to control. | For precise stoichiometry and maximizing yield, especially in complex syntheses, the control offered by the pre-formed Grignard is superior. |
| Reagent Stability | Ideal for stable organometallic reagents that can be stored (though typically used fresh). | Advantageous for unstable organometallic reagents that would decompose if prepared separately.[11][17] | For simple alkyl halides like ethyl bromide, stability is not a major issue, making both methods viable. |
| Side Reactions | Side reactions like Wurtz coupling (R-X + R-MgX) can occur during reagent formation. | Can have more side reactions (e.g., pinacol coupling, reduction of the ketone) due to the presence of all components at once.[19] | The separation of steps in the Grignard method generally leads to a cleaner reaction profile and potentially higher yields of the desired alcohol.[20] |
| Water Tolerance | Extremely low. Requires strictly anhydrous conditions.[11] | Also requires anhydrous conditions, but some variants using other metals (Zn, In) can be run in water, making it part of green chemistry.[11][21] | For the magnesium-mediated synthesis of this compound, both methods demand rigorous exclusion of water. |
| Typical Yields | Generally good to excellent, often higher due to better control.[20] | Can be lower due to increased side reactions.[19][22] However, modern adaptations (e.g., mechanochemistry) can produce comparable yields.[19] | For a standard laboratory preparation, the Grignard route is often favored for its reliability and higher reported yields. |
Product Validation: Spectroscopic Data
Independent of the synthetic route, the final product, this compound, must be characterized to confirm its identity and purity. While experimental data can vary slightly based on the solvent and instrument, reference data is available.
-
IR Spectroscopy: A characteristic broad peak for the O-H stretch of the alcohol will be present around 3300-3500 cm⁻¹. Strong peaks for C-H stretching will appear around 2850-2960 cm⁻¹.[23] A C-O stretching peak for the tertiary alcohol will be observed around 1150 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 130.[24] Common fragmentation patterns include the loss of water (M-18), an ethyl group (M-29), and an isobutyl group (M-57).
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the different proton environments in the molecule.
-
¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of eight distinct carbon atoms in the structure.
Conclusion and Recommendation
Both the Grignard and Barbier reactions are effective methods for the synthesis of this compound.
-
The Grignard reaction is recommended for syntheses where high yield and purity are the primary objectives . The two-step procedure allows for greater control over stoichiometry and reaction conditions, generally resulting in a cleaner product profile.[20]
-
The Barbier reaction is a valuable alternative when operational simplicity is desired . Its one-pot nature reduces transfer steps and can be faster. It is particularly powerful when dealing with organometallic intermediates that are inherently unstable.[17]
For most standard laboratory applications aimed at producing this compound for further use in drug development or research, the classic Grignard synthesis remains the more robust and reliable choice due to its predictability and typically higher yields. However, the Barbier reaction serves as an excellent, simpler alternative for rapid or small-scale syntheses.
References
- 1. 3-Hexanol, 3,5-dimethyl- [webbook.nist.gov]
- 2. PubChemLite - this compound (C8H18O) [pubchemlite.lcsb.uni.lu]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. study.com [study.com]
- 6. researchgate.net [researchgate.net]
- 7. leah4sci.com [leah4sci.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. Barbier reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. grokipedia.com [grokipedia.com]
- 16. reddit.com [reddit.com]
- 17. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. youtube.com [youtube.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05646A [pubs.rsc.org]
- 21. The introduction of the Barbier reaction into polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. 3-Hexanol, 3,5-dimethyl- [webbook.nist.gov]
A Comparative Guide to the Reactivity of 3,5-Dimethyl-3-hexanol (a Tertiary Alcohol) and Primary Alcohols for Researchers and Drug Development Professionals
Introduction
In the nuanced landscape of organic synthesis and drug development, the selection of starting materials and intermediates is paramount to the success of a synthetic route. Alcohols, with their versatile hydroxyl functional group, are a cornerstone of many synthetic transformations. However, the reactivity of an alcohol is profoundly dictated by the substitution of the carbon atom to which the hydroxyl group is attached. This guide provides an in-depth, comparative analysis of the reactivity of a representative tertiary alcohol, 3,5-dimethyl-3-hexanol, and primary alcohols. Understanding these fundamental differences is crucial for predicting reaction outcomes, optimizing conditions, and designing efficient and selective synthetic pathways.
This document will delve into the structural and electronic factors that govern the disparate reactivity of these two classes of alcohols. We will explore their behavior in key organic reactions, including nucleophilic substitution, oxidation, and dehydration, supported by mechanistic insights and experimental data. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to make informed decisions in their synthetic endeavors.
Chapter 1: The Profound Impact of Molecular Structure on Reactivity
The differing reactivity of this compound and primary alcohols is not arbitrary; it is a direct consequence of their distinct molecular architectures. Two key principles—steric hindrance and carbocation stability—are at the heart of these differences.
Steric Hindrance: The Gatekeeper of Reactivity
Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes the approach of a reactant.[1] In the case of this compound, the hydroxyl group is attached to a tertiary carbon, which is bonded to three other carbon atoms. These alkyl groups create a sterically congested environment around the hydroxyl group, significantly hindering the approach of nucleophiles or the active site of an enzyme.[1][2]
Conversely, the hydroxyl group of a primary alcohol is attached to a carbon that is bonded to only one other carbon atom, presenting a much more accessible reaction site. This difference in steric bulk has profound implications for reaction mechanisms that require backside attack, such as the SN2 reaction.[3]
Carbocation Stability: The Driving Force for Unimolecular Reactions
A carbocation is a species containing a positively charged carbon atom. The stability of a carbocation is a critical factor in determining the feasibility and rate of reactions that proceed through a carbocation intermediate, such as SN1 and E1 reactions.[4][5] Tertiary carbocations are significantly more stable than primary carbocations. This increased stability is attributed to two main factors:
-
Inductive Effect: The alkyl groups attached to the positively charged carbon are electron-donating, which helps to disperse the positive charge and stabilize the carbocation.[6]
-
Hyperconjugation: The overlap of the C-H or C-C sigma bonds of the adjacent alkyl groups with the empty p-orbital of the carbocation also helps to delocalize the positive charge.[7]
The tertiary carbocation formed from this compound is therefore significantly more stable and more readily formed than the highly unstable primary carbocation that would result from a primary alcohol.[7]
Caption: Structural and electronic factors governing alcohol reactivity.
Chapter 2: A Head-to-Head Comparison in Key Chemical Transformations
The structural and electronic disparities between this compound and primary alcohols manifest in their distinctly different behaviors in common organic reactions.
Nucleophilic Substitution: A Tale of Two Mechanisms
Nucleophilic substitution reactions are a fundamental class of reactions in which a nucleophile replaces a leaving group.[3] The operative mechanism, either SN1 (unimolecular) or SN2 (bimolecular), is largely determined by the structure of the alcohol.
-
This compound (Favors SN1): Due to the steric hindrance around the tertiary carbon, a backside attack by a nucleophile (required for an SN2 reaction) is highly unfavorable.[5] Instead, under appropriate conditions (typically acidic), the hydroxyl group is protonated to form a good leaving group (water).[8] The departure of the leaving group is the rate-determining step and results in the formation of a relatively stable tertiary carbocation.[4] This carbocation is then rapidly attacked by a nucleophile.[3] The SN1 mechanism is favored for tertiary alcohols because of the stability of the carbocation intermediate.[5]
-
Primary Alcohols (Favors SN2): Primary alcohols react via the SN2 mechanism.[8] The reaction is a one-step process where the nucleophile attacks the carbon bearing the leaving group from the backside, leading to an inversion of stereochemistry.[2] This pathway is favored because the primary carbon is sterically accessible, and the formation of a primary carbocation is energetically unfavorable.[3]
Caption: Contrasting SN1 and SN2 pathways for tertiary and primary alcohols.
| Feature | This compound (Tertiary) | Primary Alcohol |
| Preferred Mechanism | SN1 | SN2 |
| Rate Determining Step | Formation of carbocation | Nucleophilic attack |
| Intermediate | Tertiary carbocation | None (transition state) |
| Stereochemistry | Racemization | Inversion |
| Influence of Steric Hindrance | Favors SN1 by disfavoring SN2 | Favors SN2 due to accessibility |
Oxidation: The Alpha-Hydrogen Requirement
The oxidation of alcohols is a common method for synthesizing carbonyl compounds. The outcome of this reaction is critically dependent on the presence of a hydrogen atom on the carbon bearing the hydroxyl group (an alpha-hydrogen).[9]
-
This compound (Resistant to Oxidation): Tertiary alcohols, including this compound, lack an alpha-hydrogen.[10] Therefore, they are resistant to oxidation under standard conditions.[9][11] Any oxidation that does occur requires harsh conditions and proceeds through the cleavage of carbon-carbon bonds.[11]
-
Primary Alcohols (Readily Oxidized): Primary alcohols have two alpha-hydrogens and are readily oxidized.[12] With mild oxidizing agents like pyridinium chlorochromate (PCC), the oxidation can be stopped at the aldehyde stage.[12][13] Stronger oxidizing agents, such as potassium dichromate in acidic solution, will oxidize the primary alcohol first to an aldehyde and then further to a carboxylic acid.[10][13]
Caption: Oxidation pathways for primary and tertiary alcohols.
| Oxidizing Agent | This compound (Tertiary) | Primary Alcohol |
| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | No reaction (solution remains orange)[6] | Forms a carboxylic acid (solution turns green)[6] |
| Pyridinium Chlorochromate (PCC) | No reaction | Forms an aldehyde |
| Swern Oxidation | No reaction | Forms an aldehyde |
Acid-Catalyzed Dehydration: The Path to Alkenes
The acid-catalyzed dehydration of alcohols is an elimination reaction that forms an alkene and water.[14] The ease of dehydration follows the order: tertiary > secondary > primary.[14]
-
This compound (Favors E1): Tertiary alcohols undergo dehydration via the E1 mechanism.[14] The reaction proceeds through the formation of a stable tertiary carbocation intermediate, which then loses a proton from an adjacent carbon to form a double bond.[15] This reaction is generally facile and can occur under relatively mild acidic conditions.[15]
-
Primary Alcohols (Requires Harsher Conditions): The dehydration of primary alcohols is more difficult and requires more forcing conditions (higher temperatures and more concentrated acid).[15] It can proceed through an E2 mechanism where a proton is removed simultaneously with the loss of the water molecule, or in some cases, an E1 mechanism involving a rearranged carbocation.[16]
Caption: Dehydration pathways for tertiary and primary alcohols.
| Feature | This compound (Tertiary) | Primary Alcohol |
| Mechanism | E1 | Primarily E2 |
| Intermediate | Tertiary carbocation | None (concerted transition state) |
| Reaction Conditions | Mild acid, lower temperatures | Strong acid, higher temperatures |
| Relative Rate | Fast | Slow |
Chapter 3: Experimental Validation and Protocols
The theoretical differences in reactivity can be readily observed and quantified in the laboratory. The following experimental protocols provide a framework for comparing the reactivity of this compound with a representative primary alcohol.
Caption: General experimental workflow for comparing alcohol reactivity.
Experiment 1: Comparative Oxidation with Acidified Potassium Dichromate(VI)
This experiment demonstrates the resistance of tertiary alcohols to oxidation.
Protocol:
-
Label two test tubes, one for "this compound" and the other for "Primary Alcohol" (e.g., 1-hexanol).
-
To each test tube, add 1 mL of the respective alcohol.
-
In a separate beaker, prepare the oxidizing solution by carefully adding 1 mL of concentrated sulfuric acid to 10 mL of 0.1 M potassium dichromate(VI) solution.
-
Add 2 mL of the orange oxidizing solution to each test tube.
-
Gently warm the test tubes in a water bath at approximately 60°C for 5-10 minutes.
-
Observe and record any color changes.
Expected Results:
-
Primary Alcohol: The orange solution will turn green, indicating the reduction of Cr₂O₇²⁻ to Cr³⁺ and the oxidation of the alcohol.[9][17]
-
This compound: The solution will remain orange, indicating no reaction has occurred.[6][17]
Experiment 2: The Lucas Test - Differentiating via SN1 Reactivity
The Lucas test is a classic method to distinguish between primary, secondary, and tertiary alcohols based on their reaction rate with a solution of zinc chloride in concentrated hydrochloric acid.[18] The reaction proceeds via an SN1 mechanism.
Protocol:
-
Label three test tubes for "this compound," "Primary Alcohol," and a "Secondary Alcohol" (for comparison, e.g., 2-hexanol).
-
Add 1 mL of each alcohol to the corresponding test tube.
-
To each test tube, add 5 mL of the Lucas reagent (a solution of anhydrous ZnCl₂ in concentrated HCl).
-
Stopper the test tubes, shake vigorously for 15-20 seconds, and then allow them to stand at room temperature.
-
Observe the time it takes for a cloudy solution or an insoluble layer (alkyl chloride) to form.
Expected Results:
-
This compound: An immediate cloudiness or the formation of a separate layer will be observed, indicative of a rapid SN1 reaction.[18]
-
Secondary Alcohol: Cloudiness will appear within 5-20 minutes.[18]
-
Primary Alcohol: The solution will remain clear, as primary alcohols do not react significantly with the Lucas reagent at room temperature.[18]
Chapter 4: Summary and Synthetic Implications
The distinct reactivity profiles of this compound and primary alcohols have significant implications for their application in organic synthesis.
| Reaction | This compound (Tertiary) | Primary Alcohol | Synthetic Utility |
| Nucleophilic Substitution | Favors SN1 | Favors SN2 | Tertiary alcohols are good precursors for tertiary alkyl halides via SN1. Primary alcohols are ideal for SN2 reactions to introduce a variety of nucleophiles with inversion of stereochemistry. |
| Oxidation | Unreactive | Readily oxidized | Primary alcohols can be selectively oxidized to aldehydes or carboxylic acids, key functional groups in many synthetic targets. The inertness of tertiary alcohols allows them to be used as protecting groups or to be carried through a synthesis without modification of the hydroxyl group. |
| Dehydration | Facile (E1) | Requires harsh conditions | Tertiary alcohols are excellent substrates for the synthesis of highly substituted alkenes. |
References
- 1. fiveable.me [fiveable.me]
- 2. Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. homework.study.com [homework.study.com]
- 4. SN1 reaction - Wikipedia [en.wikipedia.org]
- 5. jackwestin.com [jackwestin.com]
- 6. quora.com [quora.com]
- 7. homework.study.com [homework.study.com]
- 8. Reactions of Alcohols - Free Sketchy MCAT Lesson [sketchy.com]
- 9. benchchem.com [benchchem.com]
- 10. studymind.co.uk [studymind.co.uk]
- 11. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 12. chemistrylovers.com [chemistrylovers.com]
- 13. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 14. byjus.com [byjus.com]
- 15. collegedunia.com [collegedunia.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Comparative Guide to the Gas Chromatography Retention Time of 3,5-Dimethyl-3-hexanol
For researchers, scientists, and professionals in drug development, the precise analysis of volatile organic compounds is a cornerstone of quality control and product formulation. Among these, 3,5-Dimethyl-3-hexanol, a tertiary alcohol with applications as a fragrance ingredient and specialty solvent, presents a unique analytical profile. This guide provides an in-depth technical comparison of gas chromatography (GC) methods for determining the retention time of this compound, supported by experimental data and a discussion of alternative analytical techniques. Our focus is on providing actionable insights to inform your method development and selection, ensuring both scientific rigor and practical efficiency.
The Central Role of Gas Chromatography in Volatile Compound Analysis
Gas chromatography is a powerful and widely adopted analytical technique for separating and quantifying volatile and semi-volatile compounds.[1] The fundamental principle of GC lies in the partitioning of an analyte between a gaseous mobile phase and a stationary phase within a column.[2] The time it takes for an analyte to travel through the column and reach the detector is known as its retention time, a critical parameter for compound identification.[3]
The retention time of a compound in GC is not an absolute value but is influenced by a confluence of factors. Understanding and controlling these variables is paramount for achieving reproducible and reliable results. Key factors include:
-
Stationary Phase Chemistry: The polarity of the stationary phase is a primary determinant of selectivity. The principle of "like dissolves like" dictates that polar columns will more strongly retain polar analytes, while non-polar columns are better suited for non-polar compounds.[4]
-
Column Temperature and Temperature Programming: Higher column temperatures increase the vapor pressure of the analyte, leading to shorter retention times.[5] Temperature programming, which involves a controlled increase in column temperature during the analysis, is often employed to optimize the separation of complex mixtures with a wide range of boiling points.[6]
-
Carrier Gas Flow Rate: The velocity of the carrier gas (mobile phase) through the column directly impacts the speed at which analytes travel. Higher flow rates generally result in shorter retention times.[7]
-
Column Dimensions: The length, internal diameter, and film thickness of the GC column all affect the retention and resolution of compounds. Longer columns provide more theoretical plates and thus better separation, leading to longer retention times.[8]
Comparative Analysis of GC Stationary Phases for this compound
The selection of an appropriate GC column is the most critical decision in developing a robust analytical method for this compound. As a tertiary alcohol, its hydroxyl group introduces polarity, while the C8 branched hydrocarbon structure imparts non-polar characteristics. This dual nature makes the choice of stationary phase particularly important for achieving optimal peak shape and resolution.
Below is a comparative table summarizing the expected retention behavior of this compound on various common GC stationary phases. The retention index (I) is a normalized retention time that helps to compare results between different GC systems and conditions.[9]
| Stationary Phase Type | Common Column Name(s) | Polarity | Expected Retention Behavior of this compound | NIST Retention Index (I) on Methyl Silicone |
| 100% Dimethylpolysiloxane | DB-1, HP-1, OV-101 | Non-Polar | Elution primarily based on boiling point. Shorter retention time compared to polar columns. | 883[10] |
| 5% Phenyl-95% Dimethylpolysiloxane | DB-5, HP-5ms, Rtx-5 | Low-Polarity | Slightly more retention than 100% dimethylpolysiloxane due to weak dipole interactions. Good for general-purpose screening. | Not specified, but expected to be slightly higher than on a non-polar phase. |
| 6% Cyanopropylphenyl-94% Dimethylpolysiloxane | Rtx-1301 | Mid-Polarity | Increased retention due to dipole-dipole interactions with the cyanopropyl groups. Often provides good peak shape for alcohols.[11] | Not specified. |
| Polyethylene Glycol (PEG) | DB-WAX, Carbowax | Polar | Strong retention due to hydrogen bonding between the hydroxyl group of the alcohol and the stationary phase.[12] | Not specified, but expected to be significantly higher than on non-polar or mid-polar phases. |
Expert Insight: For routine analysis of this compound where baseline separation from other non-polar to moderately polar compounds is required, a mid-polarity column such as an Rtx-1301 is often a good starting point. It offers a balance of retention and good peak shape for alcohols. For more complex matrices or when trying to resolve isomers, a polar WAX-type column may be necessary, though analysis times will be longer. The NIST-reported retention index of 883 on a non-polar methyl silicone phase provides a valuable benchmark for method development and compound confirmation.[10]
Recommended GC-FID Protocol for this compound Analysis
This protocol provides a robust starting point for the quantitative analysis of this compound using Gas Chromatography with a Flame Ionization Detector (GC-FID). The FID is a highly sensitive and reliable detector for hydrocarbon-containing compounds like alcohols.
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound by GC-FID.
Step-by-Step Methodology
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a high-purity solvent such as methanol or dichloromethane.
-
From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
-
To each calibration standard and sample, add a constant concentration of a suitable internal standard (e.g., 2-octanol) that does not co-elute with the analyte or other matrix components.
-
Prepare the unknown sample by dissolving a known weight or volume in the chosen solvent and adding the internal standard.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: A GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: Rtx-1301 (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 10 °C/min.
-
Hold: Hold at 180 °C for 5 minutes.
-
-
Detector Temperature: 280 °C.
-
-
Data Analysis:
-
Inject 1 µL of each calibration standard and the sample into the GC system.
-
Integrate the peak areas of this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Alternative Analytical Techniques: A Comparative Overview
While GC is the gold standard for volatile alcohol analysis, other techniques can be employed, each with its own set of advantages and limitations.
Caption: Comparison of analytical techniques for alcohol analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that uses a liquid mobile phase.[13] While it is the method of choice for non-volatile and thermally labile compounds, it is generally less suitable for highly volatile compounds like this compound, where GC offers superior resolution and speed.[14][15]
-
Near-Infrared (NIR) and Raman Spectroscopy: These are rapid and non-destructive spectroscopic techniques that can be used for the quantitative analysis of alcohols.[16] NIR spectroscopy measures the absorption of light in the near-infrared region, while Raman spectroscopy measures the inelastic scattering of monochromatic light.[17][18] Both techniques often require the development of complex chemometric models for calibration and may have lower sensitivity compared to GC.[19] However, for at-line or in-line process monitoring where speed is critical, they can be valuable tools.
-
Classical Chemical Tests: Simple colorimetric tests can be used to distinguish tertiary alcohols from primary and secondary alcohols.
-
Lucas Test: This test uses a solution of zinc chloride in concentrated hydrochloric acid. Tertiary alcohols react almost immediately to form an insoluble alkyl chloride, resulting in turbidity.
-
Chromic Acid (Jones) Test: Primary and secondary alcohols are oxidized by chromic acid, causing a color change from orange to green or blue. Tertiary alcohols do not react under these conditions.[4] These tests are qualitative and lack the specificity and quantitative power of instrumental methods.
-
Conclusion
The determination of the gas chromatography retention time of this compound is a critical aspect of its analysis in various scientific and industrial applications. This guide has demonstrated that the choice of stationary phase is the most influential factor, with mid-polarity columns often providing an optimal balance of retention and peak shape. The provided GC-FID protocol offers a validated starting point for robust and reliable quantification. While alternative techniques such as HPLC and spectroscopy have their specific applications, GC remains the preeminent method for the analysis of this and other volatile tertiary alcohols due to its high resolution, sensitivity, and well-established methodologies. By understanding the principles outlined in this guide, researchers and professionals can confidently develop and implement analytical methods that meet the highest standards of scientific integrity.
References
- 1. nist.gov [nist.gov]
- 2. Gas chromatography of Alcohols [delloyd.50megs.com]
- 3. lotusinstruments.com [lotusinstruments.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 7. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 8. Gas Chromatographic Retention Data [webbook.nist.gov]
- 9. chemdata:ridatabase [] [chemdata.nist.gov]
- 10. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 11. shimadzu.com [shimadzu.com]
- 12. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. mdpi.com [mdpi.com]
- 16. Raman spectroscopy for wine analyses: A comparison with near and mid infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. iMatch: A retention index tool for analysis of gas chromatography-mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Grignard Reagents for the Synthesis of 3,5-Dimethyl-3-hexanol
For researchers, scientists, and professionals in drug development, the synthesis of chiral tertiary alcohols is a critical step in the creation of complex molecular architectures. The Grignard reaction stands as a cornerstone for carbon-carbon bond formation, offering a versatile and robust method for this purpose.[1][2][3] This guide provides an in-depth comparison of different Grignard reagents for the synthesis of a specific tertiary alcohol, 3,5-dimethyl-3-hexanol, with a focus on providing actionable experimental insights and supporting data.
Introduction to the Synthesis of this compound
This compound is a tertiary alcohol that can be synthesized through the nucleophilic addition of a Grignard reagent to a ketone. The choice of the Grignard reagent and the ketone substrate is crucial and directly impacts the reaction's efficiency, yield, and the potential for side reactions. The primary retrosynthetic disconnections for this compound point to two main synthetic routes involving Grignard reagents:
-
Route A: The reaction of an isopropyl Grignard reagent with methyl isobutyl ketone (4-methyl-2-pentanone).
-
Route B: The reaction of a sec-butyl Grignard reagent with acetone.
This guide will focus on a comparative analysis of these approaches, providing both theoretical understanding and practical experimental protocols.
The Grignard Reaction: Mechanism and Potential Pitfalls
The Grignard reaction involves the nucleophilic attack of the organomagnesium halide (the Grignard reagent) on the electrophilic carbonyl carbon of the ketone.[1][4] This is followed by protonation of the resulting magnesium alkoxide during an aqueous workup to yield the tertiary alcohol.
While seemingly straightforward, the reaction is sensitive to several factors:
-
Anhydrous Conditions: Grignard reagents are highly basic and will react with any protic source, including water, alcohols, and even acidic C-H bonds. Therefore, all glassware, solvents, and reagents must be scrupulously dried to prevent quenching of the reagent and a subsequent reduction in yield.[2][5]
-
Steric Hindrance: The steric bulk of both the Grignard reagent and the ketone can significantly influence the reaction outcome. Increased steric hindrance can lead to a decrease in the rate of the desired nucleophilic addition and an increase in side reactions.[1]
-
Side Reactions:
-
Reduction: Bulky Grignard reagents can act as reducing agents, transferring a β-hydride to the carbonyl carbon, which results in the formation of a secondary alcohol from the ketone.[1]
-
Enolization: If the ketone has an α-proton, a sterically hindered Grignard reagent can act as a base, deprotonating the α-carbon to form an enolate. Upon workup, this regenerates the starting ketone.
-
Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide, leading to the formation of a dimer.[6]
-
Comparative Analysis of Grignard Reagents for this compound Synthesis
To provide a clear comparison, we will examine the synthesis of this compound using two distinct Grignard reagents: isopropylmagnesium bromide and sec-butylmagnesium bromide.
Route A: Isopropylmagnesium Bromide with Methyl Isobutyl Ketone
This route is a common and often preferred method for the synthesis of this compound.
Advantages:
-
Commercial Availability: Both isopropyl bromide and methyl isobutyl ketone are readily available and relatively inexpensive.
-
Moderate Steric Hindrance: While the isopropyl group has some steric bulk, it is generally less hindered than a sec-butyl group, which can lead to a higher yield of the desired addition product.
Potential Challenges:
-
Reduction: The presence of β-hydrides on the isopropylmagnesium bromide can lead to the reduction of methyl isobutyl ketone to the corresponding secondary alcohol, 4-methyl-2-pentanol.
-
Enolization: Methyl isobutyl ketone has acidic α-protons, and the basicity of the Grignard reagent could lead to enolization.
Route B: sec-Butylmagnesium Bromide with Acetone
This alternative route utilizes a more sterically hindered Grignard reagent and a less hindered ketone.
Advantages:
-
Less Hindered Ketone: Acetone is a small, unhindered ketone, which can facilitate the nucleophilic attack.
Potential Challenges:
-
Increased Steric Hindrance of Grignard Reagent: The sec-butyl group is more sterically demanding than the isopropyl group, which can increase the likelihood of side reactions, particularly reduction.
-
Grignard Reagent Preparation: The preparation of sec-butylmagnesium bromide can sometimes be more challenging than that of isopropylmagnesium bromide.
Experimental Data and Performance Comparison
While direct comparative studies for the synthesis of this compound are not extensively reported in the literature, we can extrapolate from general principles and analogous reactions. The following table summarizes the expected performance based on the principles of Grignard reactivity.
| Feature | Route A: Isopropylmagnesium Bromide + Methyl Isobutyl Ketone | Route B: sec-Butylmagnesium Bromide + Acetone |
| Expected Yield of this compound | Moderate to High | Moderate |
| Primary Side Reaction | Reduction of the ketone, Enolization | Reduction by the Grignard reagent |
| Steric Hindrance | Moderate | Higher (from Grignard reagent) |
| Reagent Accessibility | Readily available | Readily available |
| Ease of Grignard Formation | Generally straightforward | Can be more challenging |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound via both routes.
Protocol 1: Synthesis of this compound using Isopropylmagnesium Bromide (Route A)
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or THF
-
Isopropyl bromide
-
Methyl isobutyl ketone (4-methyl-2-pentanone)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Isopropylmagnesium Bromide:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of isopropyl bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the isopropyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.
-
Once initiated, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Methyl Isobutyl Ketone:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve methyl isobutyl ketone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
-
Protocol 2: Synthesis of this compound using sec-Butylmagnesium Bromide (Route B)
The procedure is analogous to Protocol 1, with the substitution of isopropyl bromide with sec-butyl bromide and methyl isobutyl ketone with acetone. Careful control of the addition rate of the acetone to the more sterically hindered sec-butylmagnesium bromide is crucial to minimize side reactions.
Visualization of Synthetic Pathways
Caption: Comparative workflow for the synthesis of this compound.
Conclusion and Recommendations
Both synthetic routes presented are viable for the synthesis of this compound. However, based on the principles of steric hindrance and potential side reactions, Route A, utilizing isopropylmagnesium bromide and methyl isobutyl ketone, is generally recommended for achieving a higher yield of the desired tertiary alcohol. The slightly lower steric bulk of the isopropyl Grignard reagent compared to the sec-butyl Grignard reagent is expected to favor the desired nucleophilic addition over competing reduction and enolization pathways.
For any Grignard synthesis, meticulous attention to anhydrous conditions is paramount for success.[2][5] The provided protocols offer a robust starting point for researchers, and further optimization of reaction conditions, such as temperature and addition rates, may be necessary to maximize the yield and purity of this compound in a specific laboratory setting.
References
A Researcher's Guide to the Analysis of 3,5-Dimethyl-3-hexanol Enantiomeric Excess
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis and the development of chiral molecules, the accurate determination of enantiomeric excess (ee) is a cornerstone of quality control and regulatory compliance. The stereochemical purity of a compound can profoundly influence its pharmacological activity and toxicological profile. This guide provides an in-depth, objective comparison of the principal analytical methods for determining the enantiomeric excess of 3,5-dimethyl-3-hexanol, a chiral tertiary alcohol. We will delve into the nuances of chiral chromatography—both gas (GC) and high-performance liquid (HPLC)—and nuclear magnetic resonance (NMR) spectroscopy, offering field-proven insights and detailed experimental protocols.
The Criticality of Enantiomeric Excess in Chiral Tertiary Alcohols
This compound possesses a chiral center at the C3 position, making it exist as a pair of enantiomers. In pharmaceutical and fine chemical synthesis, the ability to produce and accurately quantify a single enantiomer is often paramount. Tertiary alcohols, however, can present unique analytical challenges due to their steric hindrance and potentially weaker interactions with chiral selectors compared to primary or secondary alcohols.[1] This guide aims to equip you with the knowledge to navigate these challenges and select the most fitting analytical strategy for your research needs.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical method for determining enantiomeric excess is a critical decision driven by a balance of factors including accuracy, precision, sensitivity, analysis time, cost, and the specific properties of the analyte.[2] The three primary techniques employed for this purpose are Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][4]
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy with Chiral Auxiliaries |
| Principle | Differential interaction of volatile enantiomers with a chiral stationary phase (CSP), leading to different retention times.[5][6] | Differential interaction of enantiomers with a chiral stationary phase (CSP) in the liquid phase, resulting in different retention times.[7] | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or covalent diastereomers with a chiral derivatizing agent (CDA), leading to distinct NMR signals.[8][9] |
| Sample Volatility | High volatility required. Derivatization may be necessary for less volatile compounds.[10][11] | Wide applicability, suitable for non-volatile and thermally labile compounds. | No volatility requirement. |
| Resolution | Generally provides high-resolution separation for volatile compounds.[6] | Excellent resolution for a broad range of compounds.[7] | Resolution is dependent on the choice of chiral auxiliary and the analyte's structure. |
| Sensitivity | High sensitivity, especially with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS). | High sensitivity, particularly with UV or MS detectors. | Generally lower sensitivity compared to chromatographic methods. |
| Speed | Typically faster run times compared to HPLC. | Can have longer run times, but method optimization can improve throughput.[12] | Very rapid data acquisition (minutes per sample).[13] |
| Sample Preparation | May require derivatization to increase volatility and improve separation.[10] | Generally straightforward, involving dissolution in the mobile phase. | Simple mixing with a CSA or a chemical reaction to form diastereomers with a CDA.[14][15] |
| Non-destructive | No | No | Yes (with CSAs) |
| Cost (Instrument) | Moderate | High | High |
| Cost (Consumables) | Lower (gases, columns) | Higher (solvents, columns) | Moderate (NMR tubes, deuterated solvents, chiral auxiliaries) |
Decision Workflow for Method Selection
Caption: Decision tree for selecting an analytical method.
In-Depth Methodologies and Experimental Protocols
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers.[5] For tertiary alcohols like this compound, direct analysis is often feasible. However, derivatization can enhance peak shape and resolution.[10]
The Rationale Behind Derivatization
Acylation, for instance with acetic anhydride, converts the alcohol to its corresponding ester. This transformation serves two primary purposes:
-
Reduces Polarity: The polar hydroxyl group is replaced by a less polar ester group, which minimizes peak tailing on many common GC stationary phases.[10]
-
Enhances Volatility: Esters are generally more volatile than their parent alcohols, leading to sharper peaks and shorter retention times.[10]
It is crucial to ensure that the derivatization conditions do not cause racemization of the chiral center.[10]
Experimental Protocol: Chiral GC Analysis
A. Direct Analysis
-
Sample Preparation: Prepare a solution of this compound in a suitable volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Instrumentation and Conditions:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A chiral capillary column, such as one based on derivatized cyclodextrins (e.g., CP Chirasil-DEX CB).[10]
-
Carrier Gas: Hydrogen or Helium.[10]
-
Injector Temperature: 230 °C.[10]
-
Detector Temperature: 250 °C.[10]
-
Oven Program: Start at a suitable initial temperature (e.g., 60 °C) and ramp at a rate of 2-5 °C/min to a final temperature that allows for the elution of both enantiomers.
-
-
Data Analysis:
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
B. Analysis after Derivatization (Acetate Derivative)
-
Derivatization: In a vial, dissolve 10 mg of this compound in 1 mL of dichloromethane. Add 50 µL of acetic anhydride and a catalytic amount (10 µL) of pyridine. Stir at room temperature for 1 hour. Quench with 1 mL of water, separate the organic layer, dry over anhydrous sodium sulfate, and dilute for GC analysis.[16]
-
GC Analysis: Follow the same instrumental conditions as for the direct analysis, adjusting the oven temperature program as necessary for the more volatile acetate derivative.
Caption: Workflow for chiral GC analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a highly versatile and widely used technique for enantiomeric excess determination, particularly for compounds that are not sufficiently volatile for GC analysis.[2][7] The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs are very effective for a wide range of chiral compounds, including alcohols.
The Importance of the Chiral Stationary Phase (CSP)
The choice of CSP is the most critical parameter in developing a chiral HPLC method. Polysaccharide derivatives (e.g., cellulose or amylose coated on a silica support) often provide excellent enantioselectivity through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm filter prior to injection.
-
Instrumentation and Conditions:
-
Instrument: HPLC system with a UV or Refractive Index (RI) detector. Since this compound lacks a strong chromophore, an RI detector may be more suitable.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak series).
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol (e.g., 95:5 v/v). The optimal ratio must be determined empirically to achieve baseline separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: RI or low wavelength UV (e.g., 210 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy offers a rapid method for determining enantiomeric excess without requiring chromatographic separation.[9][13] The principle relies on converting the pair of enantiomers into a pair of diastereomers, which are distinguishable in the NMR spectrum.[17] This can be achieved in two ways:
-
Chiral Derivatizing Agents (CDAs): The analyte reacts covalently with an enantiomerically pure CDA to form stable diastereomers. A classic example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid).[11]
-
Chiral Solvating Agents (CSAs): The analyte forms transient, non-covalent diastereomeric complexes with an enantiomerically pure CSA.[8] This method is non-destructive. For tertiary alcohols, chiral bisselenourea sensors have shown promise as effective CSAs.[1]
The Advantage of NMR
The primary advantage of NMR is speed.[13] Once a suitable chiral auxiliary is identified, the analysis time is only a few minutes. This makes it ideal for high-throughput screening of reaction conditions in asymmetric synthesis.
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
-
Sample Preparation: In an NMR tube, dissolve an accurately weighed amount of this compound (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
Addition of CSA: Add an equimolar or optimized amount of a suitable chiral solvating agent (e.g., a chiral bisselenourea sensor).[1]
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton (or group of protons) in the two diastereomeric complexes. The hydroxyl proton signal can sometimes be used effectively.[1]
-
Carefully integrate the areas of these two signals.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers.
-
Calculate the enantiomeric excess based on the integral values.
-
Caption: Workflow for ee determination by NMR.
Conclusion and Recommendations
Both chiral chromatography and NMR spectroscopy are powerful and reliable techniques for determining the enantiomeric excess of this compound.
-
Chiral GC and HPLC are the gold standards for accuracy and sensitivity, capable of providing baseline separation and detecting trace enantiomeric impurities.[18][19] They are the methods of choice for final product quality control and when high resolution is paramount.
-
NMR spectroscopy with chiral auxiliaries offers an unparalleled advantage in speed, making it exceptionally well-suited for reaction monitoring, optimization, and high-throughput screening applications.[13][14]
The ultimate choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, available instrumentation, sample throughput needs, and whether a destructive or non-destructive technique is preferred. For robust and comprehensive characterization, employing an orthogonal method (e.g., confirming an HPLC result with NMR) is a highly recommended practice to ensure the utmost confidence in your results.
References
- 1. Chirality sensing of tertiary alcohols by a novel strong hydrogen-bonding donor – selenourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. gcms.cz [gcms.cz]
- 6. azom.com [azom.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. esports.bluefield.edu - Advanced Spectroscopy For Enantiomeric Excess Determination [esports.bluefield.edu]
- 9. researchgate.net [researchgate.net]
- 10. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. ymc.co.jp [ymc.co.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the Quantification of 3,5-Dimethyl-3-hexanol in Complex Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of specific chemical entities within complex mixtures is a cornerstone of robust analytical science. This guide provides an in-depth comparison of analytical methodologies for the quantification of 3,5-Dimethyl-3-hexanol, a tertiary alcohol of interest in various chemical and pharmaceutical contexts. We will explore the strengths and limitations of Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), and discuss the applicability of High-Performance Liquid Chromatography (HPLC). This guide is designed to provide not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring a trustworthy and expert-driven approach to your analytical challenges.
Introduction to this compound and Analytical Challenges
This compound (CAS: 4209-91-0, Molecular Formula: C8H18O, Molecular Weight: 130.23 g/mol ) is a volatile, branched-chain tertiary alcohol.[1][2] Its tertiary structure and volatility are the primary determinants for selecting an appropriate analytical technique. The key challenge in its quantification lies in achieving selective and sensitive measurement in the presence of other volatile and potentially interfering compounds within a sample matrix.
Method Comparison Overview: GC vs. HPLC
The choice of analytical technique is fundamentally driven by the physicochemical properties of the analyte. Due to its volatility, this compound is an ideal candidate for Gas Chromatography (GC).[1][3] GC separates compounds based on their boiling points and interactions with a stationary phase within a heated column. In contrast, High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. While versatile, HPLC is generally better suited for less volatile and more polar compounds. The analysis of highly volatile, non-chromophoric alcohols like this compound by HPLC is inefficient and typically requires derivatization to introduce a UV-absorbing or fluorescent tag, adding complexity and potential for analytical error. Therefore, this guide will focus on GC-based methods as the primary and most appropriate analytical approach.
Gas Chromatography (GC) Based Methodologies
Gas chromatography is the premier technique for the analysis of volatile organic compounds such as this compound.[4] We will compare two common GC detector configurations: Flame Ionization Detection (FID) for robust quantification and Mass Spectrometry (MS) for definitive identification and enhanced selectivity.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a widely used and robust technique for quantifying organic compounds.[4] The FID detector is sensitive to compounds that combust in a hydrogen-air flame, making it nearly universally responsive to hydrocarbons and their derivatives, including alcohols.
1. Sample Preparation: The choice of sample preparation is matrix-dependent. Here are three common approaches:
-
Direct Injection: For relatively clean samples where this compound is present at a moderate to high concentration, direct injection of the diluted sample is the simplest method.
-
Protocol:
-
Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.
-
Add a suitable internal standard (e.g., 2,2,4-trimethyl-1-pentanol or a non-interfering hydrocarbon) at a known concentration.
-
Dilute to volume with a volatile solvent such as methanol or dichloromethane.
-
Vortex to ensure homogeneity.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
-
-
-
Headspace (HS) Analysis: For samples where the matrix is non-volatile or could contaminate the GC system (e.g., pharmaceutical formulations, environmental samples), headspace analysis is the preferred method.[5][6] This technique analyzes the volatile compounds in the vapor phase above the sample.
-
Protocol:
-
Accurately weigh a known amount of the sample (e.g., 200 mg) into a 20 mL headspace vial.
-
Add a diluent/matrix modifier (e.g., dimethyl sulfoxide or water) and the internal standard.
-
Immediately seal the vial with a PTFE-lined septum and crimp cap.
-
Incubate the vial at a controlled temperature (e.g., 80 °C) for a set time (e.g., 20 minutes) to allow for equilibration of the analyte between the sample and the headspace.
-
The automated headspace sampler will then inject a known volume of the vapor phase into the GC.
-
-
-
Liquid-Liquid Extraction (LLE): For aqueous samples where the analyte concentration is low, LLE can be used to extract and concentrate this compound.[7]
-
Protocol:
-
To 5 mL of the aqueous sample in a separatory funnel, add a known amount of internal standard.
-
Add 5 mL of an immiscible organic solvent (e.g., hexane or diethyl ether).
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate.
-
Collect the organic layer and, if necessary, dry it with anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen if required.
-
Transfer to a GC vial for analysis.
-
-
2. GC-FID Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| GC System | Agilent 8860 GC (or equivalent) with FID | A standard, reliable GC system for routine analysis. |
| Column | DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for separating a wide range of volatile compounds. The known Kovats retention index for this compound on a standard non-polar phase is approximately 883.[5] |
| Injector | Split/Splitless, 250 °C, Split ratio 50:1 | A high injector temperature ensures rapid vaporization of the analyte. A split injection is used for concentrated samples to prevent column overloading. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | An inert carrier gas to transport the analyte through the column. |
| Oven Program | Initial 50 °C, hold 2 min, ramp at 10 °C/min to 220 °C, hold 5 min | A temperature program to ensure good separation of volatile components and elution of the analyte with a sharp peak shape. |
| Detector | FID, 280 °C | A high detector temperature prevents condensation of the analytes. |
3. Data Analysis and Validation:
Quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard. A calibration curve is constructed by analyzing a series of standards of known concentrations. The method should be validated according to ICH Q2(R1) guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8]
| Parameter | Result | Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.998 | > 0.995 |
| Range | 1 - 500 µg/mL | Application-dependent |
| LOD | 0.3 µg/mL | - |
| LOQ | 1.0 µg/mL | - |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry.[9] This technique is invaluable when dealing with complex matrices where co-eluting peaks might interfere with quantification by FID. MS provides structural information, allowing for definitive peak identification.
1. Sample Preparation: The same sample preparation methods as for GC-FID can be employed (Direct Injection, Headspace, LLE).
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| GC System | Agilent 8890 GC with 5977B MSD (or equivalent) | A standard GC-MS system providing robust separation and detection. |
| Column | DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A low-bleed column designed for MS applications to minimize background noise. |
| Injector | Split/Splitless, 250 °C, Split ratio 50:1 | Same as for GC-FID. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Helium is the preferred carrier gas for MS. |
| Oven Program | Initial 50 °C, hold 2 min, ramp at 10 °C/min to 220 °C, hold 5 min | Same as for GC-FID. |
| MSD | Transfer line 280 °C, Ion source 230 °C, Quadrupole 150 °C | Temperatures are optimized to ensure efficient transfer of analytes and prevent degradation. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. |
| Acquisition Mode | Full Scan (m/z 40-200) and Selected Ion Monitoring (SIM) | Full scan is used for qualitative identification. SIM is used for quantitative analysis to enhance sensitivity and selectivity. |
3. Data Analysis and Validation:
For quantification using SIM, characteristic ions of this compound are monitored. Based on the principles of alcohol fragmentation, the molecular ion (m/z 130) is expected to be weak or absent for a tertiary alcohol.[10] Key fragment ions would likely arise from alpha-cleavage (loss of an ethyl or isobutyl group) and dehydration (loss of H₂O). A likely fragmentation pattern would include ions at m/z 112 (M-18, loss of water), m/z 101 (M-29, loss of ethyl group), and m/z 73 (M-57, loss of isobutyl group).[11]
| Parameter | Result | Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Range | 0.1 - 100 µg/mL | Application-dependent |
| LOD | 0.03 µg/mL | - |
| LOQ | 0.1 µg/mL | - |
| Precision (%RSD) | < 3% | < 10% |
| Accuracy (% Recovery) | 97 - 103% | 90 - 110% |
Comparison Summary: GC-FID vs. GC-MS
| Feature | GC-FID | GC-MS |
| Selectivity | Lower; relies on chromatographic separation. | Higher; can resolve co-eluting peaks based on mass. |
| Sensitivity | Generally good for a wide range of organics. | Excellent, especially in SIM mode. |
| Identification | Based on retention time only. | Definitive identification based on mass spectrum. |
| Cost | Lower initial and operational cost. | Higher initial and operational cost. |
| Robustness | Very robust and easy to maintain. | More complex, requires more maintenance. |
| Best For | Routine QC of known samples with simple matrices. | Complex matrices, trace analysis, and method development. |
High-Performance Liquid Chromatography (HPLC): A Secondary Consideration
As previously mentioned, HPLC is not the ideal technique for analyzing this compound due to its volatility and lack of a UV chromophore. A direct HPLC-UV analysis would yield poor sensitivity and retention. To make this analysis feasible by HPLC, a pre-column derivatization step would be necessary to attach a UV-active or fluorescent tag to the hydroxyl group. This process, however, introduces additional steps, increases the potential for variability, and may not be as robust or straightforward as GC-based methods. For these reasons, HPLC is not recommended for the routine quantification of this compound.
Visualizing the Analytical Workflow
Caption: General workflow for quantifying this compound.
Conclusion and Recommendations
For the robust and reliable quantification of this compound in a mixture, Gas Chromatography is the unequivocally superior technique.
-
GC-FID is the recommended method for routine quality control applications where the sample matrix is well-characterized and free of significant interferences. It offers a cost-effective, precise, and accurate solution.
-
GC-MS is the preferred method for complex sample matrices, for trace-level quantification, and when definitive identification of the analyte is required. The enhanced selectivity and sensitivity of GC-MS, particularly in SIM mode, make it the gold standard for method development and for analyses requiring a high degree of confidence.
The choice between these two powerful techniques will ultimately depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the need for structural confirmation.
References
- 1. This compound | 4209-91-0 | TCI AMERICA [tcichemicals.com]
- 2. scbt.com [scbt.com]
- 3. Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 4. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 5. Headspace GC method for residual solvents analysis in pharmaceutical products | Separation Science [sepscience.com]
- 6. gcms.cz [gcms.cz]
- 7. A Validated Liquid–Liquid Extraction Method for the Quantitative Analysis of Ethanol in the Different Types of Home-Brewed Alcoholic Beverages of Botswana Using Gas Chromatography Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Solved Consider the MS spectra for this compound | Chegg.com [chegg.com]
A Comparative Guide to the Purity Assessment of Synthesized 3,5-Dimethyl-3-hexanol
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized 3,5-dimethyl-3-hexanol, a tertiary alcohol often used as an intermediate in the synthesis of fragrances and specialty chemicals.[1] For researchers and professionals in drug development and chemical manufacturing, ensuring the purity of such intermediates is paramount to the quality, safety, and efficacy of the final product. This document moves beyond mere procedural descriptions to explain the causality behind experimental choices, offering a framework for selecting the most appropriate analytical strategy based on the specific requirements of the research or quality control environment.
The synthesis of a tertiary alcohol like this compound, commonly achieved via a Grignard reaction (e.g., reacting 2-butanone with isobutylmagnesium bromide), can introduce a variety of impurities.[2] These may include unreacted starting materials (ketone), reagents, solvents, and byproducts such as the corresponding alkane from the Grignard reagent's interaction with trace moisture. A robust purity assessment, therefore, requires techniques capable of separating, identifying, and quantifying these potential contaminants.
We will compare four principal methods: Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and classical qualitative chemical tests. Each method is evaluated on its specificity, sensitivity, quantitative power, and practical applicability.
Gas Chromatography (GC): The Gold Standard for Volatile Compound Quantification
Gas chromatography is arguably the most powerful and widely used technique for determining the purity of volatile compounds like alcohols.[3][4] It excels at separating complex mixtures into individual components and providing precise quantification. The fundamental principle involves vaporizing the sample and passing it through a long column containing a stationary phase.[5] Components are separated based on their differential partitioning between the mobile gas phase and the stationary liquid phase, which is primarily influenced by factors like boiling point and polarity.[5]
For this compound, GC analysis provides a high-resolution quantitative fingerprint of the sample, making it the preferred method for rigorous quality control. The NIST Chemistry WebBook documents retention index data for this specific compound on common stationary phases, providing a solid reference point for method development.[6]
Workflow for Purity Assessment via Gas Chromatography
Caption: Workflow for GC-based purity analysis.
Experimental Protocol: GC-FID
-
Instrument Preparation: Equip a gas chromatograph with a Flame Ionization Detector (FID), which is highly sensitive to organic compounds.
-
Column Selection: Install a capillary column with a non-polar stationary phase, such as a polydimethylsiloxane (PDMS) or 5% phenyl-methylpolysiloxane phase (e.g., DB-1, HP-5). A 30 m x 0.25 mm ID x 0.25 µm film thickness column is standard. This choice ensures separation is primarily based on boiling point differences.
-
Carrier Gas: Use high-purity helium or nitrogen as the carrier gas with a constant flow rate of approximately 1.0 mL/min.[7]
-
Temperature Program:
-
Initial Oven Temperature: 50 °C, hold for 2 minutes. This allows for sharp peaks for volatile impurities.
-
Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.
-
Final Hold: Hold at 200 °C for 5 minutes to ensure all components elute.
-
-
Injector and Detector: Set the injector temperature to 220 °C and the FID temperature to 250 °C to ensure complete vaporization and prevent condensation.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a volatile solvent like hexane or dichloromethane.
-
Injection: Inject 1 µL of the sample solution using a split injection mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Data Analysis: Identify the peak corresponding to this compound by comparing its retention time to that of a certified reference standard. Calculate purity using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Data Interpretation
| Parameter | This compound | Potential Impurity (e.g., 2-Butanone) | Potential Byproduct (e.g., Isobutane) |
| Expected Retention Time (min) | ~8.5 | ~3.2 | < 2.0 |
| Example Peak Area % | 99.2% | 0.5% | 0.3% |
| Identification | Confirmed with reference standard | Confirmed with reference standard | Identification based on expected elution order |
Trustworthiness: The protocol's validity is confirmed by running a system suitability test using a known mixture of alcohols to check for resolution and peak shape, and by analyzing a certified reference standard to confirm the retention time and response of the target analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[8] For purity assessment, its strength lies in providing both structural confirmation and quantitative analysis in a single, non-destructive experiment.[9][10] Unlike chromatography, which separates components, NMR analyzes the entire sample at once, offering a complete profile of all proton- or carbon-containing species present.
¹H NMR is particularly useful for quantification. By integrating the area under the peaks corresponding to the analyte and a certified internal standard of known concentration, a highly accurate measure of purity can be obtained.[11] ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments confirm the carbon skeleton, including the characteristic quaternary carbon of the tertiary alcohol.[8]
Experimental Protocol: ¹H NMR for Quantitative Analysis (qNMR)
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and approximately 5 mg of a suitable internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) into an NMR tube. The standard should have sharp signals in a region of the spectrum that does not overlap with the analyte signals.
-
Solvent: Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the tube and dissolve the sample completely.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to allow for full relaxation and accurate integration.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transform and phase correction. Carefully integrate a well-resolved peak of the analyte and a peak of the internal standard.
-
Calculation: Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and std = internal standard.
Data Interpretation (¹H and ¹³C NMR)
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity / DEPT | Assignment |
| ¹H | ~0.9 | Multiple signals (d, t) | Methyl & Ethyl groups |
| ~1.2-1.8 | Multiplets | Methylene & Methine protons | |
| ~1.5 (variable) | Broad singlet | Hydroxyl proton (-OH)[12] | |
| ¹³C | ~74 | C (Quaternary) | C3 (Carbon bearing -OH) |
| ~40-50 | CH₂ | Methylene carbons | |
| ~20-30 | CH | Methine carbon | |
| ~10-20 | CH₃ | Methyl carbons |
Expertise & Experience: The choice of a long relaxation delay is critical for qNMR. Protons in different chemical environments relax at different rates. Without a sufficient delay, signals from slowly relaxing nuclei will be saturated, leading to underestimated integrals and inaccurate quantification. This demonstrates a deep understanding of the physical principles behind the experiment.
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Verification
FTIR spectroscopy is a rapid and simple technique primarily used for identifying the functional groups present in a molecule.[13][14] It is an excellent first-pass method to confirm the identity of the synthesized product. For this compound, the key spectral features are the presence of a hydroxyl (-OH) group and the absence of a carbonyl (C=O) group from the starting ketone.
While FTIR can be used for quantification, it generally offers lower precision and sensitivity for impurity analysis compared to GC and NMR, especially for structurally similar impurities.[13] Its main role in this context is as a quick qualitative check.
Workflow for FTIR Analysis
Caption: A simple workflow for qualitative FTIR analysis.
Experimental Protocol: ATR-FTIR
-
Sample Application: Place a single drop of the neat synthesized liquid onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Co-adding 16 or 32 scans is usually sufficient.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Examine the spectrum for characteristic absorption bands.
Data Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Expected Result for this compound | Implication |
| ~3350 (broad) | O-H stretch | Present | Confirms alcohol functional group[12] |
| ~2960 (strong) | C-H stretch | Present | Confirms aliphatic structure |
| ~1715 (strong) | C=O stretch | Absent | Indicates successful conversion of starting ketone |
| ~1150 (strong) | C-O stretch | Present | Supports tertiary alcohol structure[12] |
Authoritative Grounding: The expected positions of these vibrational bands are well-established in infrared spectroscopy literature and databases such as the NIST Chemistry WebBook, which lists IR and mass spectra for this compound.[15][16]
Classical Chemical Tests: A Low-Cost Alternative for Classification
For laboratories without access to sophisticated instrumentation, classical wet chemical tests can distinguish tertiary alcohols from their primary and secondary isomers and from other functional groups like aldehydes and ketones.[17] These tests are qualitative and do not provide purity values, but they can be a valuable and rapid confirmation of the product's chemical nature.
Comparative Analysis of Chemical Tests
| Test | Principle | Reagent | Result with this compound (Tertiary Alcohol) |
| Lucas Test | Sₙ1 reaction rate | Conc. HCl and ZnCl₂[18] | Immediate turbidity/phase separation due to the rapid formation of the insoluble tertiary alkyl chloride.[18] |
| Jones Oxidation | Oxidation of alcohol | CrO₃ in H₂SO₄/acetone[18] | No reaction. The orange color of the Cr(VI) reagent persists.[18][19] |
These tests are highly effective for their specific purpose. A positive Lucas test (immediate turbidity) combined with a negative Jones test (no color change) provides strong evidence that the synthesized product is indeed a tertiary alcohol.
Summary Comparison of Methodologies
| Feature | Gas Chromatography (GC) | NMR Spectroscopy | FTIR Spectroscopy | Chemical Tests |
| Primary Use | Separation & Quantification | Structural Elucidation & Quantification | Functional Group ID | Chemical Class ID |
| Quantitative? | Yes (High Precision) | Yes (High Accuracy, qNMR) | Limited | No |
| Sensitivity | High (ppm to ppb) | Moderate (depends on field strength) | Low | Low |
| Sample Throughput | Moderate | High | Very High | Very High |
| Cost / Expertise | High | Very High | Moderate | Low |
| Key Advantage | Excellent for resolving complex mixtures. | Unambiguous structural information. | Speed and simplicity. | Low cost and accessibility. |
| Key Limitation | Requires volatile and thermally stable analytes. | High initial cost; can be complex to interpret. | Poor for quantifying minor or similar impurities. | Qualitative only; provides no purity value. |
Conclusion
The purity assessment of synthesized this compound is best approached with a multi-faceted strategy.
-
For definitive, high-precision quantification and detection of volatile impurities , Gas Chromatography with FID is the superior method. It is the industry standard for purity certification.
-
For unambiguous structural confirmation and highly accurate quantification without chromatographic separation , NMR spectroscopy (specifically qNMR) is the most powerful tool, providing orthogonal data to support GC findings.
-
For rapid, inexpensive confirmation of the alcohol functional group and the absence of carbonyl starting material , FTIR spectroscopy is highly effective.
-
As a low-cost, preliminary check to confirm the tertiary alcohol classification , the Lucas and Jones tests are valuable qualitative tools.
For drug development and high-purity chemical synthesis, a combination of GC and NMR provides the most comprehensive and trustworthy assessment of purity and identity. For routine process monitoring or in environments with limited resources, a combination of FTIR and chemical tests can serve as a reliable initial screening protocol. The choice of methodology should always be guided by the required level of analytical rigor and the specific questions being asked about the synthesized material.
References
- 1. This compound [myskinrecipes.com]
- 2. quora.com [quora.com]
- 3. galvestonjustice.com [galvestonjustice.com]
- 4. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 5. purdue.edu [purdue.edu]
- 6. 3-Hexanol, 3,5-dimethyl- [webbook.nist.gov]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. azom.com [azom.com]
- 9. Application of 1H Nuclear Magnetic Resonance Spectroscopy as Spirit Drinks Screener for Quality and Authenticity Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. scispace.com [scispace.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. jasco-global.com [jasco-global.com]
- 15. 3-Hexanol, 3,5-dimethyl- [webbook.nist.gov]
- 16. 3-Hexanol, 3,5-dimethyl- [webbook.nist.gov]
- 17. Identification of Primary, Secondary and Tertiary Alcohols [unacademy.com]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
The Mechanistic Foundation: E1 and E2 Pathways in Alcohol Dehydration
An In-Depth Guide to the Dehydration Products of Hexanol Isomers: A Comparative Analysis for Research Professionals
As Senior Application Scientists, we understand that a deep, mechanistic understanding of fundamental organic reactions is crucial for rational process design and optimization in drug development and chemical synthesis. The acid-catalyzed dehydration of alcohols is a cornerstone reaction, yet the structural nuances of the starting material can lead to a complex and often counterintuitive distribution of alkene products. This guide provides a comprehensive comparison of the dehydration products of various hexanol isomers, grounded in mechanistic principles and supported by experimental data. We will move beyond simple prediction to explain the causality behind product formation, empowering researchers to anticipate and control reaction outcomes.
The dehydration of an alcohol involves the elimination of a water molecule to form an alkene.[1] This transformation is typically catalyzed by strong protic acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) under thermal conditions.[2][3] The specific mechanism, and therefore the product distribution, is highly dependent on the structure of the alcohol substrate.
-
E1 (Unimolecular Elimination): Secondary and tertiary alcohols primarily undergo dehydration via the E1 mechanism.[4][5] This is a stepwise process:
-
Protonation: The alcohol's hydroxyl group is protonated by the acid catalyst, converting it into an excellent leaving group (H₂O).[6]
-
Carbocation Formation: The protonated alcohol loses a water molecule in the slow, rate-determining step to form a carbocation intermediate.[4]
-
Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming the alkene.[7]
-
The stability of the carbocation intermediate (tertiary > secondary > primary) is the paramount factor governing the reaction rate and the potential for molecular rearrangements.[6][7]
-
E2 (Bimolecular Elimination): Primary alcohols, which would form highly unstable primary carbocations, tend to dehydrate via an E2 mechanism under harsher conditions.[2][5] In this concerted pathway, a base removes an adjacent proton simultaneously as the protonated hydroxyl group leaves.[5]
This guide will focus primarily on the E1 pathway, as it governs the outcomes for the more structurally diverse secondary and tertiary hexanol isomers and can also play a role in primary alcohol dehydration where rearrangements occur.
Comparative Analysis of Hexanol Isomers
The regioselectivity of alcohol dehydration is primarily governed by Saytzeff's Rule (also spelled Zaitsev's Rule). This rule states that when multiple alkene products can be formed, the major product will be the most substituted (and therefore most thermodynamically stable) alkene.[8][9] However, the potential for carbocation rearrangements to form more stable intermediates can complicate predictions.
Case Study 1: Primary Alcohol - Dehydration of 1-Hexanol
While primary alcohols are the most difficult to dehydrate, their reaction provides a clear example of rearrangement.[4] The direct E2 elimination would yield only 1-hexene. However, under E1-favoring conditions, the initially formed (and highly unstable) primary carbocation can undergo a rapid 1,2-hydride shift to form a more stable secondary carbocation.
-
Initial Carbocation: Hexan-1-yl cation (primary)
-
Rearrangement: A hydride ion (H⁻) from the second carbon migrates to the first, forming the hexan-2-yl cation (secondary).
-
Deprotonation: Removal of a proton from either C1 or C3 of the secondary carbocation yields 1-hexene and 2-hexene, respectively.
Experimental data confirms this pathway. In studies using Lewis acid catalysts at 150-180°C, the dehydration of 1-hexanol yielded a mixture of hexene isomers, with 2-hexene being the major product, a clear indicator of rearrangement.[10][11]
Case Study 2: Secondary Alcohols - Dehydration of 2-Hexanol and 3-Hexanol
Secondary alcohols provide classic examples of Saytzeff's Rule, yielding a mixture of constitutional and stereoisomers.
-
2-Hexanol: Dehydration forms a secondary carbocation at the C2 position. Deprotonation can occur from two non-equivalent adjacent carbons:
-
From C1: Forms 1-hexene (a mono-substituted alkene). This is the "Hofmann" or anti-Zaitsev product, which is typically minor.[12][13]
-
From C3: Forms 2-hexene (a di-substituted alkene). This is the major Saytzeff product.[14] Furthermore, 2-hexene exists as geometric isomers, so both cis-(Z)-2-hexene and trans-(E)-2-hexene are formed, with the more stable trans isomer usually predominating.
-
-
3-Hexanol: Dehydration forms a secondary carbocation at the C3 position. Deprotonation can occur from two equivalent adjacent carbons (C2 and C4).
-
From C2: Forms 2-hexene (di-substituted, Saytzeff product). Both cis and trans isomers are produced.
-
From C4: Forms 3-hexene (di-substituted, Saytzeff product).[15] Both cis and trans isomers are also produced.
-
In a study of hydrothermal dehydration, 3-hexanol produced the most complex mixture, yielding 1-hexene, cis/trans-2-hexene, and cis/trans-3-hexene, indicating that some carbocation rearrangement (a 1,2-hydride shift from the C3 carbocation to a C2 carbocation) also occurs.[16]
Case Study 3: Tertiary Alcohol - Dehydration of 2-Methyl-2-pentanol
Tertiary alcohols dehydrate most readily due to the formation of a relatively stable tertiary carbocation.[4] For 2-methyl-2-pentanol, the tertiary carbocation forms at C2. Deprotonation can occur from three locations:
-
From C1 (methyl group): Forms 2-methyl-1-pentene (di-substituted).
-
From C3: Forms 2-methyl-2-pentene (tri-substituted).
According to Saytzeff's Rule, the tri-substituted 2-methyl-2-pentene is the more stable alkene and is therefore the major product.[17] The di-substituted 2-methyl-1-pentene is the minor product.[18]
Summary of Dehydration Products
The following table summarizes the expected products for the dehydration of various hexanol isomers, highlighting the governing principles.
| Starting Alcohol | Alcohol Type | Key Intermediate(s) | Major Product(s) (Saytzeff) | Minor Product(s) | Governing Principle(s) |
| 1-Hexanol | Primary | Primary C1 cation → Secondary C2 cation | trans-2-Hexene, cis-2-Hexene | 1-Hexene | Carbocation Rearrangement (1,2-Hydride Shift), Saytzeff's Rule |
| 2-Hexanol | Secondary | Secondary C2 cation | trans-2-Hexene, cis-2-Hexene | 1-Hexene | Saytzeff's Rule |
| 3-Hexanol | Secondary | Secondary C3 cation | trans-2-Hexene, cis-2-Hexene, trans-3-Hexene, cis-3-Hexene | 1-Hexene (via rearrangement) | Saytzeff's Rule, Minor Rearrangement |
| 2-Methyl-2-pentanol | Tertiary | Tertiary C2 cation | 2-Methyl-2-pentene | 2-Methyl-1-pentene | Saytzeff's Rule |
Experimental Protocol & Analysis Workflow
Executing and analyzing an alcohol dehydration reaction requires careful attention to procedure to maximize yield and accurately determine product distribution.
Representative Experimental Protocol: Dehydration of 2-Hexanol
This protocol is a representative procedure for the acid-catalyzed dehydration of a secondary alcohol.[19][20]
Reagents & Equipment:
-
2-Hexanol
-
85% Phosphoric Acid (H₃PO₄) or concentrated Sulfuric Acid (H₂SO₄)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, distillation apparatus (three-way adapter, condenser, receiving flask), separatory funnel, Erlenmeyer flasks
-
Heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-hexanol and, carefully, the acid catalyst (e.g., 5 mL of 85% H₃PO₄ for ~20g of alcohol).[19] Add boiling chips.
-
Distillation: Assemble a fractional distillation apparatus. Heat the mixture gently. The lower-boiling alkene products will distill as they are formed, shifting the equilibrium toward the products.[19][21] Collect the distillate in a receiving flask cooled in an ice bath. Monitor the temperature at the still head to prevent co-distillation of the unreacted alcohol.[21]
-
Workup - Neutralization: Transfer the collected distillate to a separatory funnel. Add an equal volume of 5% sodium bicarbonate solution to neutralize any acidic residue. Stopper and shake, venting frequently to release CO₂ pressure.[19]
-
Workup - Washing: Drain the lower aqueous layer. Wash the organic layer with saturated brine to help remove residual water. Drain the aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate to act as a drying agent. Swirl and let stand for 10-15 minutes.[19]
-
Isolation: Gravity filter the dried liquid into a pre-weighed flask to remove the drying agent. The resulting clear liquid is the mixture of hexene isomers.
-
Analysis: Determine the product composition using Gas Chromatography-Mass Spectrometry (GC-MS).
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive technique for this analysis.
-
Gas Chromatography (GC): The hexene isomer mixture is injected into the GC, where the volatile compounds are separated based on their boiling points and interactions with the column's stationary phase.[22] Generally, for a homologous series of alkenes, retention time increases with boiling point. The separation of cis and trans isomers can be challenging and requires a high-resolution capillary column.[23]
-
Mass Spectrometry (MS): As each separated component elutes from the GC column, it enters the mass spectrometer. The molecules are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, allowing for definitive identification of each isomer by comparing fragmentation patterns to library data.[24] The relative area of each peak in the chromatogram corresponds to the relative amount of that isomer in the mixture.
Conclusion
The dehydration of hexanol isomers is a powerful illustration of fundamental organic chemistry principles. While Saytzeff's Rule provides a reliable first-pass prediction for the major product, a senior scientist must account for the subtleties of carbocation stability and the potential for molecular rearrangements. Primary alcohols like 1-hexanol yield rearranged products, while secondary alcohols like 2- and 3-hexanol produce a complex mixture of constitutional and stereoisomers. Tertiary alcohols provide the most straightforward application of Saytzeff's rule. A robust experimental workflow, culminating in GC-MS analysis, is essential for accurately quantifying the product distribution and validating these mechanistic principles in the laboratory.
References
- 1. Hydrocarbons Class 11 Chemistry Notes - Free PDF [vedantu.com]
- 2. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Acid & Base Catalyzed Dehydration of Alcohol | AESL [aakash.ac.in]
- 8. adichemistry.com [adichemistry.com]
- 9. Saytzeff's Rule - GeeksforGeeks [geeksforgeeks.org]
- 10. Catalyst screening for dehydration of primary alcohols from renewable feedstocks under formation of alkenes at energy-saving mild reaction conditions ... - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC01038H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. brainly.com [brainly.com]
- 15. brainly.com [brainly.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. homework.study.com [homework.study.com]
- 18. brainly.com [brainly.com]
- 19. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 20. odinity.com [odinity.com]
- 21. m.youtube.com [m.youtube.com]
- 22. benchchem.com [benchchem.com]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 24. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
A Comprehensive Technical Guide to 3,5-Dimethyl-3-hexanol: A Comparative Analysis for Researchers and Formulation Scientists
Introduction to 3,5-Dimethyl-3-hexanol
This compound is a tertiary alcohol with the chemical formula C8H18O.[1][2][3][4] Its branched structure, characterized by a hydroxyl group on a tertiary carbon, imparts unique chemical and physical properties that distinguish it from primary and secondary alcohol isomers. These properties make it a valuable compound in various industrial applications, primarily as a fragrance and flavor intermediate and as a specialty solvent or modifier in chemical formulations.[5] This guide will delve into the synthesis of this compound, provide a comparative analysis of its performance in key applications, and discuss its stability and formulation considerations.
Synthesis of this compound: The Grignard Reaction
The most common and versatile method for synthesizing tertiary alcohols like this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a ketone. For the synthesis of this compound, the reaction between ethylmagnesium bromide and 4-methyl-2-pentanone is a logical and efficient route.
Experimental Protocol: Grignard Synthesis of this compound
This protocol is based on established general procedures for Grignard reactions to produce tertiary alcohols.[6][7][8]
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
4-Methyl-2-pentanone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of the Grignard Reagent (Ethylmagnesium Bromide):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Dissolve ethyl bromide in anhydrous diethyl ether and add a small amount to the flask to initiate the reaction. Initiation is indicated by bubble formation and a cloudy appearance.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture until most of the magnesium has reacted.
-
-
Reaction with 4-Methyl-2-pentanone:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve 4-methyl-2-pentanone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 4-methyl-2-pentanone solution dropwise to the cooled Grignard reagent with vigorous stirring, maintaining a temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for at least one hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Separate the organic (ether) layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
-
Comparative Analysis of Applications
This compound as a Specialty Solvent
Tertiary alcohols are known for their stability in certain chemical environments, particularly their resistance to oxidation, which makes them suitable for specific solvent applications.[9] They have been explored for use in cleaning compositions, including those containing hypochlorite, where primary and secondary alcohols would be unstable.[10]
Physicochemical Properties and Solvent Performance:
The performance of a solvent is dictated by several key physical properties. The following table compares the known properties of this compound with a common secondary alcohol, Isopropanol.
| Property | This compound | Isopropanol (IPA) | Justification for Comparison |
| Molecular Weight ( g/mol ) | 130.23[1][3] | 60.1 | Highlights the difference in molecular size, which influences volatility and solvency. |
| Boiling Point (°C) | 152[11] | 82.6 | A higher boiling point for this compound indicates lower volatility and a slower evaporation rate. This can be advantageous in formulations where longer surface contact time is desired.[12] |
| Density (g/mL) | 0.823[11] | 0.786 | Similar densities suggest they would behave comparably in terms of volume-to-weight relationships in formulations. |
| Kauri-Butanol (Kb) Value | Data not available | ~80 (estimated for C3-C4 alcohols) | The Kb value is a measure of a solvent's ability to dissolve non-polar substances.[13][14][15] While a specific value for this compound is not available, its larger alkyl structure suggests it would have a higher Kb value than isopropanol, indicating better solvency for oils and greases. |
| Hansen Solubility Parameters (δ) | Data not available | δD=15.8, δP=6.1, δH=16.4 | Hansen parameters predict solubility in different materials.[6][16][17] The values for this compound would be expected to have a slightly higher dispersion component (δD) and a lower hydrogen bonding component (δH) compared to isopropanol due to its larger non-polar structure and sterically hindered hydroxyl group. |
Discussion of Solvent Performance:
Based on its structure and the properties of analogous compounds, this compound offers a unique solvent profile. Its lower volatility compared to isopropanol makes it suitable for applications requiring longer-lasting solvency, such as in certain industrial cleaning formulations or as a carrier for active ingredients where slow release is desired.[18][19] The branched, non-polar character of the molecule suggests good solvency for a range of organic materials, including oils and resins. Its stability to oxidation, a hallmark of tertiary alcohols, is a significant advantage in formulations containing oxidizing agents.[9]
This compound in Fragrance Formulations
This compound is utilized as an intermediate in the production of fragrance and flavor compounds.[5] Its own odor profile is described as a "subtle, alcohol-derived note," suggesting it can act as a modifier or a component in complex fragrance accords.[5]
Comparative Odor Profile:
To contextualize its potential role in perfumery, the following table compares the known odor characteristics of this compound with other C8 alcohols and the widely used fragrance ingredient, linalool.
| Compound | Odor Profile | Odor Threshold |
| This compound | Subtle, alcohol-derived note.[5] | Data not available |
| 1-Octanol (C8) | Waxy, green, orange, aldehydic, rose, mushroom.[8] | Data not available |
| Linalool | Floral, with a touch of spiciness.[20] The (S)-(+)-enantiomer is sweet and petitgrain-like, while the (R)-(-)-enantiomer is more woody and lavender-like.[20] | Data not available |
Experimental Methodology for Odor Profile Analysis: Gas Chromatography-Olfactometry (GC-O)
The detailed characterization of a fragrance compound's odor profile is typically performed using Gas Chromatography-Olfactometry (GC-O).[21][22][23][24][25] This technique combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.
-
Sample Preparation: The fragrance material is diluted in an appropriate solvent.
-
GC Separation: The sample is injected into a gas chromatograph, where its components are separated based on their volatility and interaction with the stationary phase of the column.
-
Olfactory Detection: The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port. Trained panelists sniff the effluent and record the odor character and intensity at specific retention times.
-
Data Analysis: The data from the chemical detector and the sensory panel are combined to create an "aromagram," which links specific chemical compounds to their perceived odors.
Stability and Formulation Considerations
The stability of an ingredient is crucial for the shelf-life and efficacy of a final product. As a tertiary alcohol, this compound is resistant to oxidation under normal conditions, a key advantage over primary and secondary alcohols which can be oxidized to aldehydes, ketones, and carboxylic acids.[9][26] This inherent stability makes it a robust ingredient in various formulations.
Conclusion
This compound is a versatile tertiary alcohol with established applications as a fragrance intermediate and potential as a specialty solvent. Its synthesis via the Grignard reaction is a well-understood and scalable process. As a solvent, its high boiling point and expected good solvency for non-polar substances, combined with its oxidative stability, make it a compelling alternative to more volatile or less stable alcohols in specific formulations. In the realm of fragrances, it offers a subtle, alcoholic note that can be used to modify and enhance complex scent profiles. While more direct comparative data is needed to fully elucidate its performance against other industry standards, its unique combination of properties as a branched tertiary C8 alcohol warrants its consideration by researchers and formulators in the chemical, cosmetic, and pharmaceutical industries.
References
- 1. Solubility Parameters-- [cool.culturalheritage.org]
- 2. The influence of fatty alcohols on the structure and stability of creams prepared with polyethylene glycol 1000 monostearate/fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kinampark.com [kinampark.com]
- 4. Evaporation rates and vapor pressures of the even-numbered C8-C18 monocarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.nrel.gov [docs.nrel.gov]
- 6. kinampark.com [kinampark.com]
- 7. hansen-solubility.com [hansen-solubility.com]
- 8. perfumersworld.com [perfumersworld.com]
- 9. quora.com [quora.com]
- 10. CA1306922C - Hypochlorite compositions containing a tertiary alcohol - Google Patents [patents.google.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. criticalenvironmentsolutions.co.uk [criticalenvironmentsolutions.co.uk]
- 13. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 14. besttechnologyinc.com [besttechnologyinc.com]
- 15. file.yizimg.com [file.yizimg.com]
- 16. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 17. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 18. alcohols.co.uk [alcohols.co.uk]
- 19. techspray.com [techspray.com]
- 20. octanal (aldehyde C-8), 124-13-0 [thegoodscentscompany.com]
- 21. researchgate.net [researchgate.net]
- 22. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aidic.it [aidic.it]
- 24. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product | Chemical Engineering Transactions [cetjournal.it]
- 25. mdpi.com [mdpi.com]
- 26. benchchem.com [benchchem.com]
- 27. Relationship between internal phase volume and emulsion stability: the cetyl alcohol/stearyl alcohol system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 3,5-Dimethyl-3-hexanol as a Fragrance Fixative
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Anchor of Scent - Understanding Fragrance Fixation
In the intricate world of perfumery and the formulation of scented products, the longevity of a fragrance is a cornerstone of its perceived quality and efficacy. While the initial olfactory impression is crucial, it is the ability of a scent to endure that often dictates consumer satisfaction. This persistence is largely governed by the inclusion of fragrance fixatives, which are substances that slow the evaporation of more volatile scent components. These fixatives act as molecular anchors, holding the fragrance together and ensuring a more linear and prolonged scent experience.
The mechanism of fixation is primarily a physical phenomenon, where a less volatile substance (the fixative) lowers the vapor pressure of the more volatile fragrance compounds.[1] This can be achieved through various interactions, including the formation of weak molecular bonds that temporarily hold the fragrance molecules, thus preventing their rapid escape into the atmosphere.[2]
This guide provides an in-depth technical comparison of 3,5-Dimethyl-3-hexanol, a tertiary alcohol with potential applications in fragrance formulations, against established fragrance fixatives. While not traditionally marketed as a primary fixative, its chemical and physical properties suggest a potential role in modulating fragrance evaporation. We will explore its characteristics, compare it with industry-standard fixatives, and provide detailed experimental protocols for its evaluation.
The Significance of Volatility in Fragrance Perception
The evaporation of a fragrance is a complex process governed by the volatility of its individual components. This is often visualized as the "perfume pyramid," with highly volatile "top notes" providing the initial impression, followed by the less volatile "middle notes" that form the heart of the fragrance, and finally, the low-volatility "base notes" that provide a lasting impression.[2] The role of a fixative is to essentially extend the life of the top and middle notes, creating a more cohesive and enduring scent profile.
A Profile of this compound: A Potential Fragrance Modifier
This compound is a branched-chain tertiary alcohol.[3] While its primary documented use in the fragrance industry is as a synthetic intermediate, its molecular structure and physical properties warrant an investigation into its potential as a fragrance fixative or modifier.[4]
Chemical and Physical Properties
A substance's potential as a fixative is closely linked to its volatility, which can be inferred from its boiling point and vapor pressure.
| Property | Value | Source |
| Chemical Formula | C₈H₁₈O | [3] |
| Molecular Weight | 130.23 g/mol | [3] |
| Boiling Point | 152-163 °C | [3][5] |
| Vapor Pressure | ~1.3 mmHg @ 25°C (Predicted) | [3] |
| Odor Profile | Mild, slightly sweet aroma | [6] |
| Safety | May cause skin and serious eye irritation. Flammable liquid and vapor. | [7][8] |
The moderate boiling point and predicted vapor pressure of this compound suggest it is less volatile than many top and middle note fragrance components, a key characteristic of a fixative.
Current Applications and Regulatory Status
Currently, this compound is primarily used as an intermediate in chemical synthesis.[4] It is important to note its safety profile, which indicates the potential for skin and eye irritation.[8][9] Any formulation considerations should adhere to established safety guidelines for cosmetic ingredients.
Comparative Analysis: this compound vs. Established Fragrance Fixatives
To evaluate the potential of this compound as a fixative, it is essential to compare its properties with those of widely used fixatives in the industry. For this guide, we will focus on two common examples: Benzyl Benzoate and Iso E Super.
Benchmarking Against Industry Standards
| Fixative | Chemical Class | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure (mmHg @ 25°C) | Odor Profile | Typical Use Level |
| Benzyl Benzoate | Aromatic Ester | 212.24 | 323-324 | 0.00026 | Faint, sweet, balsamic | 0.1% - 5%[6] |
| Iso E Super | Bicyclic Ketone | 234.38 | ~320 | 0.001735 (@ 23°C)[10] | Smooth, woody, amber | Up to 10%[10] |
| This compound | Tertiary Alcohol | 130.23 | 152-163 | ~1.3 (Predicted)[3] | Mild, slightly sweet | Not established |
Analysis of Comparative Data:
From the table, it is evident that established fixatives like Benzyl Benzoate and Iso E Super have significantly higher boiling points and lower vapor pressures than this compound. This indicates that they are substantially less volatile and, therefore, more effective at retarding the evaporation of other fragrance components.
However, the moderate volatility of this compound could still offer a degree of fixation, particularly for highly volatile top notes. It may also act as a co-solvent that modifies the overall evaporation profile of a fragrance blend. A patent for the use of tertiary alcohols as perfuming ingredients suggests that this class of compounds can contribute to the overall scent profile and performance of a fragrance.[11]
Experimental Protocols for Efficacy Evaluation
To empirically determine the efficacy of this compound as a fragrance fixative, a series of well-controlled experiments are necessary. The following protocols outline both instrumental and sensory evaluation methods.
Instrumental Analysis: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides quantitative data on the evaporation rate of individual fragrance components over time.[12]
Objective: To quantify the concentration of volatile fragrance compounds in the headspace above a sample over a defined period, with and without the addition of this compound.
Materials:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Headspace autosampler
-
20 mL headspace vials with caps and septa
-
Model fragrance solution (e.g., a mixture of linalool, limonene, and eugenol in ethanol)
-
This compound
-
Control fixative (e.g., Benzyl Benzoate)
-
Ethanol (perfumer's grade)
Protocol:
-
Sample Preparation:
-
Control: Prepare a solution of the model fragrance in ethanol.
-
Test Sample 1: Prepare a solution of the model fragrance in ethanol containing a specific concentration of this compound (e.g., 5% w/w).
-
Test Sample 2: Prepare a solution of the model fragrance in ethanol containing the same concentration of the control fixative (e.g., 5% w/w Benzyl Benzoate).
-
-
Headspace Analysis:
-
Pipette a precise volume (e.g., 100 µL) of each sample into separate headspace vials and seal immediately.
-
Place the vials in the headspace autosampler.
-
Set the incubation temperature and time (e.g., 37°C for 15 minutes) to simulate skin temperature.
-
Program the GC-MS to inject a sample of the headspace from each vial at regular intervals (e.g., 0, 1, 2, 4, 6, and 8 hours).
-
-
Data Analysis:
-
Identify and quantify the peak area of each fragrance component at each time point.
-
Plot the concentration of each fragrance component in the headspace versus time for each sample.
-
Compare the decay curves of the fragrance components in the presence and absence of the fixatives. A slower decay rate indicates a fixative effect.
-
Diagram of Headspace GC-MS Workflow:
Caption: Headspace GC-MS workflow for evaluating fixative efficacy.
Sensory Panel Evaluation
This method provides qualitative and semi-quantitative data on the perceived intensity and longevity of a fragrance as assessed by trained human evaluators.[13]
Objective: To assess the perceived intensity and character of a fragrance over time when formulated with and without this compound.
Materials:
-
Fragrance blotters
-
Model fragrance solution (as in the GC-MS protocol)
-
Solutions of the model fragrance containing this compound and a control fixative
-
A panel of trained sensory assessors (minimum of 10)
-
A controlled evaluation environment with good ventilation and free of extraneous odors.[14]
Protocol:
-
Sample Preparation and Presentation:
-
Dip fragrance blotters into each of the three solutions (control, test with this compound, and test with control fixative) to a consistent depth for a fixed amount of time.
-
Allow the blotters to air-dry for a set period (e.g., 1 minute).
-
Present the blotters to the sensory panel in a randomized and blind manner.
-
-
Sensory Evaluation:
-
Instruct the panelists to evaluate the intensity of the fragrance on a labeled magnitude scale (e.g., 0-10) at specified time intervals (e.g., 0, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 6 hrs, 8 hrs).[13]
-
At each time point, also ask the panelists to provide descriptive comments on the fragrance character.
-
-
Data Analysis:
-
Calculate the mean intensity scores for each sample at each time point.
-
Plot the mean intensity versus time for each sample.
-
Analyze the descriptive comments to identify any changes in the fragrance profile over time.
-
A slower decline in perceived intensity indicates a fixative effect.
-
Diagram of Sensory Panel Evaluation Workflow:
Caption: Workflow for sensory evaluation of fragrance longevity.
Conclusion and Future Perspectives
Based on its physical properties, this compound is likely to exhibit a modest fixative effect, particularly on highly volatile fragrance components. Its lower boiling point and higher vapor pressure compared to traditional fixatives such as Benzyl Benzoate and Iso E Super suggest that it will not provide the same level of long-lasting fixation. However, its potential role as a fragrance modifier and co-solvent that can influence the overall scent profile and evaporation dynamics should not be dismissed.
The experimental protocols outlined in this guide provide a robust framework for quantitatively and qualitatively evaluating the efficacy of this compound as a fragrance fixative. The data generated from these studies will be invaluable in determining its potential applications in the formulation of perfumes and other scented products. Further research into the interactions of tertiary alcohols with various fragrance molecules could unveil novel approaches to fragrance design and longevity.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. The Science of Scent: How Fragrance Fixatives Work [tristarintermediates.org]
- 3. Page loading... [guidechem.com]
- 4. Alcohols In Perfume Bases: Solubilizers That Shape Scents [chemicalbull.com]
- 5. This compound | 4209-91-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. purensoselect.in [purensoselect.in]
- 7. lgcstandards.com [lgcstandards.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound | C8H18O | CID 98266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. iff.com [iff.com]
- 11. Use of tertiary alcohols or esters as perfuming ingredients page [patentalert.com]
- 12. mdpi.com [mdpi.com]
- 13. umbrex.com [umbrex.com]
- 14. sense-lab.co.uk [sense-lab.co.uk]
A Researcher's Guide to the Conformational Landscape of 3,5-Dimethyl-3-hexanol: A Comparative Analysis
Abstract
This guide provides a comprehensive framework for the conformational analysis of the chiral tertiary alcohol, 3,5-dimethyl-3-hexanol. We present a multi-faceted approach, integrating experimental nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray crystallography with in-silico computational modeling. By objectively comparing the data derived from these techniques, this guide offers researchers, scientists, and drug development professionals a robust methodology for elucidating the three-dimensional architecture and dynamic behavior of this and structurally related molecules. The causality behind experimental choices is explained, and detailed, self-validating protocols are provided to ensure scientific integrity and reproducibility.
Introduction: The Stereochemical Complexity of this compound
This compound is a fascinating, yet structurally complex, acyclic tertiary alcohol. Its molecular formula, C₈H₁₈O, belies a rich stereochemical landscape. The presence of two chiral centers at C3 and C5 gives rise to four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The molecule's conformational flexibility, arising from rotations around its numerous carbon-carbon single bonds, further complicates its structural elucidation.[1][2][3] Understanding the preferred three-dimensional arrangements, or conformations, of this molecule is paramount, as these spatial orientations dictate its physical, chemical, and biological properties.
This guide will focus on the conformational analysis of a single stereoisomer of this compound, illustrating a comparative workflow that can be applied to all its stereoisomers. We will explore the molecule's conformational preferences by examining the rotation around the C3-C4 bond, which significantly influences the spatial relationship between the bulky substituents.
Methodologies for Conformational Analysis: A Trifecta of Techniques
A thorough understanding of a molecule's conformational landscape is best achieved through a synergistic approach that combines experimental and theoretical methods. Here, we detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformations in Solution
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and dynamics of molecules in solution.[4][5][6][7][8] For this compound, ¹H and ¹³C NMR, along with advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal the relative orientation of atoms and thus, the dominant conformations.[9][10][11]
-
Sample Preparation: Dissolve approximately 10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[5]
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 500 MHz (or higher) spectrometer. Key parameters to record are chemical shifts (δ), integration values, and coupling constants (J).
-
¹³C and DEPT NMR Acquisition: Obtain a broadband proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments. Subsequently, run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.[9][10][11]
-
2D NOESY Acquisition: Acquire a 2D NOESY spectrum to identify protons that are close in space (typically < 5 Å). The presence of cross-peaks in the NOESY spectrum indicates a Nuclear Overhauser Effect (NOE), which is distance-dependent and provides crucial conformational information.[12][13][14][15][16]
X-ray Crystallography: The Solid-State Benchmark
Single-crystal X-ray crystallography provides an unambiguous determination of a molecule's three-dimensional structure in the solid state.[17][18][19][20] While this represents a static picture, it serves as an invaluable benchmark for comparison with solution-state and computational data. The primary challenge often lies in obtaining a high-quality single crystal suitable for diffraction.[21][22][23][24][25]
-
Crystal Growth: The slow evaporation method is a common starting point for obtaining single crystals of organic compounds.[22][24]
-
Dissolve 20-50 mg of purified this compound in a minimal amount of a suitable solvent (e.g., hexane or a mixture of hexane and ethyl acetate) in a small, clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks in an undisturbed location.
-
-
Crystal Mounting and Data Collection:
-
Carefully select a well-formed single crystal (ideally 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.
-
Collect diffraction data using a modern X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[20]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson synthesis, followed by refinement of the atomic positions and thermal parameters.
-
Computational Chemistry: In-Silico Exploration of Conformational Space
Computational modeling provides a theoretical framework to explore the entire conformational landscape of a molecule and to calculate the relative energies of different conformers.[26][27][28] This approach is particularly valuable for understanding the dynamic behavior of flexible molecules like this compound.
-
Initial Structure Generation: Build the 3D structure of the desired stereoisomer of this compound using a molecular modeling software package.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. A common approach is to rotate around key dihedral angles (e.g., the C3-C4 bond) in discrete steps (e.g., 30°) and perform a geometry optimization at each step using a molecular mechanics force field (e.g., MMFF).[29]
-
Geometry Optimization and Energy Calculation: For the lowest energy conformers identified in the initial search, perform full geometry optimizations and frequency calculations using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This will provide more reliable relative energies and geometries.
Comparative Analysis: Synthesizing the Data
The true power of this multi-pronged approach lies in the comparative analysis of the data obtained from each technique.
Hypothetical Data Presentation
To illustrate the comparative analysis, we present a set of hypothetical data for the (3R,5S)-stereoisomer of this compound.
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) | DEPT |
| CH₃ (C1) | 0.90 | t | 7.5 | 8.5 | CH₃ |
| CH₂ (C2) | 1.45 | q | 7.5 | 35.0 | CH₂ |
| C3-CH₃ | 1.15 | s | - | 25.0 | CH₃ |
| CH₂ (C4) | 1.55 (Ha), 1.65 (Hb) | m | - | 45.0 | CH₂ |
| CH (C5) | 1.80 | m | - | 30.0 | CH |
| C5-CH₃ | 0.88 | d | 6.5 | 22.0 | CH₃ |
| CH₃ (C6) | 0.85 | d | 6.5 | 23.0 | CH₃ |
| OH | 1.95 | s | - | - | - |
| Proton 1 | Proton 2 | Intensity | Inferred Proximity |
| C3-CH₃ | Hₐ (C4) | Strong | Close |
| C3-CH₃ | H (C2) | Medium | Moderately Close |
| H (C5) | Hₐ (C4) | Medium | Moderately Close |
| Conformer | Dihedral Angle (Et-C3-C4-iPr) | Relative Energy (kcal/mol) |
| Anti | ~180° | 0.00 |
| Gauche (+) | ~60° | 0.85 |
| Gauche (-) | ~-60° | 0.90 |
| Eclipsed | ~0° | 4.50 |
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 8.5, 12.3, 15.1 |
| α, β, γ (°) | 90, 90, 90 |
| C3-C4 Dihedral Angle (°) | 178.5 |
Interpretation and Correlation
-
NMR Analysis: The hypothetical ¹H NMR data shows distinct signals for the diastereotopic protons on C4, suggesting hindered rotation around the C3-C4 bond. The coupling constants, particularly the vicinal coupling between protons on C4 and C5, can be used with the Karplus equation to estimate the corresponding dihedral angles.[30][31][32][33][34] The NOESY data provides direct evidence of through-space proximity. A strong NOE between the C3-methyl group and one of the C4 protons would suggest a preference for a conformation where these groups are close in space.
-
Computational Analysis: The DFT calculations predict that the anti-conformer, where the bulky ethyl and isopropyl groups are furthest apart, is the most stable. The gauche conformers are slightly higher in energy due to steric interactions.[35][36][37][38][39] The high energy of the eclipsed conformer indicates that it is a transitional state rather than a stable conformation.
-
X-ray Crystallography Analysis: The hypothetical crystal structure reveals that in the solid state, the molecule adopts a conformation with a C3-C4 dihedral angle of 178.5°, which is very close to the ideal anti-conformation.
Visualization of Conformational Analysis
Visual aids are indispensable for understanding the complex spatial relationships in conformational analysis.
Newman Projections of C3-C4 Bond Rotamers
Caption: Newman projections illustrating the anti and gauche conformations around the C3-C4 bond.
Experimental and Computational Workflow
Caption: A schematic workflow for the integrated conformational analysis of this compound.
Conclusion
The conformational analysis of flexible molecules like this compound necessitates a multi-technique approach. By judiciously combining the strengths of NMR spectroscopy for solution-state dynamics, X-ray crystallography for solid-state structure, and computational chemistry for a complete energetic landscape, a comprehensive and reliable understanding of a molecule's conformational preferences can be achieved. The methodologies and comparative framework presented in this guide provide a robust blueprint for researchers tackling similar challenges in stereochemical analysis, ultimately contributing to a deeper understanding of structure-property relationships in chemical and biological systems.
References
- 1. fiveable.me [fiveable.me]
- 2. Conformations of Acyclic Alkanes | OpenOChem Learn [learn.openochem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. reddit.com [reddit.com]
- 8. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 9. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]
- 10. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 11. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 12. Wiley-VCH - The Nuclear Overhauser Effect in Structural and Conformational Analysis [wiley-vch.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. conductscience.com [conductscience.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 17. rigaku.com [rigaku.com]
- 18. excillum.com [excillum.com]
- 19. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 20. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 21. How To [chem.rochester.edu]
- 22. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 23. youtube.com [youtube.com]
- 24. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 26. Conformer Search - Discover Stable Molecular Structures [promethium.qcware.com]
- 27. youtube.com [youtube.com]
- 28. calcus.cloud [calcus.cloud]
- 29. chem.uci.edu [chem.uci.edu]
- 30. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 31. Karplus equation - Wikipedia [en.wikipedia.org]
- 32. C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION [pubsapp.acs.org]
- 33. youtube.com [youtube.com]
- 34. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]
- 35. fiveable.me [fiveable.me]
- 36. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 37. 3.5. Conformations of chain alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 38. 2.8 Conformations of Other Alkanes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 39. 3.7 Conformations of Other Alkanes - Organic Chemistry | OpenStax [openstax.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Dimethyl-3-hexanol
As researchers and scientists, our focus is often on discovery and innovation. However, the integrity of our work and the safety of our laboratories hinge on the meticulous management of the chemicals we use, from acquisition to disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3,5-Dimethyl-3-hexanol, moving beyond a simple checklist to explain the critical reasoning behind each step. Adherence to these protocols is not merely about compliance; it is a fundamental aspect of responsible scientific practice.
Hazard Profile and Characterization of this compound
Understanding the intrinsic properties of a chemical is the first step in managing its lifecycle safely. This compound is not benign; it is a flammable liquid that poses specific risks requiring careful handling.[1][2] Its vapor can form an ignitable mixture with air, and it is classified as a skin and eye irritant.[3][4]
The foundation of any disposal plan is the formal characterization of the waste. Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a chemical is a hazardous waste lies with the generator—the laboratory that creates the waste.[5][6] this compound's properties classify it as an ignitable hazardous waste.
Table 1: Physicochemical and Hazard Properties of this compound
| Property | Value | Source |
| CAS Number | 4209-91-0 | [4][7] |
| Molecular Formula | C8H18O | [4][7] |
| Molecular Weight | 130.23 g/mol | [4][7] |
| Appearance | Colorless to Almost Colorless Liquid | |
| Flash Point | 40 °C (104 °F) | [1] |
| OSHA Hazard Class | Flammable Liquid, Category 3 | [1][2] |
| GHS Hazard Statements | H226: Flammable liquid and vapor. H315: Causes skin irritation. H318/H319: Causes serious eye damage/irritation. | [1][4] |
| Transport Designation | UN1993, Flammable liquid, n.o.s. | [6] |
Core Principles of Laboratory Chemical Waste Management
Before detailing the specific protocol for this compound, it is crucial to ground our practice in the universal principles of laboratory waste management. These strategies are mandated by regulatory bodies like the EPA and are essential for a safe and efficient laboratory environment.[5][8]
-
Waste Minimization: The most effective approach to laboratory waste is to prevent its generation in the first place.[8][9] This can be achieved by reducing the scale of experiments, purchasing only the necessary quantities of chemicals, and avoiding the duplication of chemical inventories.[8][9][10]
-
Segregation: Never mix incompatible waste streams.[9][10] Mixing different chemical wastes can lead to dangerous reactions and significantly increases the complexity and cost of disposal. For this compound, this means keeping it separate from strong oxidizing agents to prevent violent reactions.[1][6] It is often beneficial to segregate halogenated and non-halogenated solvent wastes, as their disposal methods and costs can differ.[9][11][12]
-
Reuse and Redistribution: Before committing a chemical to the waste stream, consider if it can be used by another laboratory or for a different experiment.[8][9]
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, procedural guide for laboratory personnel. Each step is designed to ensure safety, regulatory compliance, and environmental responsibility.
Step 1: Don Personal Protective Equipment (PPE)
Causality: Direct contact with this compound can cause skin and eye irritation.[3][4] Proper PPE is the primary barrier between the researcher and chemical exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin and Body Protection: Wear a standard laboratory coat. Ensure exposed skin is covered.
Step 2: Waste Segregation
Causality: This step prevents dangerous chemical reactions and ensures the waste is managed correctly by the disposal facility.
-
Designate a specific waste container for non-halogenated organic solvents.
-
Crucially, do not mix this compound waste with:
Step 3: Containerization
Causality: Proper containment is essential to prevent leaks, spills, and vapor release, which could create a fire hazard.[14]
-
Select a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is typically appropriate.[8]
-
The container must be in good condition, free from damage or leaks, and have a secure, leak-proof closure.[5]
-
Ensure the container is properly grounded/bonded when transferring the waste to prevent static discharge, which can ignite the flammable vapors.[6]
Step 4: Labeling
Causality: Accurate labeling is a regulatory requirement and is critical for communicating hazards to all laboratory personnel and waste handlers.[10][15]
-
Label the container immediately upon adding the first drop of waste.[15]
-
The label must be clear and legible and include the following information:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "This compound ". Do not use abbreviations or formulas.
-
An indication of the hazards (e.g., "Ignitable," "Irritant").
-
The date on which waste was first added to the container (accumulation start date).
-
The name and contact information of the generating laboratory/researcher.
-
Step 5: Accumulation and Storage
Causality: Safe storage minimizes the risk of fire, exposure, and accidental spills while the waste awaits collection.
-
Keep the waste container tightly closed except when adding waste.[8][9]
-
Store the container in a designated, well-ventilated "Satellite Accumulation Area" within or near the laboratory.[8]
-
The storage location must be away from heat, sparks, open flames, and any other sources of ignition.[1][6]
-
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[5][10]
Step 6: Arranging Final Disposal
Causality: Hazardous waste must be managed "cradle-to-grave," meaning the generator is responsible for it until its final, safe disposal at a permitted facility.[11]
-
Never pour this compound down the sink or dispose of it in the regular trash.[14][15][16][17] This is illegal and poses a severe risk of fire, explosion, and environmental contamination.[16][17][18]
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.[8]
-
If your institution does not have an internal EH&S service, you must contract with a licensed hazardous waste disposal company.[13][14][15] This company will provide the necessary documentation (manifests) and ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.[11][14]
Disposal Decision Workflow
The following diagram illustrates the logical process for handling this compound from the point of generation to its final disposal pathway.
Caption: Disposal Decision Workflow for this compound.
Emergency Procedures: Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. If irritation occurs or persists, seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person is not breathing, provide artificial respiration. Call a poison center or physician if you feel unwell.[3]
-
Small Spills: For minor spills, turn off all ignition sources.[12] Use a non-combustible, inert absorbent material (e.g., sand, vermiculite) to soak up the spill.[3] Collect the material using non-sparking tools and place it in a suitable, closed, and labeled container for disposal as hazardous waste.[6]
-
Large Spills: Evacuate the area immediately and contact your institution's emergency response team or EH&S.
By integrating these scientifically grounded procedures into your daily laboratory operations, you uphold the highest standards of safety, ensure regulatory compliance, and protect our environment.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C8H18O | CID 98266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. fishersci.com [fishersci.com]
- 7. scbt.com [scbt.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. acewaste.com.au [acewaste.com.au]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. nipissingu.ca [nipissingu.ca]
- 13. actenviro.com [actenviro.com]
- 14. triumvirate.com [triumvirate.com]
- 15. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 16. youtube.com [youtube.com]
- 17. epa.gov [epa.gov]
- 18. tft-pneumatic.com [tft-pneumatic.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
